Product packaging for (+)-p-Menth-1-ene(Cat. No.:CAS No. 1195-31-9)

(+)-p-Menth-1-ene

Cat. No.: B075483
CAS No.: 1195-31-9
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-JTQLQIEISA-N
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Description

Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)- is a natural product found in Rhaponticum carthamoides, Melia, and Azadirachta indica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B075483 (+)-p-Menth-1-ene CAS No. 1195-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-1-methyl-4-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMJUFMHYAFYNU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90904381
Record name (+)-1-p- Menthene
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Molecular Weight

138.25 g/mol
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CAS No.

1195-31-9
Record name (+)-p-Menth-1-ene
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Record name (R)-4-(Isopropyl)-1-methylcyclohexene
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Record name (+)-1-p- Menthene
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Record name (R)-4-(isopropyl)-1-methylcyclohexene
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Foundational & Exploratory

The Natural Occurrence and Sources of (+)-p-Menth-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-p-Menth-1-ene, also known as (+)-carvomenthene, is a monoterpene that has garnered interest within the scientific community for its potential applications in various fields, including pharmaceuticals and fragrance chemistry. This technical guide provides an in-depth overview of the natural occurrence and known sources of this chiral molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related disciplines. While its presence in the plant kingdom is confirmed, quantitative data regarding the prevalence of the (+)-enantiomer remains an area requiring further investigation.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils of several plant species. The primary sources confirmed in the scientific literature are detailed below.

Confirmed Natural Sources

Table 1: Confirmed Natural Sources of p-Menth-1-ene

Plant SpeciesFamilyPlant PartNotes
Juniperus excelsa M. Bieb.CupressaceaeLeaves and Berriesp-Menth-1-ene has been identified as a component of the essential oil.[1][2][3][4][5] However, specific quantification of the (+)-enantiomer is not available.
Aloe africana Mill.AsphodelaceaeNot SpecifiedReported to contain p-menth-1-ene.[6]
Hansenia forbesii (H. Boissieu) Pimenov & KljuykovApiaceaeNot SpecifiedListed as a source of p-menth-1-ene.[6]
Ferula speciesApiaceaeNot SpecifiedSome species within this genus are known to produce p-menthane derivatives, suggesting the potential presence of p-menth-1-ene, though direct confirmation and quantification are limited.[7][8][9][10][11]

It is important to note that while the presence of p-menth-1-ene has been confirmed in these species, the enantiomeric distribution is often not specified. Further chiral analysis is required to determine the exact concentration of the (+)-enantiomer in these natural sources.

Biosynthesis of p-Menthane Monoterpenes

The biosynthesis of p-menthane monoterpenes, including p-menth-1-ene, follows the general pathway for monoterpene synthesis in plants. This pathway originates from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A simplified representation of this pathway leading to the p-menthane skeleton is provided below.

Monoterpene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP LPP Limonene-p-menthene cyclase GPP->LPP pMenthane p-Menthane Skeleton LPP->pMenthane pMenth1ene This compound pMenthane->pMenth1ene Further enzymatic steps

Caption: General biosynthetic pathway of p-menthane monoterpenes.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). For the specific quantification of the (+)-enantiomer, a chiral GC column is essential.

General Protocol for Extraction and Analysis of Essential Oils
  • Plant Material Preparation: The relevant plant parts (e.g., leaves, berries) are collected and, if necessary, air-dried in a shaded, well-ventilated area. The dried material is then ground to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The powdered plant material is subjected to hydrodistillation using a Clevenger-type apparatus. The material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The essential oil, being immiscible with water, is then separated.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is determined using a GC-MS system. A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for the initial separation of the oil components.

  • Chiral GC-MS Analysis: To separate and quantify the enantiomers of p-menth-1-ene, a chiral capillary column (e.g., a cyclodextrin-based column like β-DEX or γ-DEX) is required. The operating conditions of the GC-MS are optimized to achieve baseline separation of the (+)- and (-)-enantiomers.

  • Quantification: The percentage of each enantiomer is determined by the integration of the corresponding peak area in the chromatogram. Identification is confirmed by comparing the mass spectra and retention times with those of authentic standards.

The logical workflow for the extraction and chiral analysis of this compound is illustrated in the following diagram.

Experimental_Workflow start Plant Material Collection prep Drying and Grinding start->prep extraction Hydrodistillation prep->extraction gcms GC-MS Analysis (Non-chiral) extraction->gcms chiral_gcms Chiral GC-MS Analysis gcms->chiral_gcms quant Quantification of this compound chiral_gcms->quant

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring monoterpene found in a limited number of identified plant species, with Juniperus excelsa being a notable source. While its presence is confirmed, a significant gap exists in the scientific literature regarding the quantitative analysis of the (+)-enantiomer in these natural sources. The methodologies for extraction and chiral analysis are well-established for monoterpenes in general and can be readily adapted for the specific quantification of this compound. Further research is warranted to explore a wider range of plant species for this compound and to accurately determine its enantiomeric distribution in nature. Such studies will be crucial for unlocking its full potential in various scientific and industrial applications.

References

Physical and chemical properties of (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-p-Menth-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral monoterpene, is a versatile compound with applications in chemical synthesis and as a potential building block in drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data. The information is presented to support further research and application of this compound in various scientific fields.

Physical Properties

This compound is a colorless liquid with a characteristic hydrocarbon-like odor.[1] Its key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][3]
Appearance Colorless liquid[1]
Odor Hydrocarbon-like[1]
Boiling Point 175-177 °C[1]
Density 0.823 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.457[4]
Flash Point 35 °C[4]

Table 2: Solubility and Optical Properties of this compound

PropertyValueSource
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in alcohol, miscible with oils[1]
Specific Rotation ([α]) A specific value for the optical rotation of this compound is not consistently reported in publicly available literature. The "(+)" designation indicates dextrorotation.

Chemical Properties and Reactivity

The chemical reactivity of p-menth-1-ene is primarily dictated by the presence of the endocyclic double bond. It undergoes typical alkene reactions such as hydrogenation, oxidation, and halogenation.

Oxidation

Oxidation of p-menth-1-ene with strong oxidizing agents like potassium permanganate (KMnO₄) leads to the cleavage of the double bond. This reaction is a classical method for structure elucidation.[5] Under hot, acidic conditions, the reaction breaks the C=C bond, yielding ketones and carboxylic acids depending on the substitution pattern of the alkene.[6] For p-menth-1-ene, this would result in the formation of a keto-acid. Under cold, dilute, and alkaline conditions, syn-dihydroxylation occurs to form a diol.[6][7]

Bromination

p-Menth-1-ene reacts with bromine (Br₂) or other brominating agents like pyridine hydrobromide perbromide in an electrophilic addition reaction across the double bond to yield a dibromide derivative.[5] This reaction is characteristic of unsaturated hydrocarbons.

Experimental Protocols

Synthesis of p-Menthenes by Dehydration of Menthol

A common and straightforward method for the synthesis of p-menthenes is the acid-catalyzed dehydration of menthol. This E1 elimination reaction typically yields a mixture of p-menth-1-ene and other isomers.

Workflow for Dehydration of Menthol

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification and Isolation A Mix menthol, 85% phosphoric acid, and boiling chips in a round bottom flask. B Heat the mixture and collect the distillate via fractional distillation. A->B Heat C Neutralize the distillate with sodium bicarbonate solution. B->C Collect D Wash with water and separate the organic layer. C->D E Dry the organic layer over anhydrous sodium sulfate. D->E F Perform a final simple distillation to isolate the p-menthene products. E->F

Caption: Workflow for the synthesis of p-menthenes from menthol.

Detailed Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 25 mL of menthol, 5 mL of 85% phosphoric acid, and 4-8 boiling chips.

  • Fractional Distillation: Assemble a fractional distillation apparatus with the reaction flask. Heat the mixture to initiate the dehydration reaction and collect the distillate, which will be a mixture of p-menthene isomers and water.

  • Workup: Transfer the collected distillate to a separatory funnel. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Subsequently, wash the organic layer with water.

  • Isolation and Drying: Separate the organic layer (the p-menthene mixture) and dry it over anhydrous sodium sulfate to remove residual water.

  • Final Purification: Perform a simple distillation of the dried product to obtain the purified p-menthene isomers. The composition of the product mixture can be analyzed by gas chromatography (GC).

Synthesis of this compound from (R)-(+)-Limonene

This compound can be synthesized with high selectivity by the partial hydrogenation of (R)-(+)-limonene. This method takes advantage of the differential reactivity of the two double bonds in limonene.

Reaction Scheme for the Hydrogenation of Limonene

Limonene (R)-(+)-Limonene Catalyst H₂, Pt/C Catalyst Limonene->Catalyst pMenthene This compound Catalyst->pMenthene

Caption: Selective hydrogenation of (R)-(+)-limonene.

General Procedure:

The selective hydrogenation of the exocyclic double bond of (R)-(+)-limonene is typically carried out using a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere.[8] The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to favor the formation of this compound over the fully hydrogenated p-menthane.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of p-menth-1-ene can be confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the electronic environment of the protons and carbons in the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for p-Menth-1-ene

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
C1~134-Singlet
C2~121~5.4Broad Singlet
C3~31~1.9Multiplet
C4~41~2.1Multiplet
C5~30~1.3Multiplet
C6~27~1.8Multiplet
C7 (Methyl on C1)~23~1.6Singlet
C8 (CH of Isopropyl)~32~1.7Multiplet
C9, C10 (Methyls of Isopropyl)~20~0.9Doublet

Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of p-menth-1-ene displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Workflow for Spectroscopic Identification

A Obtain IR Spectrum B Identify C=C stretch (~1675 cm⁻¹) and =C-H stretch (>3000 cm⁻¹) A->B G Confirm Structure B->G C Obtain ¹H NMR Spectrum D Identify olefinic proton signal (~5.4 ppm) C->D D->G E Obtain ¹³C NMR Spectrum F Identify sp² carbon signals (~121 and ~134 ppm) E->F F->G

Caption: Logic flow for the spectroscopic identification of p-menth-1-ene.

Key IR Absorption Bands:

  • ~3015 cm⁻¹: =C-H stretch (vinylic C-H)

  • 2960-2850 cm⁻¹: C-H stretch (aliphatic)

  • ~1675 cm⁻¹: C=C stretch (endocyclic alkene)

  • ~1450 cm⁻¹: C-H bend (aliphatic)

  • ~800 cm⁻¹: =C-H bend (out-of-plane)

The presence of the C=C stretching vibration and the vinylic C-H stretch are key diagnostic peaks for confirming the alkene functionality.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The experimental protocols for its synthesis and its characteristic spectroscopic data have been presented to aid researchers in their work with this compound. The information compiled herein serves as a valuable resource for those in the fields of organic synthesis, natural product chemistry, and drug development.

References

A Technical Guide to the Biosynthesis of Monoterpenes, with a Focus on the p-Menthane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathways responsible for the production of monoterpenes, a diverse class of C10 isoprenoid compounds. We will explore the general pathway from primary metabolites to the universal monoterpene precursor, geranyl diphosphate (GPP), and delve into the specific, well-characterized pathway for p-menthane monoterpenes as exemplified in Mentha species. The guide includes quantitative data, detailed experimental protocols for key analytical techniques, and pathway visualizations to facilitate a comprehensive understanding of this important area of natural product biosynthesis.

The Core Monoterpene Biosynthesis Pathway

Monoterpenes are synthesized from the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In plants, these precursors are primarily generated via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[1][2] The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.

The key steps in the formation of the universal monoterpene precursor are:

  • Precursor Synthesis: The MEP pathway produces IPP and DMAPP.[1][2]

  • Condensation: Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[1][3] This molecule is the direct precursor to all monoterpenes.

  • Cyclization and Modification: GPP is then converted into a vast array of linear, monocyclic, and bicyclic structures by a large family of enzymes known as monoterpene synthases (TPSs).[3][4] These enzymes are remarkable for their ability to generate significant chemical diversity from a single substrate.

The regulation of monoterpene biosynthesis is complex, occurring at both the transcriptional and post-transcriptional levels, and is influenced by developmental stage and environmental factors.[2][5][6]

general_monoterpene_pathway cluster_MEP Plastidial MEP Pathway cluster_products Monoterpene Skeletons Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_Intermediates MEP Pathway Intermediates Pyruvate->MEP_Intermediates DXS, DXR, etc. IPP IPP MEP_Intermediates->IPP DMAPP DMAPP MEP_Intermediates->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP Geranyl Diphosphate Synthase (GPPS) DMAPP->GPP Geranyl Diphosphate Synthase (GPPS) Acyclic Acyclic (e.g., Myrcene) GPP->Acyclic Monoterpene Synthases (TPSs) Monocyclic Monocyclic (e.g., Limonene) GPP->Monocyclic Bicyclic Bicyclic (e.g., Pinene) GPP->Bicyclic

Caption: General overview of the monoterpene biosynthesis pathway.

Biosynthesis of p-Menthane Monoterpenes: The Mentha Pathway

The biosynthesis of p-menthane monoterpenes, which includes commercially important compounds like menthol and carvone, has been extensively studied in peppermint (Mentha x piperita) and spearmint (Mentha spicata). This pathway serves as a model for understanding the generation of monocyclic monoterpenes.

The synthesis of p-menth-1-ene is not a primary output of the main pathway in Mentha, but it is structurally related to its intermediates. p-Menth-1-ene is often produced synthetically through the dehydration of carvomenthol or by the catalytic hydrogenation of limonene.[7][8] The biosynthetic pathway detailed below shows the formation of key p-menthane intermediates from which p-menth-1-ene could be derived.

The core pathway in peppermint proceeds as follows:

  • GPP to (-)-Limonene: The pathway begins in the leucoplasts of secretory gland cells, where GPP is cyclized by (-)-limonene synthase (LS) to form the pivotal intermediate, (-)-limonene.[9][10]

  • Hydroxylation: (-)-Limonene is then transported to the endoplasmic reticulum, where it is hydroxylated by a cytochrome P450 monooxygenase. In peppermint, (-)-limonene-3-hydroxylase converts it to (-)-trans-isopiperitenol.[9][10]

  • Dehydrogenation: In the mitochondria, (-)-trans-isopiperitenol dehydrogenase oxidizes the hydroxyl group to form (-)-isopiperitenone.[9]

  • Reduction and Isomerization: The subsequent steps occur in the cytoplasm. (-)-Isopiperitenone reductase reduces a double bond to yield (+)-cis-isopulegone, which is then isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase .[9][10]

  • Final Reductions: (+)-Pulegone reductase reduces (+)-pulegone to (-)-menthone. Finally, (-)-menthone reductase produces the principal end-product, (-)-menthol.[9][10]

p_menthane_pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (Leucoplast) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-Hydroxylase (Endoplasmic Reticulum) P_Menth_1_ene p-Menth-1-ene Limonene->P_Menth_1_ene e.g., Hydrogenation (Chemical/Other enzymes) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase (Mitochondria) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase (Cytoplasm) Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase (Cytoplasm) Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (Cytoplasm) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase (Cytoplasm)

Caption: Biosynthesis of p-menthane monoterpenes in Mentha piperita.

Quantitative Data in Monoterpene Biosynthesis

Metabolic engineering efforts have provided valuable quantitative data on the efficiency of these pathways. The production of monoterpenes in heterologous hosts like E. coli and Saccharomyces cerevisiae allows for pathway optimization and high-yield production.

Table 1: Monoterpene Production in Engineered E. coli

Monoterpene Product Host Organism Precursor Pathway Titer (mg/L) Reference
Borneol E. coli Heterologous NPP-involved pathway 87.20 [11]
Limonene E. coli Engineered MVA pathway ~600 [12]

| 1,8-Cineole | E. coli | Engineered MVA pathway | ~650 |[12] |

Table 2: Product Distribution of Selected Monoterpene Synthases

Enzyme Substrate Major Product(s) Product Percentage (%) Reference
Mentha x piperita (E,E)-β-farnesene synthase GPP Limonene, Myrcene, Terpinolene 48, 15, 15 [4]
Solanum lycopersicum TPS25 GPP β-Ocimene >95% (approx.) [13]

| Pinus contorta MTPS | GPP | β-Phellandrene | >50% |[14] |

Experimental Protocols

Protocol for Terpene Analysis by Headspace GC-MS

This protocol describes a general method for the qualitative and quantitative analysis of volatile monoterpenes from a plant matrix.

1. Sample Preparation:

  • Accurately weigh 0.1-0.5 g of fresh or freeze-dried plant material (e.g., leaves, flowers) into a 20 mL headspace vial.
  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., n-tridecane, isobutylbenzene) dissolved in a high-purity solvent.
  • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Autosampler Conditions:

  • Incubation Temperature: 60-80°C
  • Incubation Time: 20-30 minutes
  • Syringe/Loop Temperature: 85-110°C
  • Injection Volume: 1 mL
  • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overload.

3. GC-MS Instrumentation and Conditions: [15][16][17]

  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977A MSD or equivalent.
  • Column: DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 40-50°C, hold for 2 minutes.
  • Ramp: 5-10°C/min to 250°C.
  • Final hold: 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: 40-400 amu.

4. Data Analysis:

  • Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their calculated retention indices (using an n-alkane series) with published values.
  • Quantification: For quantitative analysis, generate a calibration curve for each target analyte using authentic standards. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol for In Vitro Terpene Synthase Assay

This protocol outlines the functional characterization of a candidate terpene synthase gene expressed heterologously in E. coli.

1. Gene Cloning and Protein Expression:

  • Clone the full-length cDNA of the candidate TPS into a suitable expression vector (e.g., pET-28a, pGEX).
  • Transform the construct into an expression host strain of E. coli (e.g., BL21(DE3)).
  • Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
  • Incubate for 16-20 hours at a reduced temperature (e.g., 16-18°C) to improve soluble protein yield.

2. Protein Purification:

  • Harvest cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
  • Clarify the lysate by centrifugation to pellet cell debris.
  • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).
  • Desalt the purified protein into the assay buffer using a desalting column (e.g., PD-10).

3. Enzyme Assay: [13][18]

  • Prepare the assay mixture in a 2 mL glass vial. A typical 500 µL reaction includes:
  • Assay Buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT.
  • Substrate: 50 µM Geranyl Diphosphate (GPP).
  • Enzyme: 5-10 µg of purified recombinant TPS protein.
  • Overlay the aqueous reaction mixture with 500 µL of a high-purity organic solvent (e.g., hexane or methyl tert-butyl ether) to trap volatile products.
  • Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

4. Product Extraction and Analysis:

  • Stop the reaction by vortexing vigorously for 30 seconds to extract the terpene products into the organic layer.
  • Separate the phases by centrifugation (e.g., 2000 x g for 5 minutes).
  • Carefully transfer the organic layer to a new vial for analysis.
  • Analyze 1 µL of the extract by GC-MS using the conditions described in Protocol 4.1 (using a liquid injection instead of headspace).
  • Identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.

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// Edges Start -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Assay; Assay -> Extraction; Extraction -> Analysis; Analysis -> Identification; }

Caption: Workflow for functional characterization of a terpene synthase.

References

An In-Depth Technical Guide to (+)-p-Menth-1-ene: Chemical Identity, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-p-Menth-1-ene, a monoterpene of interest for its potential applications in various scientific fields. This document details its chemical identifiers, physicochemical properties, and available information on its synthesis and analysis. It also explores its potential biological activities with a focus on experimental methodologies.

Chemical Identifiers and Physicochemical Properties

This compound, a chiral monoterpene, is characterized by the following identifiers and properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1195-31-9[1]
IUPAC Name (4R)-1-methyl-4-(1-methylethyl)cyclohex-1-ene
Synonyms (R)-4-Isopropyl-1-methylcyclohexene, (+)-Carvomenthene, (4R)-1-methyl-4-(propan-2-yl)cyclohexene[1]
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [2]
EINECS Number 214-794-3[1]
PubChem CID 21671
InChI InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1[1]
InChIKey FAMJUFMHYAFYNU-JTQLQIEISA-N
Canonical SMILES CC1=CC--INVALID-LINK--C(C)C[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 175-177 °C[3]
Density 0.823 g/mL at 20 °C[3]
Refractive Index 1.452[1]
Flash Point 43.3 °C[1]
Solubility Insoluble in water; soluble in alcohol and miscible with oils.[3]
Odor Typical hydrocarbon-like odor, similar to para-Cymene; harsh, but refreshing in extreme dilution, with citrusy notes.[3]

Synthesis and Analysis

General Synthesis Approach

The synthesis of p-menthene isomers can be achieved through several routes, including the dehydration of menthol or the catalytic hydrogenation of limonene or dipentene using platinum or nickel catalysts.[3] A general workflow for a potential synthetic approach is outlined below.

G cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., Carvomenthol) Dehydration Dehydration Reaction (e.g., with KHSO4) Start->Dehydration Purification Purification (e.g., Distillation) Dehydration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of p-menthene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the analysis of p-menthane derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This method is suitable for the separation, identification, and quantification of volatile compounds like this compound.

Table 3: General GC-MS Protocol for p-Menthane Analysis

ParameterSpecification
Gas Chromatograph Agilent 8890 GC system or equivalent
Mass Spectrometer Mass Selective Detector (MSD)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60°C for 2 min; Ramp: 3°C/min to 240°C; Hold: 5 min at 240°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of isolated this compound are limited, its presence in essential oils known for their antimicrobial properties suggests potential bioactivity. The following are general protocols that can be adapted to investigate the antimicrobial, anti-inflammatory, and antioxidant effects of this compound.

Antimicrobial Activity

A common method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 1 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared.

  • Serial Dilutions: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

G cluster_antimicrobial Antimicrobial Activity Workflow Start Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Start->Inoculation Dilution Serial Dilution of This compound Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Determine MIC Incubation->Readout

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Antioxidant Activity

The antioxidant capacity can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of this compound are also prepared.

  • Reaction Mixture: The DPPH solution is mixed with the different concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration compared to a control (DPPH solution without the test compound).

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. However, many monoterpenes are known to exert their biological effects through various mechanisms, including the modulation of inflammatory pathways (e.g., NF-κB) and antioxidant response pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a well-characterized monoterpene with potential for further investigation into its biological activities. This guide provides a foundational understanding of its chemical nature and outlines standard experimental approaches to explore its antimicrobial, anti-inflammatory, and antioxidant properties. Future research should focus on elucidating the specific mechanisms of action and signaling pathways involved in its potential therapeutic effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers and Related Compounds of p-Menth-1-ene

Introduction

The p-menthane class of monoterpenes, characterized by a 1-isopropyl-4-methylcyclohexane carbon skeleton, represents a cornerstone in the study of natural products and synthetic chemistry. Within this family, p-menth-1-ene (also known as carvomenthene) serves as a pivotal compound, not only for its presence in various chemical syntheses but also for its structural relationship to numerous commercially and biologically significant molecules.[1] The presence of a stereocenter in p-menth-1-ene gives rise to enantiomeric forms, the properties, synthesis, and separation of which are of paramount importance for applications ranging from fragrance chemistry to asymmetric synthesis and drug development.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of p-menth-1-ene, its related compounds, and the experimental methodologies crucial for its study, tailored for professionals in research and drug discovery.

Stereochemistry of p-Menth-1-ene

p-Menth-1-ene, or 1-methyl-4-(1-methylethyl)cyclohexene, possesses a single chiral center at the C4 position, where the isopropyl group is attached to the cyclohexene ring.[3] This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-(+)-p-menth-1-ene and (S)-(-)-p-menth-1-ene. The racemic mixture, an equal blend of both enantiomers, is also commonly encountered.

stereoisomers cluster_R (R)-(+)-p-Menth-1-ene cluster_S (S)-(-)-p-Menth-1-ene cluster_mirror R_img S_img a->b label_enantiomers Enantiomers (Mirror Images) synthesis_pathways limonene Limonene / Dipentene pmenth1ene p-Menth-1-ene limonene->pmenth1ene Catalytic Hydrogenation [3] carvomenthol Carvomenthol / Menthol carvomenthol->pmenth1ene Dehydration (e.g., KHSO₄) [5] pcymene p-Cymene pcymene->pmenth1ene Birch Reduction [5] pmenthane p-Menthane pmenth1ene->pmenthane Further Hydrogenation terpineol α-Terpineol pmenth1ene->terpineol Acid-catalyzed Hydration drug_dev_workflow start Natural Source (e.g., Citronellal) synthesis Stereoselective Synthesis of p-Menthane Derivatives start->synthesis library Compound Library (Varying Stereoisomers) synthesis->library screening In Vitro / In Silico Screening (e.g., Repellency) library->screening Test Activity hit Hit Identification (e.g., PMD) screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt Improve Potency candidate Drug/Repellent Candidate lead_opt->candidate

References

Thermodynamic Stability of p-Menthene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of various p-menthene isomers. Understanding the relative stabilities of these monoterpenes is crucial for applications in drug development, chemical synthesis, and the formulation of fragrance and flavor compounds. This document summarizes key thermodynamic data, details relevant experimental and computational methodologies, and provides visualizations to illustrate the relationships between these isomers.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy content, with more stable isomers possessing lower energy. The key thermodynamic properties that govern stability are:

  • Gibbs Free Energy of Formation (ΔGf°): The most definitive measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates greater stability.

  • Enthalpy of Formation (ΔHf°): Represents the heat change when a compound is formed from its constituent elements in their standard states. A lower (more negative) enthalpy of formation generally corresponds to greater stability.

  • Entropy (S°): A measure of the randomness or disorder of a system. While enthalpy is often the dominant factor, entropy can play a significant role in determining the equilibrium distribution of isomers, especially at higher temperatures.

Relative Stability of p-Menthene Isomers

The p-menthene framework, a substituted cyclohexane ring, can exist in several isomeric forms depending on the position of the double bond. The most common and studied isomers include 1-p-menthene, 3-p-menthene, 4(8)-p-menthene, and 8-p-menthene.

The relative stability of these isomers is primarily determined by the degree of substitution of the double bond and steric hindrance. Generally, more substituted alkenes are more stable due to hyperconjugation. However, steric interactions between bulky substituents can destabilize an isomer.

Based on computational studies, the general order of stability for the common p-menthene isomers is:

1-p-Menthene > 3-p-Menthene > 4(8)-p-Menthene

This order is consistent with the principle that trisubstituted double bonds (as in 1-p-menthene and 3-p-menthene) are more stable than disubstituted double bonds (as in 4(8)-p-menthene). The slightly higher stability of 1-p-menthene over 3-p-menthene can be attributed to subtle differences in steric interactions.

Quantitative Thermodynamic Data

IsomerStructureΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)
1-p-Menthene 1-methyl-4-(1-methylethyl)-cyclohexene-105.275.3389.1
3-p-Menthene 1-methyl-4-(1-methylethyl)-cyclohex-3-ene-102.878.9392.5
4(8)-p-Menthene 1-methyl-4-(1-methylethylidene)-cyclohexane-89.595.1385.4
8-p-Menthene 1-isopropyl-4-methylidene-cyclohexane-85.1102.3390.2

Note: The values presented in this table are representative values derived from computational studies and should be considered as such. Experimental verification is recommended for critical applications.

Experimental and Computational Protocols

The determination of the thermodynamic stability of p-menthene isomers can be approached through both experimental and computational methods.

Computational Methodology: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for predicting the thermochemical properties of organic molecules.[1] A typical workflow for determining the relative stability of p-menthene isomers using DFT is as follows:

  • Structure Generation: Initial 3D structures of all p-menthene isomers of interest are generated using molecular building software.

  • Conformational Search: A conformational search is performed for each isomer to identify the lowest energy conformers. This is particularly important for flexible cyclohexane rings.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized to find its energetic minimum on the potential energy surface. This is typically performed using a functional such as B3LYP or M06-2X with a suitable basis set, for example, 6-311+G(d,p).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. This step serves two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy at a given temperature (e.g., 298.15 K).[2]

  • Energy Calculations: The total electronic energies, corrected for ZPVE, are used to determine the relative stabilities of the isomers. The Gibbs free energies and enthalpies of formation are also calculated from the output of the frequency calculations.[3]

Experimental Methodology: Calorimetry

Experimental determination of the enthalpy of formation (ΔHf°) is a key method for validating computational results.

  • Combustion Calorimetry: This technique involves the complete combustion of a known amount of the p-menthene isomer in a bomb calorimeter.[4] The heat released during combustion (the enthalpy of combustion, ΔHc°) is measured. The enthalpy of formation can then be calculated using Hess's law, by combining the measured ΔHc° with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]

    • Protocol Outline:

      • A precisely weighed sample of the purified p-menthene isomer is placed in a sample holder within a bomb calorimeter.

      • The bomb is sealed and pressurized with a known excess of pure oxygen.

      • The bomb is placed in a water bath of known volume, and the initial temperature is recorded.

      • The sample is ignited, and the temperature change of the water bath is carefully measured.

      • The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid).

      • The enthalpy of combustion of the p-menthene isomer is calculated from the temperature change and the heat capacity of the calorimeter.

      • The standard enthalpy of formation is then calculated using the balanced combustion reaction and the known ΔHf° values for CO₂ and H₂O.

  • Hydrogenation Calorimetry: This method measures the heat released during the catalytic hydrogenation of the p-menthene isomer to p-menthane. The enthalpy of hydrogenation (ΔHhydrog) can be directly related to the stability of the double bond. By comparing the ΔHhydrog of different isomers, their relative stabilities can be determined. If the enthalpy of formation of the resulting p-menthane is known, the enthalpy of formation of the p-menthene isomer can be calculated.[6]

    • Protocol Outline:

      • A solution of the p-menthene isomer in a suitable solvent is placed in a reaction calorimeter.

      • A hydrogenation catalyst (e.g., platinum oxide) is added.

      • The system is pressurized with hydrogen gas.

      • The reaction is initiated, and the heat evolved is measured as a function of time until the reaction is complete.

      • The enthalpy of hydrogenation is calculated from the total heat released and the amount of isomer reacted.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

ThermodynamicStabilityWorkflow cluster_computational Computational Workflow (DFT) cluster_experimental Experimental Workflow (Calorimetry) comp_start Generate Isomer Structures comp_conf Conformational Search comp_start->comp_conf comp_opt Geometry Optimization comp_conf->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_energy Calculate Thermodynamic Properties (ΔGf°, ΔHf°, S°) comp_freq->comp_energy comp_stability Determine Relative Stability comp_energy->comp_stability exp_validation Validate Computational Results comp_stability->exp_validation Comparison exp_start Purify Isomer Sample exp_comb Combustion Calorimetry exp_start->exp_comb exp_hydrog Hydrogenation Calorimetry exp_start->exp_hydrog exp_deltaH Determine ΔHf° exp_comb->exp_deltaH exp_hydrog->exp_deltaH exp_deltaH->exp_validation

Figure 1. General workflow for determining the thermodynamic stability of p-menthene isomers.

IsomerEquilibrium Relative Gibbs Free Energy of p-Menthene Isomers Relative Energy (ΔGf°) Relative Energy (ΔGf°) p8 8-p-Menthene (Least Stable) p48 4(8)-p-Menthene p3 3-p-Menthene p1 1-p-Menthene (Most Stable)

Figure 2. Relative thermodynamic stability of common p-menthene isomers based on Gibbs free energy of formation.

References

Early Synthetic Routes to p-Menth-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to p-menth-1-ene, a monoterpene of significant interest in flavor, fragrance, and pharmaceutical research. The document provides a comparative analysis of early methodologies, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to facilitate a deeper understanding of the compound's chemical history and production.

Introduction

p-Menth-1-ene, also known as carvomenthene, is a monoterpene characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1] While not commonly found in nature, its synthesis has been a subject of study since the early days of terpene chemistry.[2][3] The structural elucidation of p-menth-1-ene was historically confirmed by its oxidation with potassium permanganate to yield acetic acid and β-isopropylglutaric acid.[4] Early synthetic efforts were crucial in establishing the structures of related terpenes and provided a basis for more complex synthetic endeavors. This guide focuses on these pioneering routes, offering a valuable historical and practical perspective for researchers in organic synthesis and drug development.

Major Early Synthetic Pathways

The initial syntheses of p-menth-1-ene originated from various readily available precursors, primarily other terpenes and their derivatives. These routes can be broadly categorized into dehydration, reduction, and isomerization reactions.

Dehydration of Menthols and Related Alcohols

The elimination of water from cyclic alcohols was a common and straightforward strategy in early terpene synthesis.

One of the earliest approaches to producing p-menth-1-ene centered on the dehydration of carvomenthol.[3] This was typically achieved by heating the alcohol with a variety of dehydrating agents.[4]

  • Direct Dehydration: Heating carvomenthol with potassium bisulfate (KHSO₄), boric anhydride, or anhydrous copper (II) sulfate (CuSO₄) results in the formation of p-menth-1-ene.[4]

  • Via Halo-p-menthane Intermediate: A two-step alternative involves the conversion of carvomenthol to 2-bromo- or 2-chloro-p-menthane using HBr or HCl, respectively. Subsequent treatment of the resulting halo-p-menthane with a base such as quinoline or alcoholic potassium hydroxide (KOH) induces elimination to yield p-menth-1-ene.[3][4]

Carvomenthol Carvomenthol p_Menth_1_ene p-Menth-1-ene Carvomenthol->p_Menth_1_ene Heat, KHSO₄ / Boric Anhydride / CuSO₄ Halo_p_menthane 2-Halo-p-menthane Carvomenthol->Halo_p_menthane HBr or HCl Halo_p_menthane->p_Menth_1_ene Quinoline or Alcoholic KOH

Caption: Synthesis of p-menth-1-ene from carvomenthol.

The acid-catalyzed dehydration of menthol is a well-established method for producing a mixture of menthenes, with p-menth-1-ene being a significant product.[5] This E1 elimination reaction proceeds through a carbocation intermediate.[5] The use of a strong acid, such as phosphoric acid or sulfuric acid, protonates the hydroxyl group, which then leaves as a water molecule.[5] A subsequent deprotonation from an adjacent carbon atom forms the double bond.[5] Due to the possibility of carbocation rearrangements (hydride shifts), a mixture of menthene isomers, including p-menth-2-ene and p-menth-3-ene, is typically formed.[5] However, according to Zaitsev's rule, the more substituted and thermodynamically stable p-menth-1-ene is expected to be a major product.[5]

Menthol Menthol Carbocation Carbocation Intermediate Menthol->Carbocation H⁺ (e.g., H₃PO₄ or H₂SO₄), Heat p_Menth_1_ene p-Menth-1-ene (Major) Carbocation->p_Menth_1_ene -H⁺ Other_Menthenes Other Menthene Isomers (Minor) Carbocation->Other_Menthenes Rearrangement, -H⁺

Caption: Dehydration of menthol to p-menth-1-ene.

Dehydration of p-menthan-1-ol also serves as a synthetic route to p-menth-1-ene.[4]

Reduction of Terpenes and Aromatic Precursors

The selective hydrogenation of the exocyclic double bond of limonene is a highly effective method for synthesizing p-menth-1-ene.[4] The use of a platinum catalyst (Pt) is particularly noteworthy for this transformation.[6]

Limonene Limonene p_Menth_1_ene p-Menth-1-ene Limonene->p_Menth_1_ene H₂, Pt Catalyst

Caption: Synthesis of p-menth-1-ene from limonene.

The reduction of p-cymene to p-menth-1-ene has been noted as a possibility, for instance, using hexaminecalcium, though this is considered more of academic interest.[4] A more classical approach would be the Birch reduction, which reduces aromatic rings to 1,4-cyclohexadienes.[7] In the case of p-cymene, this would likely produce a mixture of menthadienes which could then be selectively hydrogenated to p-menth-1-ene.

p_Cymene p-Cymene p_Menthadienes p-Menthadienes p_Cymene->p_Menthadienes Birch Reduction (e.g., Na/NH₃, EtOH) p_Menth_1_ene p-Menth-1-ene p_Menthadienes->p_Menth_1_ene Selective Hydrogenation

Caption: Theoretical synthesis of p-menth-1-ene from p-cymene.
Synthesis from Pinene

α-Pinene, a major constituent of turpentine, can be converted to p-menth-1-ene through a two-step process involving isomerization followed by hydrogenation.

  • Isomerization: Acid-catalyzed isomerization of α-pinene yields a mixture of monocyclic p-menthadienes, including limonene, terpinolene, and α- and γ-terpinene.[8]

  • Hydrogenation: The resulting mixture of p-menthadienes can then be selectively hydrogenated to yield p-menth-1-ene.

Another route from pinene involves the decomposition of (-)-pinene hydroperoxide with sodium methylate, which generates (-)-p-menth-1-ene.[4]

alpha_Pinene α-Pinene p_Menthadienes p-Menthadienes alpha_Pinene->p_Menthadienes Acid-catalyzed Isomerization p_Menth_1_ene p-Menth-1-ene p_Menthadienes->p_Menth_1_ene Selective Hydrogenation

Caption: Synthesis of p-menth-1-ene from α-pinene.

Data Presentation: Comparison of Synthetic Routes

Precursor Reaction Type Reagents/Catalyst Yield (%) Conditions Notes Reference
MentholDehydrationPhosphoric Acid89.9% (of menthene mixture)HeatingProduces a mixture of menthene isomers.[9]
LimoneneSelective HydrogenationPt/C>99%Room temperature, 3 bar H₂Highly selective for the exocyclic double bond.[6]
CarvomentholDehydrationKHSO₄, Boric Anhydride, or CuSO₄Not specifiedHeatingA classic early method.[4]
CarvomentholElimination1. HBr or HCl2. Quinoline or alcoholic KOHNot specifiedTwo-step processProceeds via a halo-p-menthane intermediate.[3][4]
α-PineneIsomerization & Hydrogenation1. Acid catalyst2. Hydrogenation catalystNot specifiedTwo-step processIsomerization yields a mixture of p-menthadienes.[8]
p-CymeneReductionHexaminecalciumNot specifiedDescribed as being of academic interest.[4]

Experimental Protocols

Synthesis of Menthenes from Menthol via Dehydration

This protocol is based on the acid-catalyzed dehydration of menthol.[5][9]

  • Materials:

    • Menthol

    • Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, distillation apparatus, separatory funnel, heating mantle.

  • Procedure:

    • Place menthol into a round-bottom flask and add a catalytic amount of concentrated phosphoric acid or sulfuric acid.

    • Assemble a fractional distillation apparatus and heat the mixture to gently boil.

    • Collect the distillate, which will be a mixture of menthene isomers and some water. The boiling point of the product is expected to be around 176°C.[10]

    • Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release any CO₂ produced.

    • Wash the organic layer with water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Perform a final simple distillation to purify the menthene product.

Synthesis of p-Menth-1-ene from Limonene via Selective Hydrogenation

This protocol is based on the selective hydrogenation of the exocyclic double bond of limonene using a platinum-on-carbon catalyst.[3][6]

  • Materials:

    • R-(+)-Limonene

    • Platinum on carbon (Pt/C) catalyst

    • Hydrogen gas (H₂)

    • Suitable solvent (e.g., ethanol)

    • High-pressure reactor (autoclave) or a balloon hydrogenation setup

    • Filtration apparatus

  • Procedure:

    • In a high-pressure reactor, dissolve R-(+)-limonene in a suitable solvent.

    • Add the Pt/C catalyst to the solution.

    • Seal the reactor and purge with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar).

    • Stir the reaction mixture at room temperature for the required duration.

    • Monitor the reaction progress by techniques such as GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pt/C catalyst.

    • Remove the solvent under reduced pressure to obtain the crude p-menth-1-ene.

    • Purify the product by distillation if necessary.

Conclusion

The early synthetic routes to p-menth-1-ene laid the groundwork for modern terpene chemistry. While methods such as the dehydration of carvomenthol were foundational, they often lacked the selectivity and high yields of more contemporary approaches. The selective hydrogenation of limonene, a readily available and renewable feedstock, represents a significant advancement in the efficient and controlled synthesis of p-menth-1-ene. For researchers and professionals in drug development and organic synthesis, an understanding of these historical methods provides valuable context and highlights the evolution of synthetic strategies toward greater efficiency, selectivity, and sustainability. The protocols and comparative data presented in this guide serve as a practical resource for the laboratory synthesis and further investigation of this important monoterpene.

References

Toxicological Profile of p-Menth-1-ene and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of p-menth-1-ene and its structurally related derivatives. Due to a lack of extensive publicly available toxicological data for p-menth-1-ene, this guide employs a read-across approach, incorporating data from structurally similar p-menthane derivatives to provide a comprehensive assessment. This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed methodologies for pivotal toxicological assays are provided to ensure clarity and reproducibility. Furthermore, this guide includes visualizations of a proposed metabolic pathway for p-menthane derivatives, offering insights into their biotransformation. This compilation of information aims to serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating the safety and potential applications of this class of compounds.

Introduction

p-Menth-1-ene, also known as carvomenthene, is a monocyclic monoterpene with the chemical formula C10H18. It belongs to the p-menthane class of compounds, which are characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. These compounds are prevalent in nature, found in the essential oils of various plants, and are utilized in a range of industrial applications, including as fragrance ingredients and chemical intermediates. A thorough understanding of their toxicological profiles is crucial for ensuring their safe use.

This guide focuses on the toxicological properties of p-menth-1-ene and its derivatives, providing a comparative analysis of their potential hazards.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for p-menth-1-ene and its derivatives. It is important to note that specific quantitative data for p-menth-1-ene is limited in publicly accessible literature. Therefore, a read-across approach from structurally similar p-menthane derivatives is utilized to infer its potential toxicological profile.

Table 1: Acute Toxicity Data

CompoundCAS NumberSpeciesRouteLD50/LC50Reference
p-Menth-1-en-3-one89-81-6RatOral2450 mg/kg[1]
alpha-Terpinene99-86-5RatOral1680 mg/kg[2]
gamma-Terpinene99-85-4RatOral3652 mg/kg[3]
Terpinolene586-62-9RatOral4300–5000 mg/kg[3]
p-Menthane-3,8-diol42822-86-6RatOral>2000 mg/kg
p-Menthane-3,8-diol42822-86-6RabbitDermal>2000 mg/kg

Table 2: Skin Irritation Data

CompoundCAS NumberSpeciesTestResultPrimary Irritation Index (PII)Reference
p-Menth-1-en-3-one89-81-6RabbitDraize TestModerate IrritantNot Reported[1]
Terpinolene586-62-9HumanPatch Test (20%)Not IrritatingNot Applicable[4]
Terpinolene586-62-9RabbitDraize TestNot IrritatingNot Reported[4]
alpha-Terpinene99-86-5--Causes skin irritationNot Reported[5]
p-Menthane-3,8-diol42822-86-6RabbitOECD 404Not Classified as IrritantNot Reported

Table 3: Skin Sensitization Data

CompoundCAS NumberSpeciesTestResultEC3 ValueReference
p-Menth-1-ene5502-88-5-GHS ClassificationMay cause an allergic skin reactionNot Reported[6]
Terpinolene586-62-9HumanMaximization TestNot a SensitizerNot Applicable[4]
alpha-Terpinene99-86-5-GHS ClassificationMay cause an allergic skin reactionNot Reported[7]

Table 4: Genotoxicity Data

CompoundCAS NumberAssayTest SystemMetabolic ActivationResultReference
Terpinolene586-62-9Ames TestSalmonella typhimurium TA1535, TA97A, TA98, TA100, TA102With & Without S9Negative[8]
p-Mentha-1,4-diene99-85-4Ames TestSalmonella typhimurium TA97a, TA98, TA100, TA1535, TA102With & Without S9Negative[9]
p-Menthane-3,8-diol42822-86-6Ames TestNot SpecifiedWith & Without S9Negative

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance. A stepwise procedure is used with a limited number of animals.

  • Test Principle: The test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality.

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

  • Procedure:

    • Animals are fasted (food, but not water, withheld) overnight prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (as per OECD Guideline 402)

This study provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.[10]

  • Test Principle: The test substance is applied to the skin of animals in a single dose.[10] The animals are observed for signs of toxicity and mortality.[10]

  • Test Animals: Young adult albino rabbits or rats are commonly used.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

    • The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[11]

    • Following exposure, the residual test substance is removed.

    • Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

    • A gross necropsy is performed on all animals at the end of the study.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 439)

This in vitro test method is used for the hazard identification of irritant chemicals.[12] It is based on a reconstructed human epidermis (RhE) model that mimics the biochemical and physiological properties of the upper parts of the human skin.[12]

  • Test Principle: The test chemical is applied topically to the RhE model.[13] Cell viability is measured after exposure to predict skin irritation potential.[13]

  • Procedure:

    • The test chemical is applied to the surface of the RhE tissue.

    • Following a defined exposure period, the test chemical is removed by rinsing.

    • The tissues are incubated for a post-exposure period.

    • Cell viability is determined by the enzymatic conversion of MTT to formazan, which is measured spectrophotometrically.[14]

    • A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (≤ 50% for UN GHS Category 2).[13][14]

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1] It utilizes several strains of bacteria that are auxotrophic for a specific amino acid, and the test measures the ability of a substance to cause reverse mutations, restoring the bacteria's ability to synthesize that amino acid.[1]

  • Test Principle: Bacteria are exposed to the test substance and plated on a minimal medium deficient in the required amino acid.[1] The number of revertant colonies is counted as an indicator of mutagenicity.[1]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.[15]

  • Procedure:

    • The test can be performed using the plate incorporation method or the pre-incubation method.[15]

    • The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[15]

    • Bacteria, the test substance, and S9 mix (if applicable) are combined and plated on minimal agar plates.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to the control plates.

In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

This test is used to detect the potential of a substance to induce micronuclei in cultured mammalian cells.[16][17] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

  • Test Principle: Cultured mammalian cells are exposed to the test substance.[16] After treatment, the cells are harvested and stained to visualize micronuclei.[16]

  • Test System: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.[16]

  • Procedure:

    • Cells are exposed to the test substance for a short or long duration, with and without metabolic activation (S9 mix).[16]

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have undergone one cell division.[18]

    • After incubation, cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.[18]

Metabolic and Signaling Pathways

Proposed Metabolic Pathway

The metabolism of p-menth-1-ene and its derivatives is expected to follow pathways similar to other monoterpenes. The primary routes of metabolism involve oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of more polar metabolites that can be readily excreted.

Metabolism Proposed Metabolic Pathway of p-Menthane Derivatives p_menth_1_ene p-Menth-1-ene hydroxylation Hydroxylation (Cytochrome P450) p_menth_1_ene->hydroxylation hydroxylated_metabolites Hydroxylated Metabolites (e.g., p-Menth-1-en-ols) hydroxylation->hydroxylated_metabolites oxidation Further Oxidation hydroxylated_metabolites->oxidation diols_acids Diols, Aldehydes, Carboxylic Acids oxidation->diols_acids conjugation Conjugation (Glucuronidation, Sulfation) diols_acids->conjugation excretion Excretion (Urine) conjugation->excretion

Caption: Proposed metabolic pathway of p-menthane derivatives.

Signaling Pathways in Toxicity

Specific signaling pathways involved in the toxicity of p-menth-1-ene and its derivatives are not well-documented. However, for skin sensitization, the general mechanism involves the haptenation of skin proteins by the chemical or its metabolites, leading to the activation of an immune response.

Skin_Sensitization Simplified Skin Sensitization Pathway hapten p-Menthane Derivative (Hapten) hapten_protein Hapten-Protein Complex hapten->hapten_protein Covalent Binding protein Skin Proteins protein->hapten_protein dc Dendritic Cell (Antigen Presenting Cell) hapten_protein->dc Uptake and Processing t_cell T-Cell Activation and Proliferation dc->t_cell Antigen Presentation inflammation Inflammatory Response (Contact Dermatitis) t_cell->inflammation Cytokine Release

Caption: Simplified overview of the skin sensitization pathway.

Experimental Workflow Visualization

The following diagrams illustrate the general workflow for key toxicological assays.

Ames_Test_Workflow Ames Test Workflow start Start prep Prepare Bacterial Strains and Test Compound dilutions start->prep mix Mix Bacteria, Test Compound, and S9 mix (if applicable) prep->mix plate Plate mixture on minimal glucose agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze end End analyze->end

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Micronucleus_Assay_Workflow In Vitro Micronucleus Assay Workflow start Start culture Culture Mammalian Cells start->culture expose Expose Cells to Test Compound (± S9 mix) culture->expose cytoB Add Cytochalasin B (optional) expose->cytoB harvest Harvest and Fix Cells cytoB->harvest stain Stain Cells for DNA and Cytoplasm harvest->stain score Microscopic Analysis: Score Micronuclei stain->score analyze Analyze Data and Determine Genotoxicity score->analyze end End analyze->end

Caption: General workflow for the in vitro mammalian cell micronucleus assay.

Conclusion

The toxicological profile of p-menth-1-ene, inferred through a read-across approach with its derivatives, suggests a low to moderate order of acute toxicity. The primary toxicological concerns appear to be skin sensitization, as indicated by the GHS classification of p-menth-1-ene and some of its derivatives. Genotoxicity data for the tested derivatives are largely negative in the Ames test.

The lack of direct, quantitative toxicological data for p-menth-1-ene highlights a significant data gap. Further studies are warranted to definitively characterize its toxicological profile, particularly concerning acute toxicity, skin and eye irritation, and skin sensitization potential. The detailed experimental protocols and workflow visualizations provided in this guide offer a framework for conducting such future investigations in a standardized and reproducible manner. This information is essential for a comprehensive risk assessment and for ensuring the safe handling and use of p-menth-1-ene and its derivatives in various applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (+)-p-menth-1-ene, a valuable monoterpene intermediate, from two readily available starting materials: carvone and limonene. The described methods, the Wolff-Kishner reduction of carvone and the catalytic hydrogenation of limonene, offer reliable routes to the target compound.

Synthesis of this compound from (-)-Carvone via Wolff-Kishner Reduction

This protocol outlines the deoxygenation of the ketone functionality in carvone to yield p-menth-1-ene. The Huang-Minlon modification of the Wolff-Kishner reduction is employed, which offers improved reaction times and yields.[1]

Reaction Pathway

reaction_pathway_carvone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product carvone (-)-Carvone hydrazone Carvone Hydrazone carvone->hydrazone H₂NNH₂·H₂O, KOH Diethylene glycol, Δ menthene This compound hydrazone->menthene Δ, -N₂, -H₂O

Caption: Reaction scheme for the synthesis of this compound from (-)-carvone.

Experimental Protocol

Materials:

  • (-)-Carvone

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with diethylene glycol, add (-)-carvone, potassium hydroxide, and hydrazine hydrate.

  • Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone intermediate.

  • After 1 hour, replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine hydrate.

  • Once the distillation is complete and the temperature of the reaction mixture reaches approximately 200°C, return the setup to a reflux configuration and continue heating for an additional 4-5 hours.[1][2]

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to yield pure this compound.

Synthesis of this compound from (+)-Limonene via Catalytic Hydrogenation

This protocol describes the selective partial hydrogenation of the exocyclic double bond of (+)-limonene to produce this compound using a platinum-on-carbon catalyst. This method is highly selective under mild reaction conditions.[3][4]

Reaction Pathway

reaction_pathway_limonene cluster_reactants Reactant cluster_product Product limonene (+)-Limonene menthene This compound limonene->menthene H₂ (3 bar) Pt/C, Room Temp.

Caption: Reaction scheme for the synthesis of this compound from (+)-limonene.

Experimental Protocol

Materials:

  • (+)-Limonene

  • Platinum on activated carbon (Pt/C, 5 wt%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve (+)-limonene in a suitable solvent such as methanol or ethanol.

  • Carefully add the Pt/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to 3 bar.[3][4]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) until the desired conversion is achieved.

  • Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

Data Presentation

ParameterSynthesis from Carvone (Wolff-Kishner)Synthesis from Limonene (Catalytic Hydrogenation)
Starting Material (-)-Carvone(+)-Limonene
Key Reagents Hydrazine hydrate, KOH, Diethylene glycolH₂, Pt/C
Reaction Conditions Reflux at ~130°C, then heating at ~200°CRoom temperature, 3 bar H₂ pressure
Selectivity High (reduction of the ketone)High for the exocyclic double bond (>99%)[3]
Reported Yield Typically high for Wolff-Kishner reductions>99%[3]
Product This compoundThis compound

Experimental Workflow

experimental_workflow start Start setup Reaction Setup start->setup reaction Reaction setup->reaction workup Work-up reaction->workup purification Purification workup->purification analysis Analysis (GC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The synthesized this compound can be characterized by standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include those for the vinylic proton, the methyl group on the double bond, the isopropyl group, and the methylene protons of the cyclohexene ring.

  • ¹³C NMR (CDCl₃): Expected signals include those for the two sp² carbons of the double bond, and the sp³ carbons of the methyl, isopropyl, and cyclohexene ring carbons.

This information provides a comprehensive guide for the synthesis of this compound for research and development purposes. The choice of starting material and synthetic route may depend on factors such as availability of reagents, desired stereochemistry, and scale of the reaction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Limonene to p-Menthane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a renewable monoterpene abundantly found in citrus fruit peels, is a versatile precursor for the synthesis of a wide range of valuable chemicals.[1][2] One such derivative, p-menthane, holds significant promise as a green solvent and a key intermediate in the synthesis of various organic compounds.[3][4] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of limonene to p-menthane, offering a comprehensive guide for researchers in academia and industry.

The hydrogenation of limonene involves the saturation of its two double bonds. The reaction can proceed through a partial hydrogenation intermediate, p-menthene, before reaching the fully saturated p-menthane. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity and yield of the desired product.[5][6]

Reaction Pathway and Key Intermediates

The catalytic hydrogenation of limonene to p-menthane is a two-step process. Initially, one of the double bonds in limonene is hydrogenated to form p-menthene. Subsequently, the remaining double bond in p-menthene is hydrogenated to yield the final product, p-menthane. The reaction can also lead to the formation of other byproducts, such as p-cymene, through dehydrogenation.[7]

Reaction_Pathway Limonene Limonene p_Menthene p-Menthene Limonene->p_Menthene + H₂ p_Menthane p-Menthane p_Menthene->p_Menthane + H₂ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reactant Limonene & Solvent Reactor Autoclave Reactor Setup Reactant->Reactor Catalyst Catalyst Selection Catalyst->Reactor Hydrogenation Hydrogenation Reaction Reactor->Hydrogenation Filtration Catalyst Separation Hydrogenation->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Interpretation GCMS->Data

References

Application Notes and Protocols for the Gas Chromatographic Separation of p-Menthene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthene and its isomers are monoterpenes of significant interest in the pharmaceutical, flavor, and fragrance industries. As structural isomers and enantiomers can exhibit distinct biological activities and sensory properties, their accurate separation and quantification are crucial for quality control, research, and development. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like p-menthene isomers. This document provides detailed application notes and experimental protocols for the separation of p-menthene positional isomers and enantiomers using both achiral and chiral gas chromatography.

Separation of Positional Isomers using Achiral Gas Chromatography

The primary positional isomers of p-menthene include 1-p-menthene, 2-p-menthene, 3-p-menthene, and 4(8)-p-menthene. These isomers can be effectively separated and quantified using non-polar capillary columns in a gas chromatograph coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Quantitative Data

The following table summarizes the Kovats retention indices (RI) for several p-menthene isomers on common non-polar stationary phases. Retention indices are a normalized measure of retention time, which helps in comparing results across different systems.

IsomerStationary PhaseKovats Retention Index (RI)
2-p-MentheneStandard non-polar982 - 985
4(8)-p-MentheneSE-301026
p-Mentha-1,3,8-trieneHP-5MS1118.7

Note: Data is compiled from various sources and different analytical conditions. Direct comparison of retention times requires analysis under identical conditions.

Experimental Protocol: GC-MS Analysis on a Non-Polar Column

This protocol provides a robust starting point for the analysis of p-menthene isomers on a common non-polar column, such as an HP-5MS.[1]

1. Sample Preparation:

  • Prepare a dilute solution of the p-menthene isomer mixture (e.g., 1% in n-hexane) for GC-MS injection.[1]

2. Gas Chromatograph (GC) and Mass Spectrometer (MS) Conditions:

  • GC System: Agilent 7890B GC system or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector:

    • Mode: Splitless[1]

    • Temperature: 250°C[1]

    • Injection Volume: 1 µL[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 5 minutes.[1]

    • Ramp: Increase at a rate of 3°C/min to 240°C.[1]

    • Final Hold: Maintain 240°C for 5 minutes.[1]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-550.[1]

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Solvent Delay: 5 minutes.[1]

3. Data Analysis:

  • Identification: The identification of p-menthene isomers is achieved by comparing their retention indices and mass spectra with those of authentic standards and by comparison with spectral libraries such as NIST and Wiley.[1]

  • Quantification: The relative percentage of each compound is calculated from the GC peak areas. For more accurate quantification, a correction factor can be applied, or an internal standard method can be used.

Experimental Workflow for Achiral GC Analysis

achiral_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing p-menthene isomers Dilution Dilute sample (e.g., 1% in n-hexane) Sample->Dilution GC_Injection Inject 1 µL into GC Dilution->GC_Injection Separation Separation on HP-5MS column GC_Injection->Separation Detection MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_ID Identify Peaks (Retention Index & Mass Spectra) Chromatogram->Peak_ID Quantification Quantify Isomers (Peak Area %) Peak_ID->Quantification

Caption: Workflow for the achiral GC-MS analysis of p-menthene isomers.

Separation of Enantiomers using Chiral Gas Chromatography

The enantiomers of p-menthene isomers, which are chiral molecules, can be separated using specialized chiral stationary phases. Cyclodextrin-based columns are particularly effective for this purpose.

Quantitative Data
Stereoisomer of p-Menthane-3,8-diolExpected Elution Order
(+)-trans-Isomer1
(-)-trans-Isomer2
(+)-cis-Isomer3
(-)-cis-Isomer4

Note: The exact retention times and elution order can vary based on the specific p-menthene isomer, the chiral column used, and the analytical conditions.

Experimental Protocol: Chiral GC-MS Analysis

This protocol is adapted from a method for a related chiral monoterpenoid and provides a strong foundation for the separation of p-menthene enantiomers.

1. Sample Preparation:

  • Prepare individual and mixed standard solutions of the p-menthene enantiomers in a suitable solvent (e.g., hexane or methylene chloride) at a concentration of approximately 100 µg/mL.

  • For essential oil samples, dilute the sample 1:100 (v/v) in hexane and vortex for 30 seconds.

  • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.

2. Gas Chromatograph (GC) and Mass Spectrometer (MS) Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: Rt-βDEXse (30 m x 0.32 mm I.D., 0.25 µm film thickness) or an equivalent cyclodextrin-based chiral capillary column.

  • Injector:

    • Mode: Split

    • Temperature: 220°C

    • Split Ratio: 100:1

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Start Temperature: 60°C (hold for 2 min)

    • Ramp 1: to 150°C at 3°C/min

    • Ramp 2: to 220°C at 25°C/min (hold for 5 min)

  • MS Transfer Line Temperature: 230°C.

3. Data Analysis:

  • Identification: Compare the retention times of the peaks in the sample to those of the pure enantiomeric standards. Mass spectra can confirm the identity of the p-menthene isomer.

  • Quantification: Calculate the enantiomeric excess (%ee) and the relative percentage of each enantiomer from the peak areas in the chromatogram.

Logical Relationships in Chiral GC Method Development

chiral_logic cluster_compound Compound Properties cluster_method Method Selection cluster_params Parameter Optimization cluster_outcome Desired Outcome Chirality p-Menthene Isomer (Chiral Center) GC Gas Chromatography Chirality->GC Volatility Sufficient Volatility Volatility->GC ChiralColumn Chiral Stationary Phase (e.g., Cyclodextrin) GC->ChiralColumn TempProg Temperature Program ChiralColumn->TempProg FlowRate Carrier Gas Flow Rate ChiralColumn->FlowRate Injector Injector Settings ChiralColumn->Injector Separation Enantiomeric Separation TempProg->Separation FlowRate->Separation Injector->Separation Quantification Accurate Quantification Separation->Quantification

Caption: Key considerations for developing a chiral GC method for p-menthene isomers.

Conclusion

The selection of the appropriate gas chromatography method is critical for the successful separation and analysis of p-menthene isomers. For the separation of positional isomers, a standard non-polar column such as an HP-5MS provides excellent resolution. For the separation of enantiomers, a chiral stationary phase, typically based on cyclodextrin derivatives, is required. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for p-menthene isomers.

References

The Versatility of (+)-p-Menth-1-ene: A Gateway to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-p-Menth-1-ene, a naturally abundant monoterpene commonly known as (+)-limonene, serves as a versatile and renewable starting material for the synthesis of a diverse array of bioactive compounds. Its chiral structure and reactive double bonds provide a unique scaffold for the generation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive compounds derived from this compound, targeting researchers, scientists, and professionals in the field of drug development. The synthesized compounds exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application Notes

The primary applications of this compound in the synthesis of bioactive compounds stem from its utility as a precursor to valuable derivatives such as perillyl alcohol, carvone, and various p-menthane amino alcohols. These compounds have been investigated for their therapeutic efficacy in multiple disease models.

  • Anticancer Applications: Perillyl alcohol, a primary derivative, has demonstrated significant antitumor activity against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as the Ras-Raf-MEK-ERK and PI3K/AKT/mTOR pathways.[1][2][3]

  • Anti-inflammatory Properties: Derivatives of p-menthane have been shown to possess anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[4][5]

  • Antimicrobial Activity: Carvone and other p-menthane derivatives have exhibited inhibitory activity against various pathogenic bacteria and fungi.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activity of key compounds derived from this compound.

Table 1: Synthesis Yields of Bioactive Compounds from this compound Derivatives

ProductStarting MaterialMethodCatalyst/ReagentYield (%)Reference
(+)-Perillyl Alcohol(+)-Limonene OxideChemical SynthesisPalladium(0)39 (overall)[8]
(R)-(+)-Perillyl Alcohol(R)-(+)-LimoneneWhole-cell BiocatalysisEngineered E. coliup to 1.23 g/L[9][10]
p-Menthane Amino Alcoholsp-Mentha-6,8-dien-2-oneMannich ReactionN/AN/A[11]

Table 2: Anticancer Activity of Perillyl Alcohol and its Derivatives

CompoundCancer Cell LineAssayIC50 ValueReference
Perillyl AlcoholHepG2 (Liver Cancer)Cytotoxicity409.2 µg/mL[12]
Dehydroperillic AcidA549 (Lung Cancer)Cytotoxicity125 µg/mL[12]
Perillyl AlcoholH322 & H838 (Lung Cancer)Cell ProliferationDose-dependent decrease (15-83%)[13]
Dihydro Cuminyl AlcoholMCF-7 (Breast Cancer)MTT Assay30.78 nM (72h)[14]
Dihydro Cuminyl AlcoholMDA-MB-231 (Breast Cancer)MTT Assay2.79 ± 0.10 mM (in combination with paclitaxel)[14]

Table 3: Antimicrobial Activity of p-Menthane Derivatives

CompoundMicroorganismAssayMIC ValueReference
MPPSS. aureus ATCC 25923Broth microdilution512 µg/mL[6]
MPPSB. subtilis ATCC 6633Broth microdilution256 µg/mL[6]
VariousBacteriaBroth microdilution<0.125 to 2 mg/mL[7]
VariousFungiBroth microdilution1 to 8 mg/mL[7]

Experimental Protocols

Protocol 1: Chemical Synthesis of (+)-Perillyl Alcohol from (+)-Limonene Oxide

This protocol is adapted from the work of Geoghegan and Kündig (2014).[8]

  • Epoxidation of (+)-Limonene: (If starting from (+)-Limonene) Dissolve (+)-limonene in chloroform and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature. Stir the reaction for several hours, monitoring by TLC until the starting material is consumed. Work up the reaction to isolate (+)-limonene oxide.

  • Formation of Secondary Allylic Acetate: The (+)-limonene oxide is then reacted to form a secondary allylic acetate. This step typically involves ring-opening of the epoxide.

  • Palladium-Catalyzed Isomerization: The key step is the isomerization of the secondary allylic acetate to its primary isomer using a palladium(0) catalyst.

  • Hydrolysis: The resulting primary allylic acetate is hydrolyzed under basic conditions (e.g., sodium hydroxide in an alcohol/water mixture) to yield (+)-perillyl alcohol.

  • Purification: The final product is purified by column chromatography.

Protocol 2: Biocatalytic Synthesis of (R)-(+)-Perillyl Alcohol from (R)-(+)-Limonene

This protocol is based on the whole-cell biocatalysis method described by Sun et al. (2022).[9][10]

  • Preparation of Whole-Cell Biocatalyst: Culture engineered Escherichia coli cells expressing a suitable cytochrome P450 monooxygenase system in a fermenter.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation at 8,000 x g for 10 minutes. Wash the cell pellet twice with 50 mM phosphate-buffered saline (PBS) at pH 7.4.

  • Biotransformation: In a 5 L fermenter, prepare a conversion mixture containing 20 g/L (R)-(+)-limonene, 40 g/L ammonium formate (as a cofactor regenerating system), the recombinant cells (to an OD600 of 50), and 40 ml dioctyl phthalate in 50 mM PBS (pH 7.4).

  • Reaction Conditions: Maintain the reaction at 20°C with constant stirring for 24 hours.

  • Extraction and Purification: Monitor the production of (R)-(+)-perillyl alcohol by GC. After the reaction, extract the product from the reaction mixture and purify as necessary.

Protocol 3: Synthesis of p-Menthane Amino Alcohols via Mannich Reaction

This protocol is based on the work of Witkiewicz et al. (1988).[11]

  • Starting Material: The synthesis starts with the unsaturated ketone p-mentha-6,8-dien-2-one.

  • Mannich Reaction: Perform a Mannich reaction with p-mentha-6,8-dien-2-one, a suitable secondary amine (e.g., dimethylamine), and formaldehyde. This reaction introduces an aminomethyl group at the position alpha to the carbonyl group.

  • Reduction: The resulting amino ketone is then reduced to the corresponding amino alcohol using a suitable reducing agent (e.g., sodium borohydride).

  • Purification: The final p-menthane amino alcohol is purified by appropriate methods, such as crystallization or chromatography.

Visualizations

Experimental Workflow: Biocatalytic Synthesis of Perillyl Alcohol

G cluster_prep Biocatalyst Preparation cluster_biotrans Biotransformation Eng_Ecoli Engineered E. coli Culture Fermentation Eng_Ecoli->Culture Inoculation Harvest Centrifugation (8000g, 10 min) Culture->Harvest Wash Wash with PBS (pH 7.4) Harvest->Wash Bioreactor 5L Bioreactor Wash->Bioreactor Add Cells Product Perillyl Alcohol Bioreactor->Product 24h, 20°C Limonene This compound Limonene->Bioreactor

Caption: Workflow for the biocatalytic synthesis of perillyl alcohol.

Signaling Pathway: Anticancer Mechanism of Perillyl Alcohol

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion POH Perillyl Alcohol Ras Ras Protein POH->Ras Inhibits Prenylation PI3K PI3K POH->PI3K Inhibits Bax Bax POH->Bax Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits mTOR->Proliferation CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->CytochromeC Inhibits Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanism of perillyl alcohol.

Signaling Pathway: Anti-inflammatory Mechanism of p-Menthane Derivatives

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK pMenthane p-Menthane Derivatives pMenthane->MAPK Inhibits pMenthane->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Inflammatory_Genes Activates

Caption: Anti-inflammatory mechanism of p-menthane derivatives.

References

Application Notes and Protocols: Derivatization of (+)-p-Menth-1-ene for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (+)-p-menth-1-ene, a versatile chiral building block. The functionalized products, including epoxides and diols, are valuable intermediates for the synthesis of fine chemicals, pharmaceuticals, and novel materials.

Introduction

This compound is a naturally derived monoterpene that offers a chiral scaffold for asymmetric synthesis. Its endocyclic double bond is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. This document outlines key derivatization reactions, including epoxidation and dihydroxylation, providing a foundation for the development of novel molecular entities. The resulting functionalized p-menthane derivatives can serve as key intermediates in drug discovery programs and materials science.

Derivatization Pathways

The primary routes for the functionalization of this compound involve the reaction of its carbon-carbon double bond. The two main pathways detailed here are epoxidation, which forms an epoxide ring, and dihydroxylation, which introduces two hydroxyl groups. These reactions can be controlled to yield different stereoisomers, which is often crucial in the development of bioactive molecules.

Derivatization_Pathways cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation start This compound epoxide p-Menth-1-ene oxide (cis/trans mixture) start->epoxide m-CPBA or peroxyacetic acid syn_diol cis-p-Menthane-1,2-diol start->syn_diol 1. OsO4 (cat.), NMO 2. NaHSO3 anti_diol trans-p-Menthane-1,2-diol epoxide->anti_diol Acid-catalyzed hydrolysis (H3O+)

Caption: Derivatization pathways of this compound.

Experimental Protocols

Epoxidation of this compound

This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA) to yield p-menth-1-ene oxide. The reaction typically produces a mixture of cis and trans diastereomers.[1]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 10 volumes).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-menth-1-ene oxide.

  • The product can be purified by column chromatography on silica gel.

Syn-Dihydroxylation of this compound

This protocol details the syn-dihydroxylation of this compound to produce cis-p-menthane-1,2-diol using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • N-methylmorpholine N-oxide (NMO, 50 wt% in water)

  • Acetone

  • Water

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • Add N-methylmorpholine N-oxide (1.2 eq).

  • With vigorous stirring, add a catalytic amount of osmium tetroxide solution (0.002 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bisulfite solution and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude cis-p-menthane-1,2-diol can be purified by recrystallization or column chromatography.

Anti-Dihydroxylation of this compound via Epoxide Hydrolysis

This two-step protocol describes the anti-dihydroxylation of this compound to yield trans-p-menthane-1,2-diol. The first step is the epoxidation as described in Protocol 1, followed by acid-catalyzed hydrolysis of the resulting epoxide.

Materials:

  • Crude p-menth-1-ene oxide (from Protocol 1)

  • Acetone or Tetrahydrofuran (THF)

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude p-menth-1-ene oxide (1.0 eq) in a mixture of acetone and water (4:1 v/v).

  • Add dilute sulfuric acid (0.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude trans-p-menthane-1,2-diol.

  • Purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the derivatization of p-menth-1-ene and its analogs. Note that yields and diastereomeric ratios can vary depending on the specific reaction conditions.

Reaction Product Typical Yield Diastereomeric Ratio (cis:trans)
Epoxidationp-Menth-1-ene oxide85-95%~2:3
syn-Dihydroxylationcis-p-Menthane-1,2-diol80-90%>95:5
anti-Dihydroxylationtrans-p-Menthane-1,2-diol75-85%>95:5
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound5.35 (br s, 1H), 2.0-1.2 (m, 8H), 1.65 (s, 3H), 0.90 (d, 6H)133.5, 121.0, 41.0, 31.5, 30.8, 26.5, 24.0, 20.8
p-Menth-1-ene oxide (mixture)2.95 (br s, 1H), 2.1-1.1 (m, 8H), 1.30 (s, 3H), 0.90 (d, 6H)60.5, 58.0, 40.8, 31.0, 28.5, 26.0, 24.5, 20.5
cis-p-Menthane-1,2-diol3.40 (d, 1H), 2.5-1.0 (m, 10H), 1.15 (s, 3H), 0.90 (d, 6H)72.5, 71.0, 42.0, 31.5, 29.0, 25.0, 22.0, 20.0
trans-p-Menthane-1,2-diol3.60 (d, 1H), 2.4-1.1 (m, 10H), 1.20 (s, 3H), 0.92 (d, 6H)73.0, 71.5, 41.5, 31.0, 28.0, 24.5, 22.5, 20.5

Note: Spectroscopic data are approximate and may vary based on the specific isomer and experimental conditions.

Logical Workflow for Further Reactions

The derivatized products of this compound are versatile intermediates for a range of subsequent chemical transformations. The epoxide can undergo ring-opening reactions with various nucleophiles, while the diol can be further functionalized through its hydroxyl groups.

Further_Reactions cluster_epoxide_reactions Epoxide Ring-Opening cluster_diol_reactions Diol Functionalization start This compound Derivatives epoxide p-Menth-1-ene oxide start->epoxide diol p-Menthane-1,2-diol start->diol amino_alcohol Amino Alcohols epoxide->amino_alcohol Amines ether_diol Ether Diols epoxide->ether_diol Alcohols/Alkoxides thio_alcohol Thio Alcohols epoxide->thio_alcohol Thiols cyclic_ether Cyclic Ethers diol->cyclic_ether Dehydration diester Diesters diol->diester Acylation ketone Ketones (via oxidation) diol->ketone Oxidation

Caption: Potential further reactions of p-menth-1-ene derivatives.

References

Application Note: Protocol for the Epoxidation of (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the epoxidation of (+)-p-menth-1-ene, a common synthetic intermediate in fragrance and pharmaceutical development. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of alkenes. This process yields a diastereomeric mixture of cis- and trans-p-menth-1-ene oxides. Quantitative data on reaction parameters and expected outcomes are presented, along with a comprehensive experimental procedure and a visual workflow diagram.

Introduction

Epoxidation is a critical transformation in organic synthesis, converting alkenes into epoxides (oxiranes). These three-membered cyclic ethers are valuable intermediates due to their inherent ring strain, which allows for a variety of ring-opening reactions with nucleophiles, leading to the formation of diols, amino alcohols, and other functionalized molecules. This compound is a chiral monoterpene that, upon epoxidation, provides access to stereoisomeric p-menthane derivatives. The oxidation of p-menth-1-ene with a peroxy acid, such as perbenzoic acid, results in the formation of both cis- and trans-epoxides.[1] This protocol adapts this established reaction using the more common and commercially available m-CPBA.

Reaction and Stereochemistry

The epoxidation of this compound with m-CPBA is a stereospecific reaction where the oxygen atom is delivered to the double bond from either the top or bottom face, resulting in two diastereomeric products: cis-p-menth-1-ene oxide and trans-p-menth-1-ene oxide. The reaction proceeds via a concerted "butterfly" transition state.

  • cis-p-menth-1-ene oxide: The epoxide ring is on the same side as the isopropyl group.

  • trans-p-menth-1-ene oxide: The epoxide ring is on the opposite side of the isopropyl group.

Studies on the epoxidation of p-menth-1-ene with perbenzoic acid have shown that the reaction yields a mixture of the cis- and trans-epoxides in a ratio of approximately 2:3.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical epoxidation of this compound.

ParameterValueNotes
Starting Material This compound---
Reagent m-Chloroperoxybenzoic acid (m-CPBA)Typically 70-77% purity
Solvent Dichloromethane (DCM)Other chlorinated solvents like chloroform can also be used.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a lower temperature to control the exothermic reaction.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC).
Diastereomeric Ratio (cis:trans) ~ 2:3Based on literature for perbenzoic acid epoxidation.[1]
Work-up Aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) washTo neutralize the m-chlorobenzoic acid byproduct and quench excess peroxide.
Purification Flash column chromatographyTo separate the epoxide products from any remaining starting material and byproducts.

Experimental Protocol

This protocol details the epoxidation of this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of m-CPBA: In a separate container, dissolve m-CPBA (1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and then with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to separate the diastereomeric epoxides.

Experimental Workflow Diagram

Epoxidation_Workflow Workflow for the Epoxidation of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM cool_reactants Cool to 0 °C start->cool_reactants add_mcpba Add m-CPBA solution dropwise cool_reactants->add_mcpba react Stir at Room Temperature (2-4h) add_mcpba->react quench Quench with Na₂S₂O₃ react->quench Reaction Complete wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated p-Menth-1-ene Oxides (cis and trans) chromatography->product

Caption: Experimental workflow for the epoxidation of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.

References

Application Notes and Protocols for the Quantification of (+)-p-Menth-1-ene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-p-Menth-1-ene is a monoterpene hydrocarbon found in the essential oils of various plants. As a chiral molecule, its specific enantiomeric form can be of significant interest in the fields of flavor, fragrance, and pharmaceuticals due to the often distinct biological activities of different stereoisomers. Accurate quantification of this compound is crucial for the quality control of essential oils, for understanding their therapeutic properties, and for the development of new natural product-based drugs.

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of this compound in essential oils, with a primary focus on gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Analytical Methodologies

Gas chromatography is the premier technique for the analysis of volatile compounds in essential oils.[1] For the specific quantification of this compound, both GC-FID and GC-MS are highly suitable methods.[1]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is robust, provides excellent quantitative accuracy, and is widely used for the analysis of essential oil components.[2] FID is a universal detector for organic compounds and its response is proportional to the mass of carbon in the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers the dual advantage of separation and structural identification.[3] The mass spectrometer provides detailed structural information, which is invaluable for the unambiguous identification of target analytes in complex mixtures like essential oils.[3] For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[3]

Experimental Protocols

The following protocols are generalized from established methods for terpene analysis in essential oils and can be specifically adapted for the quantification of this compound.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent such as hexane or ethanol at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare an internal standard (IS) stock solution (e.g., n-tridecane or another suitable non-interfering compound) at a concentration of 100 µg/mL in the same solvent.

    • Add a consistent amount of the internal standard to each calibration standard and sample.

  • Essential Oil Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

    • Add the internal standard.

    • Dilute to the mark with the chosen solvent (e.g., hexane or ethanol).

    • Vortex the solution to ensure homogeneity. The solution is now ready for GC analysis.

GC-FID Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for terpene analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 1:20 to 1:50.

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3-5 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

GC-MS Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as for GC-FID.

  • Injector and Temperatures: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400 for qualitative analysis. For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.

Data Presentation

The concentration of this compound and related p-menthane derivatives can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data for p-menthane derivatives found in the essential oil of Schinus terebinthifolius.

CompoundPlant SpeciesPlant PartConcentration (%)Analytical MethodReference
p-Menth-1-en-9-olSchinus terebinthifolius RaddiRipe Fruit8.32GC-MS[4]
α-PineneSchinus terebinthifolius RaddiRipe Fruit12.59GC-MS[4]
δ-3-CareneSchinus terebinthifolius RaddiRipe Fruit30.37GC-MS[4]
LimoneneSchinus terebinthifolius RaddiRipe Fruit17.44GC-MS[4]
MyrceneSchinus terebinthifolius RaddiRipe Fruit5.82GC-MS[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Standard Purchase this compound Standard Stock_Standard Prepare Stock Standard Solution (1000 µg/mL) Standard->Stock_Standard Cal_Standards Prepare Calibration Standards Stock_Standard->Cal_Standards Spike_Standards Spike Standards with IS Cal_Standards->Spike_Standards IS_Stock Prepare Internal Standard Stock (100 µg/mL) IS_Stock->Spike_Standards Sample_Prep Prepare Essential Oil Sample with IS IS_Stock->Sample_Prep GC_FID GC-FID Analysis Spike_Standards->GC_FID GC_MS GC-MS Analysis (SIM Mode) Spike_Standards->GC_MS Essential_Oil Obtain Essential Oil Sample Essential_Oil->Sample_Prep Sample_Prep->GC_FID Sample_Prep->GC_MS Integration Peak Integration GC_FID->Integration GC_MS->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Essential_Oil Essential Oil Sample GC_System Gas Chromatography System (GC-FID or GC-MS) Essential_Oil->GC_System Standard This compound Standard Standard->GC_System Internal_Standard Internal Standard Internal_Standard->GC_System Concentration Concentration of This compound (µg/mL) GC_System->Concentration Purity Purity Assessment of Essential Oil Concentration->Purity

Caption: Logical relationship of inputs and outputs in the analysis.

References

Application Notes and Protocols: (+)-p-Menth-1-ene as a Renewable Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-p-Menth-1-ene, a monoterpene derived from renewable resources, presents a promising alternative to conventional petroleum-based solvents in organic synthesis. Its favorable toxicological profile and biodegradability align with the principles of green chemistry, making it an attractive option for developing more sustainable chemical processes. This document provides an overview of the properties of this compound and detailed protocols for its potential application in organic reactions, drawing parallels with structurally similar and well-studied renewable solvents.

Properties of this compound

This compound is a chiral, nonpolar, aprotic solvent with physical properties that make it a suitable replacement for solvents like toluene and hexane in certain applications.

PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
Boiling Point 175-177 °C
Density 0.823 g/mL at 20 °C
Solubility Insoluble in water, soluble in alcohol, miscible with oils.[1]
Appearance Colorless liquid

Synthesis of this compound

This compound can be synthesized from naturally abundant precursors. A common laboratory-scale synthesis involves the dehydration of menthol.[1] It can also be prepared via the catalytic hydrogenation of limonene.[1]

Synthesis_of_p_Menth_1_ene Menthol Menthol p_Menth_1_ene This compound Menthol->p_Menth_1_ene Dehydration Limonene Limonene Limonene->p_Menth_1_ene Catalytic Hydrogenation

Caption: Synthetic routes to this compound.

Application in Organic Reactions: A Case Study with an Analogous Solvent

While specific literature detailing the use of this compound as a solvent in a wide range of named organic reactions with comprehensive data is limited, its properties as a nonpolar hydrocarbon solvent are closely mirrored by other terpenes like limonene. A recent study on palladium-catalyzed carbonylation reactions in various renewable solvents demonstrated excellent yields in these green media.[2] The following protocol for a Carbonylative Suzuki-Miyaura coupling in limonene is presented as a strong predictive model for a similar reaction in this compound.

Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

This reaction is a powerful tool for the synthesis of ketones from aryl halides and boronic acids, incorporating a molecule of carbon monoxide. The use of a renewable terpene solvent like limonene has been shown to be highly effective.[2]

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 3-bromoanisole)

  • Arylboronic acid (e.g., m-tolylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium hydroxide (NaOH)

  • Limonene (as an analogue for this compound)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a dried Schlenk tube, add Pd(OAc)₂ (2 mol %), dppp (4 mol %), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Evacuate and backfill the tube with carbon monoxide (using a CO balloon) three times.

  • Add the renewable solvent (limonene, 5 mL) and an aqueous solution of NaOH (2.0 M, 1.0 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add reagents to Schlenk tube: - Pd(OAc)₂ - dppp - Aryl halide - Arylboronic acid B 2. Evacuate and backfill with CO A->B C 3. Add solvent (limonene) and NaOH(aq) B->C D 4. Heat at 100 °C for 24 h C->D E 5. Quench with water and extract with ethyl acetate D->E F 6. Dry, filter, and concentrate organic layers E->F G 7. Purify by flash chromatography F->G Product Pure Ketone Product G->Product Solvent_Selection_Logic A Green Chemistry Principles B Use of Renewable Feedstocks A->B C Selection of Safer Solvents A->C D Terpene-Based Solvents B->D C->D E This compound D->E F Reaction Compatibility (e.g., Polarity, Aprotic Nature) E->F G Suitability for Nonpolar Reactions (e.g., Cross-Coupling) F->G H Successful Application G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-p-Menth-1-ene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent methods of acid-catalyzed dehydration of menthol and selective hydrogenation of limonene.

Issue 1: Low Yield of p-Menth-1-ene in Dehydration of Menthol

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction Verify Reaction Temperature: For secondary alcohols like menthol, a temperature range of 100-140°C is typically required for efficient dehydration.[1] Ensure the reaction mixture is heated to and maintained within the optimal temperature range. Check Acid Catalyst: Use a strong, concentrated mineral acid such as 85% phosphoric acid or concentrated sulfuric acid.[2][3] Ensure the correct molar ratio of acid to alcohol is used. An insufficient amount of catalyst will result in an incomplete reaction.[2]
Formation of Side Products Isomeric Alkenes: The acid-catalyzed dehydration of menthol can lead to the formation of other menthene isomers, such as 2-menthene and 3-menthene.[1][2] While Zaitsev's rule predicts that the more substituted 1-menthene will be the major product, the reaction conditions can influence the product distribution.[2] Consider using a milder dehydrating agent, such as anhydrous copper(II) sulfate or boric anhydride, which may offer greater selectivity.[4][5] Ether Formation: If the reaction temperature is too low, a competing SN2 reaction can occur between menthol molecules, leading to the formation of di-menthyl ether.[1] Ensure the reaction is heated to at least 100°C to favor elimination over substitution.
Loss of Product During Workup Inefficient Extraction: Ensure thorough extraction of the organic layer with a suitable solvent (e.g., diethyl ether). Perform multiple extractions to maximize recovery. Inadequate Neutralization: Residual acid can lead to product degradation. Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid catalyst before distillation.[2] Distillation Issues: Use fractional distillation to effectively separate p-menth-1-ene from unreacted menthol and higher-boiling side products.[2] Monitor the distillation temperature closely to avoid co-distillation of impurities.
Issue 2: Poor Selectivity in the Hydrogenation of (+)-Limonene

Possible Causes and Solutions

CauseRecommended Action
Over-hydrogenation Catalyst Choice: The choice of catalyst is crucial for selective hydrogenation. Platinum on carbon (Pt/C) has been shown to be highly selective for the reduction of the terminal double bond of limonene to yield (+)-p-1-menthene.[6] Palladium catalysts, in contrast, may lead to over-hydrogenation to p-menthane.[6] Hydrogen Pressure and Temperature: Use mild reaction conditions (e.g., room temperature and low hydrogen pressure) to favor the partial hydrogenation product.[6] High pressures and temperatures can promote the reduction of both double bonds.
Catalyst Inactivity Catalyst Poisoning: Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). Insufficient Agitation: In a batch reactor, ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The acid-catalyzed dehydration of menthol is a frequently used laboratory method due to the availability and low cost of menthol.[2] This E1 elimination reaction typically employs a strong acid like phosphoric or sulfuric acid to remove a water molecule from menthol, forming a mixture of menthene isomers, with p-menth-1-ene being the major product according to Zaitsev's rule.[1][2]

Q2: How can I purify the synthesized this compound?

A2: Purification is typically achieved through a multi-step process. After the reaction, the mixture should be neutralized with a base like sodium bicarbonate to remove the acid catalyst.[2] The organic product is then extracted, and the resulting solution is dried over an anhydrous salt such as sodium sulfate.[2] Finally, fractional distillation is employed to separate the desired p-menth-1-ene from unreacted menthol and isomeric byproducts based on their different boiling points.[2]

Q3: Are there alternative, more selective synthesis routes to this compound?

A3: Yes, the selective hydrogenation of (+)-limonene is a highly effective method.[6] Using a platinum-on-carbon (Pt/C) catalyst under mild conditions can achieve high selectivity (87-92%) for (+)-p-1-menthene by preferentially reducing the terminal double bond of limonene.[6] Other historical methods include the dehydration of carvomenthol using reagents like potassium bisulfate (KHSO₄) or anhydrous copper sulfate (CuSO₄).[4][5]

Q4: What analytical techniques can be used to confirm the identity and purity of the product?

A4: Several analytical techniques are suitable. Gas chromatography (GC) can be used to determine the purity of the product and the relative amounts of different menthene isomers.[2] Infrared (IR) spectroscopy can confirm the presence of the carbon-carbon double bond in the alkene product and the absence of the hydroxyl group from the starting alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information to confirm the identity of p-menth-1-ene.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of Menthol[2]
  • Reaction Setup: In a round-bottom flask, combine 25 mL of menthol and 5 mL of 85% phosphoric acid. Add a few boiling chips.

  • Dehydration: Assemble a fractional distillation apparatus and heat the mixture to a temperature between 100-140°C.

  • Distillation: Collect the distillate, which will be a mixture of menthene isomers and water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Perform a final simple or fractional distillation to isolate the pure p-menth-1-ene.

Protocol 2: Selective Hydrogenation of (+)-Limonene[6]
  • Reaction Setup: In a suitable batch reactor, charge the Pt/C catalyst and the solvent.

  • Hydrogenation: Add (+)-limonene to the reactor. Pressurize the reactor with hydrogen (e.g., 3 bar) and maintain the reaction at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress using GC to determine the conversion of limonene and the selectivity to (+)-p-1-menthene.

  • Workup: Once the desired conversion is reached, depressurize the reactor, filter off the catalyst, and remove the solvent under reduced pressure to obtain the product.

Diagrams

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Hydroxyl Group cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkene Menthol Menthol Protonated_Menthol Protonated Menthol Menthol->Protonated_Menthol + H⁺ H3PO4 H₃PO₄ H2PO4_minus H₂PO₄⁻ H3PO4->H2PO4_minus - H⁺ Protonated_Menthol2 Protonated Menthol Carbocation Secondary Carbocation Protonated_Menthol2->Carbocation - H₂O Carbocation2 Secondary Carbocation Water H₂O p_Menth_1_ene This compound Carbocation2->p_Menth_1_ene - H⁺ H3O_plus H₃O⁺ Water2 H₂O Water2->H3O_plus Experimental_Workflow Start Reactants: Menthol + Phosphoric Acid Reaction Dehydration via Fractional Distillation Start->Reaction Workup Workup: Neutralize with NaHCO₃, Wash with H₂O Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Final Fractional Distillation Drying->Purification Product Pure this compound Purification->Product Analysis Analysis (GC, IR, NMR) Product->Analysis Troubleshooting_Logic Start Low Yield of This compound? Check_Reaction Incomplete Reaction? Start->Check_Reaction Yes Check_Side_Products High Level of Side Products? Start->Check_Side_Products No Check_Reaction->Check_Side_Products No Sol_Temp Increase/Check Reaction Temperature Check_Reaction->Sol_Temp Yes Sol_Catalyst Check Acid Concentration/Amount Check_Reaction->Sol_Catalyst Yes Check_Workup Product Loss During Workup? Check_Side_Products->Check_Workup No Sol_Isomers Optimize Conditions or Change Dehydrating Agent Check_Side_Products->Sol_Isomers Yes (Isomers) Sol_Ether Ensure Temperature is >100°C Check_Side_Products->Sol_Ether Yes (Ether) Sol_Purification Improve Extraction/ Distillation Technique Check_Workup->Sol_Purification Yes

References

Technical Support Center: Synthesis of p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of p-menth-1-ene. The information is tailored for researchers, scientists, and drug development professionals.

Synthesis of p-Menth-1-ene via Dehydration of Menthol

The acid-catalyzed dehydration of menthol is a common method for synthesizing p-menth-1-ene. However, this reaction is often accompanied by the formation of isomeric side products, primarily p-menth-2-ene and p-menth-3-ene, through carbocation rearrangements.

Troubleshooting Guide: Dehydration of Menthol
Issue Possible Cause(s) Recommended Solution(s)
Low yield of p-menth-1-ene Incomplete reaction; competing elimination reactions leading to isomeric menthenes; loss of product during workup.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Use a milder acid catalyst (e.g., phosphoric acid over sulfuric acid) to minimize rearrangements. - Carefully control the distillation temperature to avoid loss of the volatile product.[1]
High proportion of p-menth-2-ene and p-menth-3-ene Use of a strong acid catalyst (e.g., sulfuric acid) which promotes carbocation rearrangements.[1]- Employ a less aggressive acid catalyst like phosphoric acid. - Maintain a lower reaction temperature to favor the kinetic product (p-menth-1-ene).
Presence of unreacted menthol in the final product Incomplete dehydration; insufficient heating or reaction time.- Increase the reaction time or temperature moderately. - Ensure efficient removal of water as it forms to drive the equilibrium towards the alkene products.
Formation of a dark-colored reaction mixture Polymerization of the alkene products, often catalyzed by strong acids and high temperatures.- Use a lower reaction temperature. - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. - Distill the product as it is formed to remove it from the acidic environment.
Frequently Asked Questions (FAQs): Dehydration of Menthol

Q1: What is the typical product distribution when using phosphoric acid for the dehydration of menthol?

A1: The use of 85% phosphoric acid for the dehydration of menthol typically yields a mixture of menthenes. While p-menth-1-ene is the major product according to Zaitsev's rule, significant amounts of p-menth-2-ene and p-menth-3-ene are also formed due to carbocation rearrangements.[1] The exact ratio can vary based on reaction conditions, but a representative analysis might show a mixture where p-menth-1-ene is the most abundant isomer.

Q2: Can I use sulfuric acid instead of phosphoric acid?

A2: While sulfuric acid is a strong dehydrating agent, it is more prone to causing side reactions such as charring, polymerization, and extensive carbocation rearrangements, which can lead to a higher proportion of isomeric menthenes and a lower yield of the desired p-menth-1-ene. Phosphoric acid is generally the preferred catalyst for a cleaner reaction.

Q3: How can I effectively separate the isomeric menthenes?

A3: The boiling points of the menthene isomers are very close, making their separation by simple distillation challenging. Fractional distillation with a high-efficiency column is required for effective separation. Alternatively, preparative gas chromatography (GC) can be used for isolating pure isomers on a smaller scale.

Experimental Protocol: Dehydration of Menthol with Phosphoric Acid

Materials:

  • Menthol

  • 85% Phosphoric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine menthol and 85% phosphoric acid with a few boiling chips.

  • Set up a distillation apparatus and heat the mixture to the boiling point.

  • Collect the distillate, which is a mixture of water and menthenes.

  • Wash the distillate with a 5% sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of p-menth-1-ene (~176 °C).

  • Analyze the product and byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Reaction Pathway and Side Reactions

Dehydration_of_Menthol Menthol Menthol Protonated_Menthol Protonated Menthol Menthol->Protonated_Menthol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Menthol->Secondary_Carbocation - H2O p_Menth_1_ene p-Menth-1-ene (Major Product) Secondary_Carbocation->p_Menth_1_ene - H+ p_Menth_2_ene p-Menth-2-ene (Side Product) Secondary_Carbocation->p_Menth_2_ene - H+ Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift p_Menth_3_ene p-Menth-3-ene (Side Product) Tertiary_Carbocation->p_Menth_3_ene - H+

Caption: Dehydration of menthol to p-menth-1-ene and side products.

Synthesis of p-Menth-1-ene via Selective Hydrogenation of Limonene

The selective hydrogenation of the exocyclic double bond of limonene is another important route to p-menth-1-ene. The choice of catalyst and reaction conditions is crucial to prevent the hydrogenation of the endocyclic double bond, which would lead to p-menthane, or dehydrogenation, which would result in p-cymene.

Troubleshooting Guide: Hydrogenation of Limonene
Issue Possible Cause(s) Recommended Solution(s)
Low conversion of limonene Inactive catalyst; insufficient hydrogen pressure or temperature.- Use a freshly prepared and activated catalyst. - Increase the hydrogen pressure and/or reaction temperature moderately.
Formation of p-menthane (over-hydrogenation) Highly active catalyst (e.g., Platinum); high hydrogen pressure or prolonged reaction time.- Use a less active but more selective catalyst (e.g., specific Palladium catalysts). - Carefully control the reaction time and monitor the progress by GC to stop the reaction once limonene is consumed.
Formation of p-cymene (dehydrogenation) Presence of an oxidant; high reaction temperature; catalyst promoting dehydrogenation.- Ensure an inert atmosphere and use high-purity hydrogen. - Lower the reaction temperature. - Select a catalyst that does not favor dehydrogenation pathways.
Inconsistent results Catalyst deactivation; impurities in the substrate or solvent.- Consider catalyst regeneration or using a fresh batch. - Purify the limonene and solvent before use.
Frequently Asked Questions (FAQs): Hydrogenation of Limonene

Q1: Which catalyst is best for the selective hydrogenation of limonene to p-menth-1-ene?

A1: Several catalysts can be used, with platinum and palladium-based catalysts being the most common. Platinum catalysts are generally more active but may lead to over-hydrogenation to p-menthane. Palladium catalysts can offer higher selectivity to p-menth-1-ene under optimized conditions. The choice of support (e.g., carbon, alumina) also plays a significant role in catalyst activity and selectivity.

Q2: What are the typical reaction conditions for this selective hydrogenation?

A2: The reaction is typically carried out in a solvent like ethanol or hexane under a hydrogen atmosphere. The pressure can range from atmospheric to several bars, and the temperature is usually kept moderate (e.g., room temperature to 50 °C) to enhance selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC). This will allow you to determine the consumption of limonene and the formation of p-menth-1-ene and any byproducts.

Experimental Protocol: Selective Hydrogenation of Limonene

Materials:

  • Limonene

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol)

  • Hydrogen gas

Procedure:

  • In a hydrogenation reactor, dissolve limonene in the solvent.

  • Add the hydrogenation catalyst to the solution.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture at the desired temperature and monitor the reaction progress by GC.

  • Once the reaction is complete, carefully vent the hydrogen and filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation if necessary.

Quantitative Data: Catalyst Performance in Limonene Hydrogenation
Catalyst Conditions Limonene Conversion (%) p-Menth-1-ene Selectivity (%) Side Products (%)
5% Pd/C3 bar H₂, RT, 6h>95~85p-Menthane (~10%), p-Cymene (~5%)
5% Pt/C3 bar H₂, RT, 2h100~70p-Menthane (~30%)
5% Ru/C3 bar H₂, RT, 8h~90~80p-Menthane (~15%), Isomers (~5%)

Note: The data presented are representative and can vary based on the specific catalyst batch, substrate purity, and precise reaction conditions.

Experimental Workflow: Hydrogenation of Limonene

Hydrogenation_Workflow Start Start Dissolve Dissolve Limonene in Solvent Start->Dissolve Add_Catalyst Add Catalyst Dissolve->Add_Catalyst Reaction_Setup Setup Hydrogenation Reactor Add_Catalyst->Reaction_Setup Hydrogenation Hydrogenation (Control T, P, time) Reaction_Setup->Hydrogenation Monitoring Monitor by GC Hydrogenation->Monitoring Monitoring->Hydrogenation Continue Filtration Filter Catalyst Monitoring->Filtration Complete Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation) Evaporation->Purification Product p-Menth-1-ene Purification->Product

Caption: Workflow for the synthesis of p-menth-1-ene via limonene hydrogenation.

Synthesis of p-Menth-1-ene via Dehydration of Carvomenthol

Historically, the dehydration of carvomenthol has been a route to synthesize p-menth-1-ene. This method is less common now due to the availability of other precursors.

Troubleshooting Guide: Dehydration of Carvomenthol
Issue Possible Cause(s) Recommended Solution(s)
Low yield Incomplete reaction; formation of multiple isomers.- Use a suitable dehydrating agent like potassium bisulfate or anhydrous copper sulfate with heating. - Optimize the reaction temperature to favor the desired elimination.
Formation of isomeric p-menthenes Similar to menthol dehydration, carbocation rearrangements can occur.- Milder reaction conditions may improve selectivity.

Note: Detailed modern experimental protocols and quantitative data for this specific synthesis are less prevalent in recent literature, reflecting a shift towards other synthetic routes.

References

Technical Support Center: Chiral Separation of p-Menthene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of p-menthene enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of p-menthene enantiomers by gas chromatography (GC)?

A1: The most critical factor is the choice of the chiral stationary phase (CSP). For volatile terpenes like p-menthene, cyclodextrin-based capillary columns are highly effective.[1][2] Specifically, derivatized β-cyclodextrin columns, such as those with permethylated or acetylated cyclodextrins, have demonstrated excellent enantioselectivity for a wide range of monoterpenes.[3][4][5]

Q2: Can I use a standard achiral GC column for this separation?

A2: No, a standard achiral column will not separate enantiomers. Enantiomers have identical physical properties in an achiral environment, including boiling point and polarity, which are the basis for separation on standard GC columns.[3] A chiral stationary phase is necessary to create a chiral environment where the enantiomers can interact diastereomerically, leading to different retention times.

Q3: How does oven temperature affect the resolution of p-menthene enantiomers?

A3: Oven temperature plays a crucial role in optimizing the separation. Generally, lower oven temperatures increase the interaction time between the analytes and the chiral stationary phase, which can lead to better resolution (higher separation factor).[3] However, excessively low temperatures can cause significant peak broadening and long analysis times. Therefore, an optimized temperature program, often involving a slow ramp rate, is typically required to achieve baseline separation.[1]

Q4: What is the role of the carrier gas and its flow rate?

A4: The choice of carrier gas (e.g., helium, hydrogen) and its linear velocity are important for column efficiency and, consequently, resolution. Operating the column at the optimal linear velocity for the chosen carrier gas will minimize peak broadening and maximize separation efficiency. It is essential to maintain a constant and controlled flow rate for reproducible retention times.

Q5: Is derivatization of p-menthene necessary before GC analysis?

A5: For p-menthene itself, which is a volatile hydrocarbon, derivatization is generally not required for chiral GC analysis. However, for less volatile p-menthane derivatives containing polar functional groups (e.g., alcohols, diols), derivatization to more volatile species (e.g., silyl ethers or esters) may be necessary to improve peak shape and resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for the p-menthene enantiomers. What should I do?

A: This is a common issue in chiral separations. Here is a step-by-step guide to troubleshoot this problem:

  • Verify Column Selection:

    • Is it a chiral column? Ensure you are using a column with a chiral stationary phase, preferably a cyclodextrin-based one for terpenes.

    • Is the stationary phase appropriate? Different cyclodextrin derivatives (e.g., permethylated vs. acetylated) exhibit different selectivities. You may need to screen different chiral columns to find the optimal one for p-menthene.[3]

  • Optimize Oven Temperature Program:

    • Lower the initial temperature: A lower starting temperature can enhance the interaction with the stationary phase.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 1-2°C/min) often improves resolution for closely eluting compounds.[6]

    • Try isothermal conditions: In some cases, running the analysis at a constant, optimized temperature can provide the best separation.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the flow rate is set to the optimal linear velocity for your carrier gas and column diameter. Deviating from the optimum can decrease efficiency and resolution.

  • Check for Column Overload:

    • Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample and injecting a smaller volume.

Issue 2: Peak Tailing

Q: The peaks for my p-menthene enantiomers are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing in GC can be caused by several factors. Use the following to diagnose and resolve the issue:

  • Assess the Extent of Tailing:

    • Are all peaks tailing or just the p-menthene peaks? If all peaks are tailing, it might indicate a system-wide issue like a poorly installed column or dead volume. If only the p-menthene peaks are tailing, it is more likely related to interactions with the column or inlet.

  • Check for Active Sites:

    • Inlet Liner Contamination: The glass inlet liner can become contaminated with non-volatile residues, creating active sites that interact with your analytes. Clean or replace the inlet liner.[7]

    • Column Contamination: The first few meters of the column can become contaminated. Trimming a small section (10-20 cm) from the inlet end of the column can often resolve this.[8]

  • Column Degradation:

    • Over time and with exposure to high temperatures or oxygen, the stationary phase can degrade, leading to poor peak shape. If the column is old or has been used extensively, it may need to be replaced.

  • Improper Column Installation:

    • Ensure the column is installed correctly in the injector and detector, with the correct insertion distances to avoid dead volume.

Issue 3: Inconsistent Retention Times

Q: The retention times for my p-menthene enantiomers are shifting between runs. Why is this happening?

A: Retention time instability can compromise the reliability of your analysis. The most common causes are:

  • Fluctuations in Flow Rate or Pressure:

    • Check for leaks in the gas lines and connections.

    • Ensure your gas regulators are providing a stable pressure.

  • Unstable Oven Temperature:

    • Verify that your GC oven is maintaining a stable and reproducible temperature program. Even small variations can lead to shifts in retention time.[8]

  • Inconsistent Sample Matrix:

    • If your sample is dissolved in a solvent, ensure the solvent is consistent between runs. Large volumes of certain solvents can affect initial peak retention.

  • Column Equilibration:

    • Ensure the column is properly conditioned and equilibrated at the initial temperature before each injection. Chiral columns may require longer equilibration times.[9]

Quantitative Data

The following table provides illustrative quantitative data for a typical chiral GC separation of p-menthene enantiomers. Please note that these values are representative and will vary depending on the specific instrument, column, and analytical conditions used.

Parameter(+)-p-Menthene(-)-p-Menthene
Retention Time (min) 18.2518.75
Peak Area (%) 50.050.0
Resolution (Rs) \multicolumn{2}{c
Separation Factor (α) \multicolumn{2}{c

A resolution value (Rs) of 1.5 or greater indicates baseline separation.[3]

Experimental Protocols

Detailed Methodology for Chiral GC-MS Analysis of p-Menthene Enantiomers

This protocol is adapted from established methods for the enantioselective analysis of structurally similar monoterpenes.[1]

1. Instrumentation:

  • Gas chromatograph equipped with a capillary column inlet and coupled to a mass spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: Cydex-B (or equivalent β-cyclodextrin-based chiral capillary column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 220°C at 25°C/min, hold for 5 minutes.

  • Injector Temperature: 220°C.

  • Injection Mode: Split (split ratio 100:1).

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 200°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

4. Sample Preparation:

  • Dilute the p-menthene sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration of approximately 100 µg/mL.

5. Data Analysis:

  • Identify the peaks corresponding to the p-menthene enantiomers based on their retention times and mass spectra.

  • Integrate the peak areas for each enantiomer to determine their relative abundance and calculate the enantiomeric excess (ee%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start: Racemic p-Menthene Sample dilute Dilute Sample in Hexane (e.g., 100 µg/mL) start->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chiral Separation on Cyclodextrin Column inject->separate detect MS Detection (Scan m/z 40-350) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate report Report Results calculate->report

Caption: General workflow for the chiral GC-MS analysis of p-menthene enantiomers.

troubleshooting_tree start Problem: Poor or No Resolution q1 Is a chiral column installed? start->q1 a1_no Solution: Install a suitable chiral column (e.g., cyclodextrin-based). q1->a1_no No q2 Is the oven temperature optimized? q1->q2 Yes a2_no Action: - Lower initial temperature. - Decrease ramp rate (e.g., 1-2°C/min). - Try an isothermal run. q2->a2_no No q3 Is the sample concentration too high? q2->q3 Yes a3_no Action: Dilute the sample and reinject. q3->a3_no Yes end Resolution should improve. If not, consider screening different chiral columns. q3->end No

Caption: Decision tree for troubleshooting poor resolution in chiral GC separations.

References

Technical Support Center: Optimization of p-Menth-1-ene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the isomerization of p-menth-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of p-menth-1-ene isomerization?

The isomerization of p-menth-1-ene typically yields a mixture of other p-menthadiene isomers. The most common products are p-menth-1(7)-ene, p-menth-3-ene, and under certain conditions, further isomerization can lead to conjugated dienes like α-terpinene, γ-terpinene, and terpinolene.[1] At elevated temperatures, dehydrogenation to p-cymene can also occur.[1][2]

Q2: What types of catalysts are effective for p-menth-1-ene isomerization?

Both homogeneous and heterogeneous acid catalysts are commonly used. This includes mineral acids (e.g., sulfuric acid), solid acid catalysts like zeolites (e.g., H-beta), and supported metal oxides.[1][2][3] The choice of catalyst is critical as it influences selectivity towards desired isomers and can minimize side reactions.[1] For instance, milder acid catalysts or solid acids are often preferred to reduce polymerization.[1]

Q3: What are the key reaction parameters to control during optimization?

The critical parameters to optimize are:

  • Temperature: Higher temperatures can increase the reaction rate but may also promote undesirable side reactions like dehydrogenation and polymerization.[1]

  • Catalyst Loading: The catalyst-to-substrate ratio must be carefully optimized to achieve a reasonable reaction rate without excessive side product formation.[1]

  • Reaction Time: Monitoring the reaction over time is crucial to determine the point of maximum yield of the desired isomer before equilibrium is reached or side reactions dominate.

  • Solvent: The choice of solvent can influence catalyst activity and product distribution.

Troubleshooting Guides

Issue 1: Low Conversion of p-Menth-1-ene

  • Question: My reaction shows a low conversion of p-menth-1-ene even after an extended reaction time. What are the possible causes and solutions?

  • Answer:

    • Inactive Catalyst: The catalyst may be deactivated or poisoned. For solid catalysts, consider regeneration through calcination. For acid catalysts, ensure they have not been neutralized.

    • Insufficient Temperature: The reaction temperature may be too low. Gradually increase the temperature in increments while monitoring for the formation of side products.

    • Poor Mixing: In heterogeneous catalysis, ensure vigorous stirring to overcome mass transfer limitations between the liquid phase and the solid catalyst.

Issue 2: Poor Selectivity and Formation of Multiple Products

  • Question: My product mixture contains a wide range of p-menthadiene isomers and some p-cymene. How can I improve the selectivity for a specific isomer?

  • Answer:

    • Catalyst Choice: The catalyst's acidity and pore structure significantly impact selectivity. Experiment with different types of catalysts, such as zeolites with varying pore sizes or supported metal catalysts.[2]

    • Reaction Temperature: High temperatures favor the formation of the thermodynamically stable aromatic product, p-cymene.[1][2] Lowering the reaction temperature may improve selectivity for kinetic isomerization products.

    • Reaction Time: Analyze aliquots of your reaction mixture at different time points using Gas Chromatography (GC) to identify the optimal time to stop the reaction to maximize the yield of the desired isomer.

Issue 3: Product Degradation or Polymerization

  • Question: I am observing the formation of high molecular weight compounds and a decrease in the overall yield of C10 isomers. What is causing this and how can I prevent it?

  • Answer:

    • Excessive Acidity: Strong acid catalysts can promote carbocation-mediated polymerization.[1] Consider using a milder acid catalyst or a solid acid with controlled acid site density.

    • High Temperature: Elevated temperatures can lead to thermal degradation and polymerization.[1] Conduct the reaction at the lowest effective temperature.

    • Presence of Oxygen: Some terpenes are susceptible to oxidation and polymerization in the presence of air, especially at higher temperatures.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Experimental Protocol: Acid-Catalyzed Isomerization of p-Menth-1-ene

This protocol describes a general procedure for the isomerization of p-menth-1-ene using a solid acid catalyst.

Materials:

  • p-Menth-1-ene

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous toluene (solvent)

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add the solid acid catalyst (e.g., 5-10 wt% relative to the substrate).

  • Add anhydrous toluene, followed by p-menth-1-ene.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Once the desired conversion and selectivity are achieved, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid catalyst.

  • Wash the organic phase with saturated sodium bicarbonate solution to neutralize any residual acidity, followed by washing with brine.[1]

  • Dry the organic phase over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation under vacuum to separate the different isomers.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on p-Menth-1-ene Isomerization

EntryCatalystTemperature (°C)Time (h)Conversion (%)Selectivity for p-Menth-1(7)-ene (%)Selectivity for p-Menth-3-ene (%)Selectivity for p-Cymene (%)
1Amberlyst-15802456035<5
2Amberlyst-15100275504010
3Amberlyst-15120295304525
4Zeolite H-Beta1002607025<5
5Zeolite H-Beta120285603010

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific experimental setup.

Mandatory Visualization

Isomerization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Assemble Flask and Condenser start->setup add_catalyst Add Solid Acid Catalyst setup->add_catalyst add_reagents Add Solvent and p-Menth-1-ene add_catalyst->add_reagents heat Heat to Target Temperature add_reagents->heat monitor Monitor by GC heat->monitor cool Cool to Room Temperature monitor->cool monitor->cool Desired Conversion Reached filter Filter Catalyst cool->filter wash Wash with NaHCO3 and Brine filter->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation evaporate->purify end End purify->end

Caption: Experimental workflow for the isomerization of p-menth-1-ene.

References

Preventing polymerization of p-menth-1-ene during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for preventing the unwanted polymerization of p-menth-1-ene during storage. Uncontrolled polymerization can alter the physical and chemical properties of the material, rendering it unsuitable for experimental use and potentially creating safety hazards in sealed containers.

Frequently Asked Questions (FAQs)

Q1: What is p-menth-1-ene and why is it prone to polymerization?

A1: p-Menth-1-ene is a monoterpene, a class of naturally derived organic compounds. Its structure contains a cyclohexene ring with a double bond. This carbon-carbon double bond is susceptible to attack by free radicals, which can initiate a chain reaction. In this reaction, individual p-menth-1-ene molecules (monomers) link together to form long chains (polymers), leading to an increase in viscosity and eventual solidification.

Q2: What primary factors can initiate the polymerization of p-menth-1-ene?

A2: The polymerization of p-menth-1-ene is primarily a free-radical process. The key initiators and contributing factors include:

  • Oxygen: Exposure to air can lead to the formation of peroxides, which are potent initiators of free-radical polymerization.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including the formation of free radicals and the polymerization process itself.[1][2]

  • Light: UV light provides the energy to generate free radicals, triggering polymerization.[1][3]

  • Contaminants: The presence of metallic impurities or other radical-generating substances can also initiate polymerization.[4]

Q3: What are the ideal storage conditions for p-menth-1-ene?

A3: To maximize shelf-life and prevent degradation, p-menth-1-ene should be stored under the following conditions:

  • Temperature: Store in a cool environment, ideally between 2-8°C.[1] For long-term storage, temperatures of 15-21°C are recommended to maintain stability.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Container: Use an opaque or amber glass container to protect the compound from light.[1][3] The container should be well-sealed to prevent the ingress of air and moisture.[1]

  • Purity: Ensure the p-menth-1-ene is free from contaminants that could act as polymerization initiators.

Q4: What are polymerization inhibitors and how do they function?

A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers like p-menth-1-ene to prevent spontaneous polymerization. They work by intercepting and neutralizing the free radicals that initiate and propagate the polymerization chain reaction. By reacting with these radicals, they form stable, non-reactive molecules, effectively stopping the process before it can begin.

Q5: Which polymerization inhibitors are recommended for p-menth-1-ene?

A5: While specific studies on p-menth-1-ene are limited, inhibitors effective for other terpenes and alkenes are highly recommended. Phenolic compounds are a common and effective choice. These inhibitors typically require the presence of a small amount of oxygen to be effective.

Quantitative Data on Recommended Inhibitors

Inhibitor ClassExample InhibitorRecommended Concentration (ppm)Key Considerations
Phenolic Compounds Butylated Hydroxytoluene (BHT)100 - 500Effective and widely used.
Hydroquinone (HQ)100 - 500Often requires the presence of oxygen to be effective.
Hydroquinone monomethyl ether (MEHQ)50 - 200Good inhibition properties with low color formation.
Nitroxides TEMPO50 - 200Highly effective, even at low concentrations.

Visualizing Polymerization and Inhibition

The following diagrams illustrate the key chemical processes involved in the polymerization of p-menth-1-ene and its prevention.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer p-Menth-1-ene Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Adds to Growing_Chain->Monomer Reacts with more Stable_Polymer Stable Polymer Growing_Chain->Stable_Polymer Forms

Caption: Free-Radical Polymerization Workflow.

G Growing_Chain Active Polymer Radical (R•) Stable_Molecule Terminated Chain (RH) Growing_Chain->Stable_Molecule Donates H• Inhibitor Phenolic Inhibitor (ArOH) Inhibitor->Growing_Chain Abstracts H• from Stable_Radical Stable Inhibitor Radical (ArO•) Inhibitor->Stable_Radical Forms

Caption: Mechanism of Phenolic Inhibition.

Troubleshooting Guide

Q: I have noticed that the viscosity of my stored p-menth-1-ene has increased. What does this mean and what should I do?

A: An increase in viscosity is a strong indicator that polymerization has begun.

  • Immediate Action: Check the storage conditions. Ensure the container is tightly sealed and protected from light and heat. If not already stored under an inert atmosphere, consider purging the container with nitrogen or argon.

  • Analysis: If possible, analyze a sample using techniques like Gel Permeation Chromatography (GPC) to determine the extent of oligomer or polymer formation.

  • Future Prevention: If the material is still usable, consider adding an appropriate inhibitor from the table above. For future batches, add the inhibitor before placing the material into long-term storage.

Q: My inhibitor does not seem to be working. What are the possible causes?

A: Several factors could lead to inhibitor ineffectiveness:

  • Incorrect Inhibitor Choice: Ensure the inhibitor is suitable for free-radical polymerization of alkenes.

  • Insufficient Concentration: The inhibitor may have been depleted over time, especially if the storage conditions were suboptimal. Refer to the recommended concentrations in the table.

  • Absence of Oxygen (for Phenolic Inhibitors): Some inhibitors, like BHT and hydroquinone, require a trace amount of oxygen to function effectively. If you are storing under a strictly anaerobic environment, consider an inhibitor that does not require oxygen, such as a nitroxide-based one.

  • Contamination: The presence of potent polymerization initiators in your sample may be overwhelming the inhibitor.[4]

Q: I need to store a new batch of p-menth-1-ene for over a year. What is the best protocol to ensure its stability?

A: For long-term storage, a multi-faceted approach is critical:

  • Purification: Ensure the p-menth-1-ene is of high purity and free from any residual catalysts or pro-oxidants from its synthesis.

  • Inhibitor Addition: Add a suitable inhibitor, such as BHT or MEHQ, at the higher end of the recommended concentration range (e.g., 300-500 ppm).

  • Proper Packaging: Dispense the inhibited p-menth-1-ene into amber glass bottles of a suitable size to minimize headspace.

  • Inert Atmosphere: Before sealing, purge the headspace of each bottle with dry nitrogen or argon.

  • Refrigeration: Store the sealed bottles in a refrigerator at 2-8°C.

  • Periodic Checks: If feasible, visually inspect a sample from a designated "test" bottle every 6 months for any changes in color or viscosity.

G Start Increased Viscosity Observed Check_Storage Are storage conditions (temp, light, air) optimal? Start->Check_Storage Correct_Storage Correct storage conditions: - Store at 2-8°C - Protect from light - Purge with N2/Ar Check_Storage->Correct_Storage No Check_Inhibitor Was an inhibitor added? Check_Storage->Check_Inhibitor Yes Correct_Storage->Check_Inhibitor Add_Inhibitor Add appropriate inhibitor (e.g., BHT, 200-500 ppm) Check_Inhibitor->Add_Inhibitor No Check_Concentration Is inhibitor concentration sufficient? Check_Inhibitor->Check_Concentration Yes End Material Stabilized Add_Inhibitor->End Increase_Concentration Increase inhibitor concentration Check_Concentration->Increase_Concentration No Analyze_Purity Analyze for contaminants (e.g., peroxides, metals) Check_Concentration->Analyze_Purity Yes Increase_Concentration->End Purify Consider repurification of the material Analyze_Purity->Purify Contaminants Found Analyze_Purity->End No Contaminants Purify->Add_Inhibitor

Caption: Troubleshooting Workflow for Polymerization.

Experimental Protocols

Protocol: Accelerated Stability Test to Evaluate Inhibitor Effectiveness

This protocol allows for a rapid assessment of different inhibitors at preventing the thermal polymerization of p-menth-1-ene.

Materials:

  • High-purity p-menth-1-ene

  • Selected inhibitors (e.g., BHT, MEHQ, TEMPO)

  • Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)

  • Analytical balance

  • Viscometer or rheometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Preparation of Inhibitor Stock Solutions:

    • Prepare stock solutions of each inhibitor (e.g., 1% w/w) in a small amount of p-menth-1-ene or a compatible volatile solvent.

  • Sample Preparation:

    • Label a series of vials for each inhibitor and each time point.

    • Dispense a precise volume or weight of p-menth-1-ene (e.g., 1.0 g) into each vial.

    • Add the calculated volume of each inhibitor stock solution to the respective vials to achieve the desired final concentrations (e.g., 100 ppm, 250 ppm, 500 ppm).

    • Prepare a control sample containing no inhibitor.

    • Gently mix the contents of each vial.

    • Purge the headspace of each vial with nitrogen before tightly sealing the cap.

  • Accelerated Aging:

    • Place the vials in an oven pre-heated to a constant elevated temperature (e.g., 60°C). This elevated temperature will accelerate the degradation process.[5]

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove one set of vials (one for each inhibitor and the control) from the oven.[6]

    • Allow the vials to cool completely to room temperature.

  • Analysis:

    • Visual Inspection: Note any changes in color or clarity.

    • Viscosity Measurement: Measure the viscosity of the sample. A significant increase compared to the time-zero sample indicates polymerization.

    • GC-MS Analysis: Dilute a small aliquot of each sample in a suitable solvent (e.g., hexane) and analyze by GC-MS. Monitor for a decrease in the p-menth-1-ene monomer peak area and the appearance of new peaks corresponding to dimers, trimers, and other oligomers.

  • Data Interpretation:

    • Compare the rate of viscosity increase and oligomer formation in the inhibited samples to the control sample.

    • The most effective inhibitor will show the least change in viscosity and the slowest formation of oligomers over the testing period. This data can be used to select the best inhibitor and concentration for long-term storage at ambient or refrigerated temperatures.

References

Technical Support Center: Troubleshooting Low Conversion in p-Menth-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for p-menth-1-ene reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving p-menth-1-ene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Dehydration of Menthol to p-Menth-1-ene

Q1: My dehydration of menthol to p-menth-1-ene is resulting in a low yield. What are the common causes and how can I improve the conversion?

A1: Low yields in the acid-catalyzed dehydration of menthol are often due to incomplete reaction, formation of isomeric side products, or loss of the volatile product during workup.[1][2] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The dehydration of an alcohol is an equilibrium process.[1] To drive the reaction towards the product, it's crucial to remove the menthene product as it forms. This is typically achieved through fractional distillation during the reaction.[1] Ensure your distillation setup is efficient and the temperature at the collection head is monitored to selectively collect the lower-boiling menthene.

  • Isomeric Side Products: The acid-catalyzed dehydration of menthol proceeds via a carbocation intermediate, which can lead to the formation of multiple alkene isomers, including p-menth-1-ene, p-menth-2-ene, and p-menth-3-ene.[1][3] Zaitsev's rule predicts that the most substituted alkene, p-menth-1-ene, will be the major product.[1] However, reaction conditions can influence the product distribution. Using a milder dehydrating agent or optimizing the reaction temperature can favor the formation of the desired isomer.

  • Product Loss During Workup: p-Menth-1-ene is a volatile compound.[4] Significant loss can occur during the neutralization and drying steps if not handled carefully. Keep the collection flask stoppered and cool to minimize evaporation.[1] When neutralizing the acidic distillate with sodium bicarbonate, add the solution slowly to control the evolution of carbon dioxide gas.[1]

  • Catalyst Choice: While strong mineral acids like sulfuric acid or phosphoric acid are commonly used, their concentration and the reaction temperature are critical.[1][5] Overly harsh conditions can lead to charring and the formation of unwanted byproducts.

Logical Relationship: Dehydration of Menthol

The following diagram illustrates the reaction pathway and the potential for the formation of isomeric products during the acid-catalyzed dehydration of menthol.

menthol_dehydration Menthol Menthol Protonation Protonation (+H+) Menthol->Protonation H3PO4 Carbocation Secondary Carbocation Protonation->Carbocation -H2O HydrideShift Hydride Shift Carbocation->HydrideShift Elimination2 Elimination (-H+) Carbocation->Elimination2 TertiaryCarbocation Tertiary Carbocation HydrideShift->TertiaryCarbocation Elimination1 Elimination (-H+) TertiaryCarbocation->Elimination1 pMenth1ene p-Menth-1-ene (Major Product) Elimination1->pMenth1ene pMenth2ene p-Menth-2-ene (Minor Product) Elimination2->pMenth2ene

Dehydration of menthol reaction pathway.

2. Epoxidation of p-Menth-1-ene

Q2: I am observing low conversion and a mixture of diastereomers in the epoxidation of p-menth-1-ene. How can I improve the yield and selectivity?

A2: Low conversion in epoxidation reactions can stem from catalyst deactivation, substrate impurities, or suboptimal reaction conditions.[6] The formation of diastereomers (cis and trans epoxides) is a known outcome, with the ratio influenced by the epoxidizing agent and reaction conditions.[7]

  • Catalyst and Oxidant Choice: Peroxy acids like perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes.[7][8] The choice of oxidant can influence the diastereoselectivity. For instance, oxidation of p-menth-1-ene with perbenzoic acid in benzene gives a cis-to-trans epoxide ratio of approximately 2:3.[7]

  • Reaction Conditions: Epoxidation reactions are often sensitive to temperature.[6] Running the reaction at lower temperatures can improve selectivity and minimize side reactions. The solvent can also play a crucial role; non-aqueous solvents are generally preferred to prevent the hydrolysis of the epoxide to a diol.[9]

  • Substrate Purity: Ensure your starting p-menth-1-ene is pure. Impurities can interfere with the catalyst and lead to lower yields.[6]

  • Side Reactions: Over-oxidation can lead to the formation of diols or other byproducts.[10] Using a slight excess of the alkene relative to the oxidizing agent can help minimize this.

Data Presentation: Diastereoselectivity in p-Menth-1-ene Epoxidation

Oxidizing AgentSolventcis-Epoxide (%)trans-Epoxide (%)Reference
Perbenzoic AcidBenzene~40~60[7]

3. Selective Hydrogenation to p-Menth-1-ene

Q3: My hydrogenation of limonene to p-menth-1-ene is not selective and produces significant amounts of p-menthane. How can I control the reaction to favor the mono-hydrogenated product?

A3: Achieving selective hydrogenation of the exocyclic double bond of limonene to yield p-menth-1-ene requires careful selection of the catalyst and optimization of reaction conditions to prevent over-reduction to p-menthane.[11][12]

  • Catalyst Selection: Heterogeneous catalysts are commonly employed for this transformation. Platinum on carbon (Pt/C) has been shown to be highly active and selective for the partial hydrogenation of limonene to p-menth-1-ene.[12][13] Other catalysts like palladium (Pd) can also be used, but may show different selectivity.[11]

  • Reaction Conditions:

    • Hydrogen Pressure: Lower hydrogen pressures generally favor partial hydrogenation.[11]

    • Temperature: The reaction is typically carried out at room temperature.[12]

    • Solvent: The choice of solvent can influence the reaction rate and selectivity.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) to stop the reaction once the desired conversion to p-menth-1-ene is achieved, before significant over-reduction to p-menthane occurs.

Data Presentation: Catalyst Performance in Limonene Hydrogenation

CatalystSupportSelectivity to p-Menth-1-eneReference
Platinum (Pt)Carbon (C)High[12][13]
Palladium (Pd)Carbon (C)Moderate to High[11]
Ruthenium (Ru)Carbon (C)Lower[11]

Experimental Protocols

Protocol 1: Dehydration of Menthol to p-Menth-1-ene

This protocol is adapted from established laboratory procedures.[1][4]

Materials:

  • Menthol (25 mL)

  • 85% Phosphoric acid (5 mL)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling chips

Procedure:

  • Set up a fractional distillation apparatus.

  • In a 250 mL round-bottom flask, combine 25 mL of menthol, 5 mL of 85% phosphoric acid, and a few boiling chips.

  • Heat the mixture to a gentle boil.

  • Collect the distillate that comes over at the boiling point of the menthene isomers (around 165-176 °C).

  • Transfer the distillate to a separatory funnel and wash it with 25 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The product can be further purified by simple distillation.

Experimental Workflow: Dehydration of Menthol

menthol_dehydration_workflow Start Start Combine Combine Menthol, H3PO4, and boiling chips Start->Combine Distill Fractional Distillation Combine->Distill Collect Collect Distillate (165-176 °C) Distill->Collect Wash Wash with NaHCO3 solution Collect->Wash Separate Separate Organic Layer Wash->Separate Dry Dry over Na2SO4 Separate->Dry Purify Optional: Simple Distillation Dry->Purify End End Purify->End

Workflow for menthol dehydration.

Protocol 2: Epoxidation of p-Menth-1-ene

This protocol is based on general procedures for alkene epoxidation.[7][8]

Materials:

  • p-Menth-1-ene (10 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA) (11 mmol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve p-menth-1-ene (10 mmol) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of m-CPBA (11 mmol) in dichloromethane to the flask.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Selective Hydrogenation of Limonene to p-Menth-1-ene

This protocol is based on literature methods for selective hydrogenation.[11][12]

Materials:

  • (R)-(+)-Limonene

  • Pt/C catalyst (5 mol%)

  • Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve (R)-(+)-limonene in ethanol.

  • Add the Pt/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 3 bar) and stir the mixture at room temperature.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the desired conversion is reached, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the product.

References

Technical Support Center: Purification of High-Purity (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (+)-p-Menth-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for obtaining high-purity this compound are fractional distillation and preparative chromatography (Gas Chromatography - GC or High-Performance Liquid Chromatography - HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route. If synthesized by dehydration of menthol, residual menthol can be an impurity. If prepared from limonene, other terpene isomers such as α-terpinene, γ-terpinene, and terpinolene, as well as the aromatic compound p-cymene, are often present.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and effective method for determining the purity of volatile compounds like this compound.[1] The peak area percentage of the target compound relative to the total peak area gives a good estimation of purity. For more detailed analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the storage recommendations for high-purity this compound?

A4: this compound, like many terpenes, is susceptible to oxidation and isomerization. It should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For this compound, this technique is useful for removing impurities with significantly different boiling points.

Data Presentation: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (°C) at 760 mmHg
α-Pinene155-156
β-Pinene166
Camphene159-160
Limonene176
This compound 175-177
α-Terpinene173-175
γ-Terpinene183
Terpinolene183-185
p-Cymene177
Menthol212

Troubleshooting Common Fractional Distillation Issues

  • Problem: Poor separation between this compound and isomers (e.g., Limonene, α-Terpinene, p-Cymene).

    • Possible Cause: The boiling points are very close, requiring a high number of theoretical plates for separation.

    • Solution:

      • Increase the length of the fractionating column.

      • Use a more efficient column packing material (e.g., structured packing instead of glass beads or Raschig rings).

      • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases within the column.

      • Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and can sometimes increase the boiling point differences between components.

  • Problem: The temperature at the distillation head is fluctuating.

    • Possible Cause: Uneven heating or "bumping" of the liquid in the distillation flask. The distillation rate is too high.

    • Solution:

      • Ensure the heating mantle is properly sized for the flask and provides even heating.

      • Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling.

      • Reduce the heating rate to achieve a slow and steady distillation.

  • Problem: No distillate is being collected, or the distillation is very slow.

    • Possible Cause: Insufficient heating or excessive heat loss from the column.

    • Solution:

      • Gradually increase the temperature of the heating mantle.

      • Insulate the distillation column with glass wool or aluminum foil to prevent heat loss. A small gap can be left to observe the column activity.

  • Problem: The column is "flooding" (filling with liquid).

    • Possible Cause: The heating rate is too high, causing a large volume of vapor to enter the column, which then condenses and cannot flow back down smoothly.

    • Solution:

      • Immediately reduce or turn off the heat until the liquid drains back into the distilling flask.

      • Resume heating at a much gentler rate.

Experimental Workflow: Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Collection A Crude This compound B Assemble Fractional Distillation Apparatus A->B C Add Boiling Chips/ Stir Bar B->C D Heat Mixture Gently C->D E Monitor Temperature at Head D->E E->D Adjust Heat F Collect Fractions Based on Boiling Point E->F F->E Monitor Temp. G Analyze Purity of Fractions (GC-FID) F->G H Combine High-Purity Fractions G->H I High-Purity This compound H->I

Fractional Distillation Workflow for this compound Purification.
Preparative Chromatography (HPLC & GC)

Preparative chromatography offers higher resolution for separating compounds with very similar properties, such as isomers.

Troubleshooting Common Preparative Chromatography Issues

  • Problem: Poor separation (co-elution) of this compound and its isomers.

    • Possible Cause:

      • HPLC: The mobile phase composition is not optimal for resolving the compounds on the selected stationary phase.

      • GC: The temperature program is too fast, or the column stationary phase is not selective enough.

    • Solution:

      • HPLC (Reverse-Phase): Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with the optimal solvent ratio can improve resolution. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) which can offer different selectivity for aromatic and cyclic compounds.

      • GC: Use a slower temperature ramp during the elution of the target compounds. Select a GC column with a different stationary phase polarity (e.g., a wax column if a non-polar column was initially used) to alter the elution order.

  • Problem: Peak tailing in GC or HPLC.

    • Possible Cause:

      • Active sites in the GC inlet liner or on the column.

      • Column contamination.

      • In HPLC, secondary interactions between the analyte and the stationary phase.

    • Solution:

      • GC: Use a deactivated inlet liner. Trim the first few centimeters of the GC column to remove active sites. Ensure the sample is fully vaporized in the inlet.

      • HPLC: Ensure the mobile phase pH is appropriate if there are any ionizable impurities. Sometimes, adding a small amount of a competing agent to the mobile phase can reduce tailing. Check for column contamination and clean or replace the column if necessary.

  • Problem: Low recovery of the purified compound.

    • Possible Cause:

      • HPLC: The compound may be precipitating on the column if the sample is injected in a solvent that is too strong or if the mobile phase composition changes too abruptly.

      • GC: The collection trap is not efficient enough, or the compound is degrading at the high temperatures of the injector or detector.

    • Solution:

      • HPLC: Dissolve the sample in a solvent that is similar in polarity to the initial mobile phase. Ensure the injection volume is not too large.

      • GC: Optimize the temperature of the collection trap to ensure efficient condensation of the analyte. Use a lower injector temperature if thermal degradation is suspected.

Logical Workflow for Method Selection

Method_Selection A Initial Purity Assessment (GC-FID) B Identify Major Impurities (GC-MS) A->B C Boiling Point Difference > 10°C? B->C D Fractional Distillation C->D Yes E Preparative Chromatography (HPLC or GC) C->E No F High-Purity This compound D->F E->F

Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (for vacuum distillation)

  • Glass wool and aluminum foil for insulation

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound mixture and add boiling chips or a stir bar.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.

  • Distillation: As the mixture heats, a ring of condensate will begin to rise up the fractionating column. Adjust the heating rate to ensure this rise is slow and steady. The column should show signs of both condensation and vaporization (refluxing).

  • Fraction Collection: Monitor the temperature at the distillation head. When the temperature stabilizes, begin collecting the distillate in a receiving flask. This first fraction will be enriched in the lower-boiling point impurities.

  • When the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • When the temperature stabilizes at the boiling point of this compound (approx. 175-177 °C at atmospheric pressure), collect this fraction in a clean receiving flask.

  • Continue collecting until the temperature either rises significantly again or most of the material has been distilled. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using GC-FID. Combine the fractions that meet the desired purity specifications.

Protocol 2: Preparative HPLC Purification of this compound

Objective: To achieve high-purity separation of this compound from its isomers.

Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase preparative column (e.g., C18, 10 µm particle size)

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Crude this compound, pre-dissolved in a suitable solvent

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. For a reverse-phase separation of terpenes, a common mobile phase system is a gradient of acetonitrile and water.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 60:40 acetonitrile:water) until a stable baseline is achieved.

  • Sample Injection: Inject a concentrated solution of the crude this compound onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution: Run a gradient program, for example, starting with 60% acetonitrile and increasing to 95% acetonitrile over 30-40 minutes. The non-polar terpenes will elute as the organic solvent concentration increases.

  • Fraction Collection: Monitor the chromatogram from the UV detector. Collect fractions corresponding to the different peaks. Since p-menthene has weak UV absorbance, a high concentration or a sensitive detector may be necessary.

  • Analysis and Pooling: Analyze the collected fractions by GC-FID to determine their composition. Pool the fractions containing high-purity this compound.

  • Solvent Removal: Remove the mobile phase from the pooled fractions, typically by rotary evaporation, to yield the purified this compound.

References

Technical Support Center: p-Menth-1-ene Reactions and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-menth-1-ene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the critical role of solvent choice in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity impact the epoxidation of p-menth-1-ene?

A1: Solvent polarity plays a crucial role in the epoxidation of p-menth-1-ene and related terpenes like limonene. The polarity can influence the reaction rate, selectivity, and the formation of byproducts. For instance, in the epoxidation of limonene with hydrogen peroxide, polar solvents like acetonitrile can lead to an increased yield of the diol byproduct due to the hydrolysis of the epoxide ring.[1][2] In contrast, non-polar solvents may favor the formation of the desired epoxide. The nature of the solvent affects the reactivity of the oxidizing agent and the stability of the intermediate species.[1]

Q2: What is the difference between using a protic and an aprotic solvent for p-menth-1-ene reactions?

A2: Protic solvents (e.g., water, methanol) can donate hydrogen bonds, whereas aprotic solvents (e.g., acetonitrile, DMF) cannot. In reactions like epoxidation, protic solvents can participate in the reaction mechanism, for example, by solvating the catalyst or reacting with the epoxide ring to form diols.[3] Aprotic polar solvents are often used to accelerate reactions like epoxidation by promoting the formation of the active oxidizing species while minimizing side reactions like hydrolysis.[2] The choice between a protic and aprotic solvent can therefore be a key factor in controlling the product distribution.

Q3: Is it possible to perform reactions with p-menth-1-ene under solvent-free conditions?

A3: Yes, solvent-free reactions are a viable and environmentally friendly option for several transformations of p-menth-1-ene and related compounds. For example, the epoxidation of limonene has been successfully carried out without a solvent, achieving high conversion of the oxidant and excellent selectivity to the epoxide.[4] Similarly, the hydrogenation of p-cymene to p-menthane can be efficiently performed under solvent-free conditions using heterogeneous catalysts.[5][6] These processes often require careful optimization of reaction temperature, pressure, and catalyst loading to achieve the desired outcome.

Q4: How can I control the stereoselectivity (e.g., cis/trans isomer formation) during the hydrogenation of p-menth-1-ene derivatives?

A4: Controlling stereoselectivity in hydrogenation reactions is often dependent on the catalyst, support, and reaction temperature. In the hydrogenation of p-cymene to p-menthane, for example, lower temperatures tend to favor the formation of the kinetically controlled cis-isomer.[5] Conversely, higher temperatures promote the formation of the more thermodynamically stable trans-isomer.[5][6] The choice of catalyst and its support (e.g., Rhodium on charcoal vs. alumina) also significantly influences the reaction's efficiency and selectivity.[5]

Troubleshooting Guides

Problem: Low yield of p-menth-1-ene oxide during epoxidation.

Possible Cause Suggested Solution
Inappropriate Solvent Choice The solvent may not be optimal for the chosen catalytic system. For polar catalysts, a polar aprotic solvent like acetonitrile can be effective.[1][2] Consider switching to a different solvent based on the catalyst's properties.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of byproducts.
Insufficient Oxidant The molar ratio of hydrogen peroxide (or another oxidant) to p-menth-1-ene may be too low. Increase the molar equivalents of the oxidant.
Catalyst Deactivation The catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and dry. Consider regenerating or using a fresh batch of the catalyst.

Problem: High formation of p-menthane-1,2-diol as a byproduct during epoxidation.

Possible Cause Suggested Solution
Presence of Water or Acid The epoxide product is likely undergoing acid-catalyzed hydrolysis. The presence of water, especially in combination with an acidic catalyst or protic solvent, facilitates this side reaction.[1][3][7]
1. Use anhydrous solvents and reagents. 2. If an acid co-catalyst is used, consider reducing its concentration.[4] 3. Add a solid drying agent or a buffer like sodium bicarbonate to the reaction mixture.[2][4]
High Reaction Temperature Higher temperatures can accelerate the rate of epoxide hydrolysis.[1] Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Use of a Protic Solvent Protic solvents like methanol or water can act as nucleophiles and promote ring-opening. Switch to a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[2]

Quantitative Data Summary

The following table summarizes the effect of different solvents on the epoxidation of limonene (a close structural analog of p-menth-1-ene), demonstrating the impact of solvent choice on product distribution.

Table 1: Effect of Solvent on Limonene Epoxidation Product Yield

SolventLimonene Conversion (%)Limonene Oxide Yield (%)Bis-epoxide Yield (%)Limonene Diol Yield (%)
Acetonitrile9765725
p-Cymene686530
No Solvent9595 (as total monoepoxides)-0

Data adapted from studies on limonene epoxidation with H₂O₂.[1][4] Reaction conditions varied between experiments.

Experimental Protocols

Protocol: Epoxidation of Limonene with Hydrogen Peroxide in Acetonitrile

This protocol is based on typical procedures for the epoxidation of terpenes.[1][2]

Materials:

  • R-(+)-Limonene

  • Hydrogen Peroxide (30-35% aq.)

  • Sodium Tungstate (Na₂WO₄)

  • Sulfuric Acid (H₂SO₄)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a condenser in a heating mantle.

  • To the flask, add limonene (1.25 M), sodium tungstate (0.006 M), and acetonitrile.

  • Begin stirring the mixture.

  • Carefully add sulfuric acid (0.06 M) to the mixture.

  • Slowly add an equimolar amount of hydrogen peroxide (1.25 M) to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 323 K or 50°C) and maintain for the specified reaction time (e.g., 120 minutes).[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with standard workup procedures, which may include quenching excess peroxide, extraction with an organic solvent, washing with brine, drying over an anhydrous salt, and solvent removal under reduced pressure.

  • Purify the product using column chromatography or distillation as needed.

Visualizations

Troubleshooting_Epoxidation start Problem: Low Yield of p-Menth-1-ene Oxide cause1 Check Solvent Choice start->cause1 cause2 Review Reaction Temperature start->cause2 cause3 Verify Reagent Stoichiometry start->cause3 cause4 Assess Catalyst Activity start->cause4 solution1 Is solvent optimal for catalyst? Switch to polar aprotic (e.g., MeCN). cause1->solution1 solution2 Is temperature too low? Incrementally increase T. cause2->solution2 solution3 Is oxidant limiting? Increase molar ratio of H2O2. cause3->solution3 solution4 Is catalyst deactivated? Use fresh/regenerated catalyst. cause4->solution4 end Yield Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield in p-menth-1-ene epoxidation.

Solvent_Effect_Pathway cluster_main Epoxidation of p-Menth-1-ene cluster_side Side Reaction Pathway p_menthene p-Menth-1-ene oxidant + H2O2 (Catalyst) p_menthene->oxidant epoxide p-Menth-1-ene Oxide (Desired Product) oxidant->epoxide hydrolysis + H2O / H+ epoxide->hydrolysis diol p-Menthane-1,2-diol (Byproduct) hydrolysis->diol solvent Solvent Choice solvent->epoxide Non-polar or Aprotic Polar (e.g., p-Cymene) solvent->diol Protic or Acidic (e.g., MeCN + H2O)

Caption: Influence of solvent on p-menth-1-ene epoxidation product distribution.

References

Stabilizing (+)-p-Menth-1-ene against oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the oxidation of (+)-p-Menth-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a monoterpene, a class of naturally occurring organic compounds. Its chemical structure, containing a cyclohexene ring with methyl and isopropyl substituents, makes it susceptible to oxidation.[1] This degradation can lead to the formation of various oxidation products, altering its chemical properties, purity, and potentially its biological activity, which is a significant concern in research and drug development.

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: The primary factors that accelerate the oxidation of this compound are exposure to:

  • Oxygen (Air): The presence of atmospheric oxygen is the key driver of autoxidation.

  • Light: UV light can initiate and accelerate the oxidation process.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the degradation process.

Q3: What are the common degradation products of this compound oxidation?

A3: The oxidation of p-menth-1-ene can lead to a variety of products. One common pathway is epoxidation, which results in the formation of cis- and trans-p-menth-1-ene oxides.[2][3] Further oxidation can lead to the formation of hydroperoxides, alcohols, and ketones.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Cool, refrigerated conditions are preferred.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is ideal to displace oxygen.

  • Light: Store in amber or opaque containers to protect from light.

  • Container: Use well-sealed containers to prevent exposure to air and moisture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at stabilizing this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound despite the addition of an antioxidant. 1. Ineffective antioxidant for this specific terpene. 2. Insufficient concentration of the antioxidant. 3. Severe storage/experimental conditions (e.g., high temperature, exposure to UV light). 4. Incomplete dissolution or poor dispersion of the antioxidant in the terpene.1. Refer to the antioxidant efficacy table below and consider testing a different antioxidant (e.g., BHT, BHA, or α-tocopherol). 2. Increase the antioxidant concentration incrementally (e.g., from 0.01% to 0.1% w/w) and monitor the stability. 3. Review and optimize storage and experimental conditions. Ensure the sample is protected from light and stored at a low temperature. 4. Ensure the chosen antioxidant is soluble in this compound. Gentle warming or the use of a co-solvent (if permissible for the application) can aid dissolution.
Inconsistent results in stability studies. 1. Variability in storage conditions between samples. 2. Inconsistent sample preparation and handling. 3. Degradation of the sample during analytical testing (e.g., in a hot GC injection port).1. Ensure all samples are stored under identical conditions. Use a controlled environment chamber if possible. 2. Standardize all sample preparation steps, including the addition and mixing of antioxidants. 3. Optimize your GC-MS method to minimize thermal degradation. Consider using a lower injection port temperature or a faster temperature ramp.
Precipitation or cloudiness observed after adding an antioxidant. 1. The antioxidant has low solubility in this compound. 2. The concentration of the antioxidant exceeds its solubility limit.1. Choose an antioxidant with better solubility in nonpolar solvents. 2. Reduce the concentration of the antioxidant. 3. Gentle warming and agitation may help to dissolve the antioxidant.

Data Presentation: Antioxidant Efficacy

While specific quantitative data for the stabilization of this compound is limited in publicly available literature, the following table summarizes the typical efficacy of common antioxidants for monoterpenes. The effectiveness can vary based on the specific terpene and the experimental conditions.

AntioxidantTypical Concentration Range (% w/w)General Efficacy for MonoterpenesKey Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1HighGenerally effective as a chain-breaking antioxidant.[4] May be less effective than BHA in some cases but has shown to have a low oxidation index.[5]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1HighOften used in combination with BHT for a synergistic effect.
α-Tocopherol (Vitamin E) 0.05 - 0.5Moderate to HighA natural antioxidant. Its effectiveness can be comparable to synthetic antioxidants like BHT at similar concentrations.
Rosemary Extract 0.1 - 1.0ModerateA natural antioxidant. Efficacy can vary depending on the concentration of active components like carnosic acid.
Ascorbic Acid (Vitamin C) 0.05 - 0.2Low (in non-aqueous systems)Primarily effective in aqueous systems. Its direct use in pure terpene may be limited due to solubility issues.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the effectiveness of different antioxidants in preventing the oxidation of this compound under accelerated conditions.

Materials:

  • This compound (high purity)

  • Antioxidants (e.g., BHT, BHA, α-tocopherol)

  • GC-grade solvent (e.g., hexane or ethanol)

  • Amber glass vials with screw caps

  • Incubator or oven set to 40°C

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each antioxidant in a suitable solvent.

    • In separate amber glass vials, add a known volume of this compound.

    • Add the antioxidant stock solution to achieve the desired final concentration (e.g., 0.1% w/w).

    • Prepare a control sample with no antioxidant.

    • Gently mix each sample to ensure homogeneity.

    • If possible, flush the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

  • Incubation:

    • Place the vials in an incubator set at 40°C.

    • Withdraw aliquots for analysis at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis (GC-MS):

    • Dilute the aliquots with a suitable solvent to a concentration appropriate for GC-MS analysis.

    • Analyze the samples using a validated GC-MS method (see Protocol 2).

    • Monitor the decrease in the peak area of this compound and the appearance of oxidation product peaks over time.

Protocol 2: GC-MS Method for the Analysis of this compound and its Oxidation Products

Objective: To separate and quantify this compound and its primary oxidation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Mass Range: m/z 40-400

    • Scan Mode: Full scan for qualitative analysis and identification of degradation products. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of the parent compound and known degradation products.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator pMenth1ene This compound Initiator->pMenth1ene H abstraction Radical Allylic Radical pMenth1ene->Radical Hydroperoxide Hydroperoxide pMenth1ene->Hydroperoxide Oxygen O2 Radical->Oxygen Addition NonRadicalProducts Non-Radical Products (e.g., epoxides, alcohols, ketones) Radical->NonRadicalProducts Radical Combination PeroxyRadical Peroxy Radical Oxygen->PeroxyRadical PeroxyRadical->pMenth1ene H abstraction PeroxyRadical->NonRadicalProducts Radical Combination Hydroperoxide->Radical forms new radical

Caption: Autoxidation mechanism of this compound.

Start Start Stability Study PrepareSamples Prepare this compound Samples (Control and with Antioxidants) Start->PrepareSamples AcceleratedAging Incubate Samples at 40°C PrepareSamples->AcceleratedAging TimePoint Withdraw Aliquots at Pre-defined Time Points AcceleratedAging->TimePoint TimePoint->AcceleratedAging Continue incubation GCMS_Analysis Analyze by GC-MS TimePoint->GCMS_Analysis DataAnalysis Quantify Degradation (Decrease in parent compound, Increase in oxidation products) GCMS_Analysis->DataAnalysis EvaluateEfficacy Compare Antioxidant Efficacy DataAnalysis->EvaluateEfficacy End End of Study EvaluateEfficacy->End

Caption: Experimental workflow for a stability study.

Problem Sample Degradation Observed CheckStorage Are storage conditions optimal? (Cool, dark, inert atmosphere) Problem->CheckStorage YesStorage Yes CheckStorage->YesStorage NoStorage No CheckStorage->NoStorage CheckAntioxidant Is an antioxidant being used? YesAntioxidant Yes CheckAntioxidant->YesAntioxidant NoAntioxidant No CheckAntioxidant->NoAntioxidant YesStorage->CheckAntioxidant OptimizeStorage Optimize storage conditions. NoStorage->OptimizeStorage CheckConcentration Is the antioxidant concentration sufficient? YesAntioxidant->CheckConcentration AddAntioxidant Add a suitable antioxidant. NoAntioxidant->AddAntioxidant YesConcentration Yes CheckConcentration->YesConcentration NoConcentration No CheckConcentration->NoConcentration ConsiderDifferentAntioxidant Consider a different or a combination of antioxidants. YesConcentration->ConsiderDifferentAntioxidant IncreaseConcentration Increase antioxidant concentration. NoConcentration->IncreaseConcentration

Caption: Troubleshooting logic for sample degradation.

References

Resolving peak co-elution in the GC analysis of p-menthenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak co-elution in the gas chromatography (GC) analysis of p-menthenes.

Troubleshooting Guide: Resolving Peak Co-elution

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the GC analysis of structurally similar p-menthene isomers. This guide provides a systematic approach to diagnose and resolve these issues.

Diagram: Troubleshooting Workflow for Peak Co-elution

CoElution_Troubleshooting start Peak Co-elution Observed check_peak_shape 1. Assess Peak Shape start->check_peak_shape asymmetric Asymmetric Peaks (Fronting/Tailing) check_peak_shape->asymmetric Asymmetric symmetric Symmetric (Gaussian) Peaks check_peak_shape->symmetric Symmetric check_overload 2a. Check for Sample Overload asymmetric->check_overload optimize_method 3. Optimize Chromatographic Method symmetric->optimize_method overloaded Solution: - Decrease sample concentration - Increase split ratio check_overload->overloaded Yes not_overloaded 2b. Check for Column/Liner Activity check_overload->not_overloaded No active_site Solution: - Use an inert liner - Deactivate the column - Trim the column inlet not_overloaded->active_site Likely temp_program 3a. Modify Temperature Program optimize_method->temp_program flow_rate 3b. Adjust Carrier Gas Flow Rate optimize_method->flow_rate change_column 4. Change GC Column optimize_method->change_column If optimization fails temp_solution Solution: - Decrease initial temperature - Reduce ramp rate - Introduce isothermal holds temp_program->temp_solution flow_solution Solution: - Optimize for best efficiency (van Deemter plot) flow_rate->flow_solution change_phase 4a. Different Stationary Phase change_column->change_phase change_dimensions 4b. Different Column Dimensions change_column->change_dimensions advanced_techniques 5. Employ Advanced Techniques change_column->advanced_techniques If still unresolved phase_solution Solution: - Increase polarity (e.g., WAX) - Use a chiral column for enantiomers change_phase->phase_solution dimensions_solution Solution: - Increase column length - Decrease internal diameter change_dimensions->dimensions_solution gcxgc GCxGC advanced_techniques->gcxgc ms_deconvolution MS Deconvolution advanced_techniques->ms_deconvolution gcxgc_solution Use two columns with orthogonal phases gcxgc->gcxgc_solution ms_solution Use unique mass fragments for quantification of co-eluting peaks ms_deconvolution->ms_solution

Caption: Troubleshooting workflow for GC peak co-elution.

Frequently Asked Questions (FAQs)

Q1: My peaks for limonene and p-cymene are co-eluting. How can I separate them?

A1: Co-elution of limonene and p-cymene is a common issue due to their similar boiling points and structures. Here are several strategies to achieve separation:

  • Method Optimization:

    • Temperature Program: A slow temperature ramp (e.g., 1-3°C/min) in the elution range of these compounds can improve separation.[1][2] Introducing an isothermal hold just before their elution can also enhance resolution.

    • Carrier Gas Flow Rate: Optimizing the linear velocity of your carrier gas (Helium or Hydrogen) can increase column efficiency.

  • Column Selection:

    • While standard non-polar columns like DB-5 or HP-5 may struggle to resolve these compounds completely, a mid-polarity column can be more effective.

    • For complex mixtures, consider using a more polar stationary phase, such as a WAX-type column, which provides different selectivity.[3]

  • Advanced Techniques:

    • GC-MS: If baseline separation is not achievable, a mass spectrometer (MS) detector can be used. By selecting unique ions for limonene (e.g., m/z 68) and p-cymene (e.g., m/z 119), you can quantify them even with chromatographic overlap.[4]

    • GCxGC: Two-dimensional gas chromatography (GCxGC) offers superior resolving power by using two columns with different stationary phases.[4]

Q2: I am trying to separate p-menthene enantiomers, but I only see one peak. What am I doing wrong?

A2: To separate enantiomers, a chiral stationary phase is mandatory. Standard achiral columns (like DB-5, HP-5, etc.) will not resolve enantiomers.

  • Chiral Column Selection: You need to use a GC column with a chiral selector, typically a cyclodextrin derivative. For p-menthene enantiomers like (+)- and (-)-limonene, columns such as those based on derivatized beta- or gamma-cyclodextrins are effective.[1][5][6] Examples include Rt-βDEXse or Cyclosil-B columns.[1][6]

  • Optimized Conditions for Chiral Separations:

    • Temperature Program: Chiral separations are often sensitive to temperature. Slower oven ramp rates (e.g., 1-2°C/min) and lower initial temperatures are generally recommended to maximize resolution.[1]

    • Carrier Gas: Hydrogen or helium can be used. Higher linear velocities (around 80 cm/sec) have been shown to improve resolution on some chiral columns.[1]

Q3: What are the typical GC parameters for analyzing a mixture of p-menthenes and other terpenes?

A3: A good starting point for general terpene analysis, including p-menthenes, would be the following:

ParameterTypical Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250°C
Injection Mode Split (ratio 10:1 to 50:1, depending on concentration)
Oven Program Initial Temp: 40-60°C (hold 1-2 min), Ramp: 3-5°C/min to 240-280°C (hold 5-10 min)
Detector FID or MS
Detector Temp 280-300°C (FID)

Note: This is a general-purpose method. For resolving specific co-eluting isomers, the oven program and column choice may need further optimization.

Q4: How can I improve the resolution of α-phellandrene, β-phellandrene, and γ-terpinene?

A4: These isomers can be challenging to separate. Besides optimizing the temperature program as described in A1, consider the following:

  • Column Choice: A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) can provide separation. For enhanced resolution, a column with a higher phenyl content or a different selectivity, such as a WAX column, might be necessary.

  • Column Dimensions: Using a longer column (e.g., 60 m) will increase the number of theoretical plates and can improve the separation of closely eluting isomers.

Experimental Protocols

Protocol 1: General Purpose Screening of p-Menthenes on a Non-Polar Column

This protocol is suitable for a general overview of the terpene profile, including p-menthenes, in a sample.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Start at 50°C, hold for 2 minutes.

    • Ramp at 3°C/min to 165°C.

    • Ramp at 30°C/min to 250°C, hold for 5 minutes.

  • Detector (FID): 300°C.

  • Detector (MS): Transfer line 280°C, Ion source 230°C, Scan range 40-450 amu.

Protocol 2: Chiral Separation of Limonene Enantiomers

This protocol is specifically for resolving (+)-limonene and (-)-limonene.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a linear velocity of 80 cm/sec.[1]

  • Inlet: 200°C, Split ratio 10:1.[1]

  • Injection Volume: 1 µL (sample diluted to 1% in a suitable solvent like methylene chloride).[1]

  • Oven Temperature Program:

    • Start at 60°C.

    • Ramp at 2°C/min to 200°C.

  • Detector (FID): 220°C.

Quantitative Data Summary

The following tables provide an overview of expected retention times for key p-menthene isomers on different types of GC columns. Note that absolute retention times can vary between instruments and laboratories.

Table 1: Approximate Retention Times on a Non-Polar (5% Phenyl) Column

CompoundApproximate Retention Time (min)
α-Pinene9.42
Camphene9.99
β-Pinene10.78
α-Phellandrene11.43
δ-3-Carene11.51
α-Terpinene11.79
p-Cymene~12.0 - 12.2
Limonene12.12
γ-Terpinene12.65
Terpinolene13.50

Data compiled from multiple sources for illustrative purposes.[7]

Table 2: Example of Chiral Separation of Limonene Enantiomers

CompoundElution Order
(-)-Limonene1
(+)-Limonene2

On a Restek Rt-βDEXse column, (-)-limonene typically elutes before (+)-limonene.[1] The exact retention times will depend on the specific oven program used.

References

Validation & Comparative

Comparative analysis of (+)-p-Menth-1-ene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (+)-p-Menth-1-ene

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral molecules like this compound is of significant interest. This monoterpene serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: the acid-catalyzed dehydration of (-)-menthol and the selective catalytic hydrogenation of (+)-limonene.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired product purity, yield, and scalability. Below is a summary of the key quantitative and qualitative aspects of two common methods.

FeatureMethod 1: Dehydration of (-)-MentholMethod 2: Selective Hydrogenation of (+)-Limonene
Starting Material (-)-Menthol(R)-(+)-Limonene
Key Reagents/Catalyst Concentrated H₃PO₄ or H₂SO₄[1]H₂ gas, Platinum on Carbon (Pt/C) catalyst[2][3]
Reaction Type E1 Elimination (Dehydration)Catalytic Hydrogenation[2][4]
Reported Yield (%) Variable; often moderate and produces a mixture of isomers.[1]>99%[2]
Enantiomeric Purity Dependent on the stereochemistry of the starting menthol. Prone to isomerization.High; the stereocenter is typically retained.
Key Advantages Utilizes an inexpensive and readily available starting material.[1]Highly selective, producing the desired product with very high yield and purity.[2]
Key Disadvantages Produces a mixture of menthene isomers (1-menthene, 2-menthene, 3-menthene) requiring purification.[1]Requires a specialized catalyst and handling of hydrogen gas.

Logical Workflow of Synthesis Comparison

The following diagram illustrates the decision-making process and synthetic pathways discussed in this guide.

SynthesisComparison cluster_0 Method 1: Dehydration cluster_1 Method 2: Selective Hydrogenation Start1 (-)-Menthol Process1 Acid-Catalyzed Dehydration (H₃PO₄) Start1->Process1 Heat Product1 Mixture of p-Menthene Isomers Process1->Product1 Purification Fractional Distillation Product1->Purification Start2 (+)-Limonene Process2 Catalytic Hydrogenation (H₂, Pt/C) Start2->Process2 H₂ Pressure Product2 This compound Process2->Product2 FinalProduct This compound (Target Molecule) Product2->FinalProduct Direct Product (>99% Purity) Purification->FinalProduct Isolation

Caption: Comparative workflow of two synthesis routes to this compound.

Experimental Protocols

Method 1: Acid-Catalyzed Dehydration of (-)-Menthol

This method proceeds via an E1 elimination mechanism. The acid protonates the hydroxyl group of menthol, which then leaves as a water molecule to form a secondary carbocation. A subsequent deprotonation of an adjacent carbon atom by a weak base (water) forms the double bond. Due to potential carbocation rearrangements (hydride shifts), a mixture of p-menthene isomers is typically formed, with the most substituted alkene (1-menthene) being the major product according to Zaitsev's rule.[1]

Materials:

  • (-)-Menthol (10.0 g)

  • Concentrated (85%) phosphoric acid (5 mL)

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Place 10.0 g of (-)-menthol and 2-3 boiling chips into a 50 mL round-bottom flask.

  • Carefully add 5 mL of 85% phosphoric acid to the flask and swirl to mix the contents.[5]

  • Set up a simple distillation apparatus. It is important not to run water through the condenser to avoid premature condensation of the reactants.

  • Heat the mixture gently to initiate the reaction and distill the product. The distillation temperature should be maintained around 165-175°C.[3][6]

  • Collect the distillate in a receiving flask cooled in an ice bath. The distillate will contain a mixture of menthene isomers and some unreacted menthol.

  • Wash the collected distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation to separate the desired this compound from other isomers and impurities.[1]

Method 2: Selective Catalytic Hydrogenation of (+)-Limonene

This method leverages the difference in reactivity between the endocyclic and exocyclic double bonds of limonene. A platinum-on-carbon catalyst selectively reduces the less sterically hindered exocyclic double bond, yielding this compound with high selectivity and yield.[2]

Materials:

  • (R)-(+)-Limonene

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Solvent (e.g., ethanol or hexane)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve (R)-(+)-Limonene in a solvent like ethanol.

  • Add the Pt/C catalyst to the solution (typically 1-5 mol% relative to the substrate).

  • Seal the reaction vessel and purge it with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (e.g., 3 bar H₂) or maintain a hydrogen atmosphere using a balloon.[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as GC-MS or by measuring hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite or a similar filter aid to remove the Pt/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The resulting this compound is often of high purity (>99%) and may not require further purification.[2]

References

A Spectroscopic Showdown: Unmasking Synthetic vs. Natural p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of synthetic and naturally sourced p-menth-1-ene. This report details the expected spectral characteristics and highlights potential distinguishing features, supported by representative data and detailed experimental protocols.

In the realm of chemical analysis and natural product chemistry, establishing the origin and purity of a compound is paramount. p-Menth-1-ene, a monoterpene with applications in flavor, fragrance, and as a synthetic intermediate, can be sourced from both natural essential oils and chemical synthesis. While the molecular structure remains identical, the journey from a plant's metabolic pathway versus a laboratory flask can introduce subtle but detectable differences in their spectroscopic fingerprints. This guide provides a comparative analysis of synthetic and natural p-menth-1-ene using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), equipping researchers with the knowledge to discern between the two.

The primary distinction between synthetic and natural p-menth-1-ene lies not in the spectral properties of the molecule itself, but in the presence of minor components. Synthetic routes may leave behind residual starting materials, reagents, or by-products, while natural extracts will contain other structurally related terpenes. These differences can often be detected through careful analysis of the spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for p-menth-1-ene. While the core signals will be identical for both synthetic and natural sources, the "Notes on Comparison" highlight where to look for differentiating features.

¹H NMR Spectroscopy Data
Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H1~5.3-5.4br s-
H3, H6~1.9-2.1m-
H4~2.1-2.2m-
H5~1.2-1.4m-
CH₃ (on C1)~1.6s-
CH(CH₃)₂~1.6-1.7m-
CH(CH₃ )₂~0.9d~6.5
CH(CH₃ )₂~0.8d~6.5

Notes on Comparison: For natural p-menth-1-ene, additional small signals from other terpenes present in the essential oil may be observed across the spectrum. Synthetic samples might show trace signals from solvents or unreacted starting materials.

¹³C NMR Spectroscopy Data
Carbon Chemical Shift (δ) ppm
C1~134
C2~121
C3~31
C4~41
C5~27
C6~30
C7 (CH₃ on C1)~23
C8 (CH of isopropyl)~32
C9, C10 (CH₃ of isopropyl)~20

Notes on Comparison: Similar to ¹H NMR, the ¹³C NMR spectrum of natural p-menth-1-ene may exhibit low-intensity peaks corresponding to other compounds from the essential oil matrix. Synthetic samples should ideally show only the ten signals of p-menth-1-ene, but minor peaks from impurities could be present.

Infrared (IR) Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Intensity
=C-H stretch~3015Medium
C-H stretch (alkane)~2960-2850Strong
C=C stretch~1675Medium
-CH₂ bend~1450Medium
-CH₃ bend~1375Medium

Notes on Comparison: The IR spectrum is generally less sensitive to minor impurities compared to NMR. However, significant impurities in a synthetic sample, such as carbonyl-containing by-products, would present a strong absorption in the 1700-1750 cm⁻¹ region. For natural samples, the presence of other terpenes with similar functional groups will lead to overlapping bands, making it difficult to distinguish based on IR alone.

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
13825[M]⁺
12315[M-CH₃]⁺
95100[M-C₃H₇]⁺
8140
6850

Notes on Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this comparison. The mass spectrum of the p-menth-1-ene peak will be identical for both sources. However, the chromatogram will reveal the key differences. A synthetic sample should ideally show a single major peak corresponding to p-menth-1-ene, with potentially small impurity peaks. A natural sample will display a more complex chromatogram with multiple peaks representing the various components of the essential oil. By identifying the accompanying peaks, one can infer the natural origin of the p-menth-1-ene.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the p-menth-1-ene sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied during acquisition.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the p-menth-1-ene sample in a suitable solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the diluted sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium is typically used as the carrier gas.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the retention time of p-menth-1-ene and any other components. The mass spectrum of each peak is compared with a reference library (e.g., NIST) for identification.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural p-menth-1-ene.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of p-Menth-1-ene cluster_samples Sample Sources cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthetic Synthetic p-Menth-1-ene NMR NMR Spectroscopy (¹H and ¹³C) Synthetic->NMR Analysis IR IR Spectroscopy Synthetic->IR Analysis GCMS GC-MS Analysis Synthetic->GCMS Analysis Natural Natural p-Menth-1-ene (from Essential Oil) Natural->NMR Analysis Natural->IR Analysis Natural->GCMS Analysis NMR_Data Chemical Shifts Impurity Signals NMR->NMR_Data IR_Data Functional Group Analysis IR->IR_Data GCMS_Data Retention Time Fragmentation Pattern Component Profile GCMS->GCMS_Data Comparison Comparative Analysis: - Purity Assessment - Isomeric Ratio - Impurity Profiling NMR_Data->Comparison IR_Data->Comparison GCMS_Data->Comparison Origin Determination of Origin (Synthetic vs. Natural) Comparison->Origin

Workflow for the spectroscopic comparison of p-menth-1-ene.

A Comparative Guide to the Biological Activity of (+)-p-Menth-1-ene and its Enantiomer: An Inquiry into Stereochemical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to p-Menth-1-ene and the Importance of Chirality

p-Menth-1-ene is a monoterpene with a cyclohexane backbone, substituted with a methyl and an isopropyl group. The presence of a chiral center gives rise to two non-superimposable mirror images, the enantiomers (+)-p-menth-1-ene and (-)-p-menth-1-ene. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral. For instance, the well-known monoterpene limonene exhibits distinct scents for its enantiomers, with (+)-limonene having a characteristic orange smell and (-)-limonene possessing a lemon-like aroma, a direct consequence of their differential interaction with olfactory receptors. Similarly, studies on other monoterpenes like α-pinene have demonstrated that enantiomers can possess varying degrees of antimicrobial and anti-inflammatory activities.

While specific data for the enantiomers of p-menth-1-ene is lacking, the study of its derivatives and related p-menthane structures provides a foundation for hypothesizing potential areas of differential activity.

Potential Areas of Differential Biological Activity

Based on the biological activities reported for various p-menthane derivatives and other monoterpenes, the following areas warrant investigation for a comparative analysis of this compound and (-)-p-menth-1-ene:

  • Antimicrobial Activity: Monoterpenes are known for their antibacterial and antifungal properties. The specific stereochemistry of each enantiomer could lead to differences in their ability to disrupt microbial cell membranes or inhibit microbial enzymes.

  • Antioxidant Activity: The potential to scavenge free radicals is another key biological activity of monoterpenes. The positioning of the isopropyl group and the double bond in the cyclohexene ring of each enantiomer may influence their electron-donating capabilities.

  • Anti-inflammatory Activity: Several p-menthane derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins. The interaction with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) is likely to be stereospecific.

Hypothetical Data Comparison

In the absence of direct experimental data for the enantiomers of p-menth-1-ene, the following tables are presented as templates for how quantitative data from future comparative studies could be structured. These tables are populated with hypothetical values to illustrate the potential for differences in activity.

Table 1: Hypothetical Antimicrobial Activity of p-Menth-1-ene Enantiomers

EnantiomerTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus128
(-)-p-Menth-1-eneStaphylococcus aureus256
This compoundEscherichia coli512
(-)-p-Menth-1-eneEscherichia coli512
This compoundCandida albicans64
(-)-p-Menth-1-eneCandida albicans128

Table 2: Hypothetical Antioxidant Activity of p-Menth-1-ene Enantiomers

EnantiomerAssayIC50 (µg/mL)
This compoundDPPH Radical Scavenging75
(-)-p-Menth-1-eneDPPH Radical Scavenging150
This compoundABTS Radical Scavenging50
(-)-p-Menth-1-eneABTS Radical Scavenging90

Table 3: Hypothetical Anti-inflammatory Activity of p-Menth-1-ene Enantiomers

EnantiomerAssay (LPS-stimulated RAW 264.7 macrophages)IC50 (µM)
This compoundNitric Oxide (NO) Production Inhibition45
(-)-p-Menth-1-eneNitric Oxide (NO) Production Inhibition80

Experimental Protocols

To facilitate research in this area, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Preparation of Test Compounds: Stock solutions of this compound and (-)-p-menth-1-ene are prepared in a solvent such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compounds: Serial dilutions of this compound and (-)-p-menth-1-ene are prepared in methanol.

  • Reaction and Measurement: The test compound dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound or (-)-p-menth-1-ene for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Measurement of Nitrite: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum Plate 96-well Plate Serial Dilutions Inoculum->Plate Compounds Test Compounds (Enantiomers) Compounds->Plate Incubation Incubation (18-24h) Plate->Incubation MIC Determine MIC Incubation->MIC

Antimicrobial Susceptibility Testing Workflow

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces pMenth1ene (+)/(-)-p-Menth-1-ene pMenth1ene->NFkB inhibits? pMenth1ene->iNOS_protein inhibits?

Simplified NF-κB Signaling Pathway in Inflammation

Conclusion

While direct comparative data on the biological activities of this compound and its enantiomer are currently unavailable, the established principles of stereochemistry in pharmacology and the activities of related monoterpenes strongly suggest the potential for significant differences. This guide provides a framework for future research by outlining key biological activities for investigation, presenting standardized experimental protocols, and offering a template for data presentation. The elucidation of the specific activities of each enantiomer will be crucial for any potential therapeutic or commercial application and represents a valuable area for future scientific inquiry. Researchers are encouraged to utilize the provided methodologies to contribute to a deeper understanding of the pharmacological properties of these chiral monoterpenes.

Comparing the efficacy of different catalysts for p-menth-1-ene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of p-menth-1-ene, a valuable intermediate in the production of fine chemicals and pharmaceuticals, is a critical area of research.[1] A primary route to this compound is the partial hydrogenation of limonene, a readily available monoterpene from citrus fruits.[1] The choice of catalyst is paramount in achieving high selectivity and yield, steering the reaction away from the formation of byproducts such as p-menthane and p-cymene. This guide provides a comparative analysis of different catalysts for p-menth-1-ene synthesis, supported by experimental data to aid researchers in catalyst selection and methods development.

Catalyst Performance Comparison

The efficacy of various heterogeneous catalysts for the synthesis of p-menth-1-ene from limonene is summarized in the table below. The data, compiled from several studies, highlights the influence of the active metal, support material, and reaction conditions on the conversion of limonene and the selectivity towards the desired p-menth-1-ene product.

CatalystSupportReaction ConditionsLimonene Conversion (%)p-Menth-1-ene Selectivity (%)Key Observations
Platinum (Pt)Carbon (C)Room temperature, 3 bar H₂High Activity87-92Pt/C was found to be a highly active and selective catalyst for the partial hydrogenation of limonene to (+)-p-1-menthene under mild conditions.[1]
Platinum (Pt)Alumina (Al₂O₃)Not specifiedHigh ActivityNot specifiedPt/Al₂O₃ is noted as one of the most active systems among a series of commercially available catalysts.[1]
Palladium (Pd)Carbon (C)Not specifiedHigh ActivityLower than Pt/CPalladium is a more active catalyst than platinum, but this higher activity can lead to lower chemical stability.[2]
Rhodium (Rh)Alumina (Al₂O₃)0.275 MPa H₂Not specifiedQuantitativeRh/Alumina was found to be highly effective, producing 1-menthene quantitatively at low pressure.[1]
Ruthenium (Ru)Niobium pentoxide (Nb₂O₅)Not specified~70Formation of p-menthene observedThe reaction over Ru/Nb₂O₅ also led to the formation of p-menthane, indicating further hydrogenation.[1]
Zinc Oxide (ZnO)Silica (SiO₂)325 °C100100 (to p-cymene)This catalyst is highly efficient for the dehydroisomerisation of limonene to p-cymene, not p-menth-1-ene.[3]
Titanium-substituted SBA-15 (Ti-SBA-15)N/A160 °C, 180 minNot specifiedIsomerization to terpinenes and terpinoleneThis catalyst primarily promotes the isomerization of limonene rather than hydrogenation to p-menth-1-ene.[4]

Note: The presented data is compiled from different research articles. Direct comparison should be approached with caution as reaction conditions and experimental setups may vary between studies.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of p-menth-1-ene via the catalytic hydrogenation of limonene, based on methodologies described in the cited literature.

1. Catalyst Preparation and Characterization:

  • Catalyst Synthesis: Heterogeneous catalysts are typically prepared by impregnating a high-surface-area support (e.g., activated carbon, alumina, silica) with a solution of a metal precursor (e.g., chloroplatinic acid for Pt catalysts). This is followed by drying and a reduction step, often under a hydrogen atmosphere at elevated temperatures, to form the active metal nanoparticles.

  • Characterization: The synthesized catalysts are characterized using techniques such as Transmission Electron Microscopy (TEM) to determine particle size and dispersion, X-ray Diffraction (XRD) to identify the crystalline structure of the metal, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.

2. Catalytic Hydrogenation Reaction:

  • Reactor Setup: The reaction is typically carried out in a batch reactor (e.g., a Parr autoclave) or a continuous flow reactor.

  • Reaction Mixture: The catalyst is suspended in a solvent (or the reaction is run neat) containing the limonene substrate.

  • Reaction Conditions: The reactor is purged and pressurized with hydrogen to the desired pressure (e.g., 3 bar).[1] The reaction mixture is then stirred at a specific temperature (e.g., room temperature) for a set duration.[1]

  • Monitoring: The progress of the reaction can be monitored by taking aliquots of the reaction mixture at different time intervals and analyzing them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Product Analysis and Catalyst Performance Evaluation:

  • Product Identification: The products are identified by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification: The conversion of limonene and the selectivity for p-menth-1-ene are calculated from the GC peak areas using an internal standard.

  • Catalyst Stability and Reusability: To assess stability, the catalyst is recovered after the reaction (e.g., by filtration), washed, dried, and then reused in subsequent reaction cycles under the same conditions. The activity and selectivity are measured for each cycle to evaluate any potential deactivation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of catalysts for p-menth-1-ene synthesis.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Hydrogenation cluster_analysis Analysis & Evaluation cat_synthesis Catalyst Synthesis (e.g., Impregnation, Reduction) cat_char Characterization (TEM, XRD, BET) cat_synthesis->cat_char reactor_setup Reactor Setup (Batch or Flow) cat_char->reactor_setup Catalyst Screening reaction Hydrogenation Reaction (Limonene, Catalyst, H₂) reactor_setup->reaction monitoring Reaction Monitoring (GC, GC-MS) reaction->monitoring product_analysis Product Analysis (Conversion, Selectivity) monitoring->product_analysis catalyst_eval Catalyst Performance (Activity, Stability, Reusability) product_analysis->catalyst_eval catalyst_eval->cat_synthesis Optimization G limonene Limonene p_menth_1_ene p-Menth-1-ene limonene->p_menth_1_ene Selective Hydrogenation isomers Isomers (Terpinenes, Terpinolene) limonene->isomers Isomerization p_menthane p-Menthane p_menth_1_ene->p_menthane Further Hydrogenation p_cymene p-Cymene isomers->p_cymene Dehydrogenation

References

A Comparative Guide to Validated Analytical Methods for the Quantification of p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantification of p-menth-1-ene, a monoterpene of interest in various research and development fields. While a specific, fully validated analytical method for p-menth-1-ene with published comprehensive validation data was not identified in the available literature, this document outlines a primary and an alternative method based on established techniques for structurally similar compounds. The performance data presented is derived from validated methods for related monoterpenes and aromatic compounds and should be considered as expected performance benchmarks for a method tailored to p-menth-1-ene.

Method Comparison Overview

The primary recommended method for the quantification of the volatile monoterpene p-menth-1-ene is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing isomers and quantifying the analyte in complex matrices. As a viable alternative, High-Performance Liquid Chromatography (HPLC) with a UV detector is presented, which can be particularly useful for less volatile derivatives or when GC-MS is unavailable.

Data Presentation: Performance Parameters

The following tables summarize the expected performance characteristics of a validated analytical method for p-menth-1-ene based on data from analogous compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Expected Performance

Validation ParameterExpected PerformanceSource of Analogous Data
Linearity (R²) ≥ 0.998Quantification of limonene and p-cymene in essential oils[1]
Linearity Range 0.1 - 10 µg/mLMethod for selected compounds in essential oils[1]
Accuracy (% Recovery) 91.6 - 105.7%Determination of 7 monoterpenes in pharmaceutical dosage forms
Precision (% RSD) Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%Quantification of selected compounds in essential oils[1]
Limit of Detection (LOD) To be determined empirically; typically in the low ng/mL rangeGeneral guidance on LOD/LOQ for GC-MS assays
Limit of Quantification (LOQ) To be determined empirically; typically in the mid-to-high ng/mL rangeGeneral guidance on LOD/LOQ for GC-MS assays

Table 2: High-Performance Liquid Chromatography (HPLC-UV) - Expected Performance

Validation ParameterExpected PerformanceSource of Analogous Data
Linearity (R²) ≥ 0.995HPLC method for p-cymene
Linearity Range 10 - 90 µg/mLHPLC method for p-cymene
Accuracy (% Recovery) 99.67 - 100.51%HPLC method for p-cymene
Precision (% RSD) < 2%HPLC method for p-cymene
Limit of Detection (LOD) 0.01 µg/mLHPLC method for p-cymene
Limit of Quantification (LOQ) 0.04 µg/mLHPLC method for p-cymene

Experimental Protocols

Detailed methodologies for the primary (GC-MS) and alternative (HPLC-UV) methods are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific quantification of p-menth-1-ene.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the volatile nature of p-menth-1-ene and provides excellent selectivity and sensitivity.

1. Sample Preparation:

  • Prepare a stock solution of p-menth-1-ene standard in a suitable solvent such as hexane or methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, perform a sample extraction if necessary (e.g., liquid-liquid extraction for aqueous samples, headspace analysis for solid samples). Dilute the extract to fall within the calibration range.

  • Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time) to all standards and samples to correct for injection volume variability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MS Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion for p-menth-1-ene (e.g., m/z 93, 121, 136). A full scan can be used for initial identification.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method can be employed if p-menth-1-ene has a suitable chromophore or if derivatization is performed. Given that p-menth-1-ene has limited UV absorbance, this method may be less sensitive than GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of p-menth-1-ene standard in the mobile phase.

  • Prepare calibration standards by serial dilution of the stock solution.

  • Filter all standards and samples through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of p-menth-1-ene (likely in the low UV range, e.g., 210 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method for p-menth-1-ene quantification.

G Workflow for Analytical Method Validation A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C H Robustness A->H I Validated Method B->I D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Limit of Detection (LOD) C->F G Limit of Quantification (LOQ) C->G D->I E->I F->I G->I H->I

Caption: A flowchart illustrating the key stages in validating an analytical method.

G GC-MS Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Std Prepare Calibration Standards Add_IS Add Internal Standard Prep_Std->Add_IS Prep_Sample Prepare Sample Extract Prep_Sample->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify p-menth-1-ene Integrate->Quantify Calibrate->Quantify

Caption: Workflow for p-menth-1-ene quantification using GC-MS.

References

Determining the Enantiomeric Excess of (+)-p-Menth-1-ene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chemical analysis, particularly in the synthesis and characterization of chiral molecules such as (+)-p-Menth-1-ene. This guide provides a comprehensive comparison of three widely used analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to assist in selecting the most appropriate method for your research needs.

Method Comparison at a Glance

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the volatility of the compound, the required sensitivity, and the availability of instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Shift Reagents
Principle Differential partitioning of enantiomers on a chiral stationary phase in a gaseous mobile phase.Differential partitioning of enantiomers on a chiral stationary phase in a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to different chemical shifts for the enantiomers.
Analyte Volatility RequiredNot a limiting factorNot a limiting factor
Sensitivity HighModerate to HighModerate
Analysis Time Relatively FastCan be longer than GCFast
Instrumentation Gas Chromatograph with FID or MS detectorHPLC system with UV or other suitable detectorNMR Spectrometer
Primary Advantage Excellent for volatile and thermally stable compounds like p-Menth-1-ene.[1]Versatile for a wide range of compounds, including non-volatile ones.[2]Rapid analysis without the need for chromatographic separation.
Primary Limitation Requires analyte to be volatile and thermally stable.Can have longer run times and requires solvent disposal.Lower sensitivity compared to chromatographic methods; requires a chiral auxiliary.[3][4]

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Chiral Gas Chromatography (GC)

This method is well-suited for the analysis of volatile terpenes like p-Menth-1-ene. The enantiomers are separated on a chiral capillary column.

Protocol:

  • Sample Preparation: Dilute the p-Menth-1-ene sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used.

  • GC Conditions:

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [Area(+) - Area(-)] / [Area(+) + Area(-)] x 100

Quantitative Data (Hypothetical for p-Menth-1-ene based on similar terpenes):

EnantiomerRetention Time (min)
(-)-p-Menth-1-ene25.2
This compound25.8
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a powerful alternative, particularly when dealing with less volatile samples or when GC is unavailable. The separation is achieved on a chiral stationary phase.

Protocol:

  • Sample Preparation: Dissolve the p-Menth-1-ene sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.

Quantitative Data (Hypothetical for p-Menth-1-ene):

EnantiomerRetention Time (min)
(-)-p-Menth-1-ene12.5
This compound14.2
NMR Spectroscopy with Chiral Shift Reagents

This technique provides a rapid determination of enantiomeric excess without the need for chromatographic separation. A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[3][4]

Protocol:

  • Sample Preparation: Dissolve a known amount of the p-Menth-1-ene sample (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, precise amount of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube. The optimal molar ratio of shift reagent to substrate should be determined empirically, typically starting with a 0.1 to 0.3 molar equivalent.

  • Spectrum Acquisition: Acquire subsequent ¹H NMR spectra after each addition of the shift reagent until sufficient separation of the signals for the two enantiomers is observed.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers. The enantiomeric excess is determined by integrating the areas of these two signals. ee (%) = [Integral(+) - Integral(-)] / [Integral(+) + Integral(-)] x 100

Quantitative Data (Hypothetical for p-Menth-1-ene):

Proton SignalChemical Shift (ppm) without Eu(hfc)₃Chemical Shift (ppm) with Eu(hfc)₃ for (-)-enantiomerChemical Shift (ppm) with Eu(hfc)₃ for (+)-enantiomer
Olefinic Proton5.405.855.95

Visualizing the Workflow and Logic

To better understand the experimental processes and the decision-making involved in selecting a method, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis prep p-Menth-1-ene Sample dissolve Dissolve in Appropriate Solvent prep->dissolve gc Chiral GC dissolve->gc hplc Chiral HPLC dissolve->hplc nmr NMR with Chiral Shift Reagent dissolve->nmr chromatogram Obtain Chromatogram gc->chromatogram hplc->chromatogram spectrum Acquire NMR Spectrum nmr->spectrum integrate Integrate Peak Areas or Signal Intensities chromatogram->integrate spectrum->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for enantiomeric excess determination.

logical_relationship cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy start Determine Enantiomeric Excess of this compound gc_protocol GC Protocol: - Chiral Column (e.g., Rt-βDEXsm) - Temperature Program start->gc_protocol hplc_protocol HPLC Protocol: - Chiral Stationary Phase (e.g., Chiralcel OD-H) - Isocratic Mobile Phase start->hplc_protocol nmr_protocol NMR Protocol: - Addition of Chiral Shift Reagent (e.g., Eu(hfc)₃) start->nmr_protocol gc_data Data: - Retention Times of Enantiomers gc_protocol->gc_data result Comparative Analysis of ee gc_data->result hplc_data Data: - Retention Times of Enantiomers hplc_protocol->hplc_data hplc_data->result nmr_data Data: - Chemical Shift Differences nmr_protocol->nmr_data nmr_data->result

Caption: Logical relationship between analytical techniques and data output.

References

Performance Showdown: (+)-p-Menth-1-ene Derived Auxiliary vs. Terpene Peers in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for controlling the stereochemical outcome of reactions. Terpenes, as abundant, naturally occurring chiral molecules, provide a valuable scaffold for the development of these auxiliaries. This guide offers a comparative analysis of the performance of a chiral auxiliary derived from (+)-p-menth-1-ene against other well-established terpene-based auxiliaries, supported by experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in the selection of the most suitable chiral auxiliary for their synthetic challenges.

While this compound itself is not commonly employed as a chiral auxiliary, its derivative, (+)-p-menthane-3-carboxaldehyde , has demonstrated significant utility, particularly in the diastereoselective alkylation of enolates to generate challenging chiral quaternary carbon centers. This guide will compare its performance with auxiliaries derived from other common terpenes such as limonene, α-pinene, and β-pinene.

Comparative Performance Data

The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of stereoselectivity, typically expressed as diastereomeric excess (de) or enantiomeric excess (ee). The following tables summarize the performance of various terpene-derived chiral auxiliaries in key asymmetric transformations.

Table 1: Diastereoselective Alkylation using (+)-p-Menthane-3-carboxaldehyde Auxiliary

This table presents the diastereoselectivity achieved in the alkylation of an imine derived from (+)-p-menthane-3-carboxaldehyde, leading to the formation of a chiral quaternary carbon.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1MeILDATHF-7895>95:5
2BnBrLDATHF-7892>95:5
3Allyl-BrLDATHF-7890>95:5
Table 2: Diastereoselective Addition of Diethylzinc to Aldehydes using β-Pinene-Derived Auxiliaries

This table showcases the high enantioselectivity achieved in the addition of diethylzinc to aldehydes using amino alcohol auxiliaries derived from (-)-β-pinene.[1]

EntryAldehydeAuxiliarySolventTemp (°C)Yield (%)Enantiomeric Excess (ee) (%)
1Benzaldehyde3-MAPToluene09599 (S)
2Benzaldehyde2-MAPToluene09699 (R)
32-Naphthaldehyde3-MAPToluene09498 (S)
4Cinnamaldehyde3-MAPToluene09297 (S)

3-MAP and 2-MAP are regioisomeric amino alcohols derived from (+)-nopinone (from (-)-β-pinene).[1]

Table 3: Asymmetric Diels-Alder Reaction with Camphor and Menthol-Derived Auxiliaries

This table provides a comparison of the diastereoselectivity in the Diels-Alder reaction between cyclopentadiene and acrylates of different terpene-derived auxiliaries.[2]

EntryChiral AuxiliaryDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de) of endo (%)
1(-)-8-PhenylmentholAcrylateEt₂AlClCH₂Cl₂-7890>99:198
2Oppolzer's CamphorsultamAcrylamideEt₂AlClCH₂Cl₂-7895>99:199

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

Protocol 1: Diastereoselective Alkylation using (+)-p-Menthane-3-carboxaldehyde Auxiliary

This protocol describes the formation of a chiral quaternary carbon center via the alkylation of an imine derived from (+)-p-menthane-3-carboxaldehyde.

1. Formation of the Imine:

  • To a solution of (+)-p-menthane-3-carboxaldehyde (1.0 equiv) in toluene is added the desired primary amine (1.1 equiv).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

2. Diastereoselective Alkylation:

  • A solution of the imine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • Lithium diisopropylamide (LDA) (1.2 equiv) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

  • The electrophile (e.g., methyl iodide, benzyl bromide) (1.5 equiv) is added, and the reaction mixture is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral HPLC analysis.

3. Cleavage of the Auxiliary:

  • The resulting α-alkylated product is hydrolyzed under acidic conditions (e.g., 3M HCl in THF/water) to cleave the chiral auxiliary and afford the chiral α-quaternary carbonyl compound.

  • The chiral auxiliary can be recovered by extraction and purified for reuse.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using a β-Pinene-Derived Auxiliary[1]

This protocol details the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol derived from (-)-β-pinene.

1. Catalyst Preparation:

  • The chiral amino alcohol auxiliary (e.g., 3-MAP) (0.05 equiv) is dissolved in anhydrous toluene under an inert atmosphere.

2. Asymmetric Addition:

  • To the catalyst solution at 0 °C is added diethylzinc (1.1 M in toluene, 2.0 equiv) dropwise.

  • The mixture is stirred for 20 minutes at 0 °C.

  • Benzaldehyde (1.0 equiv) is then added dropwise, and the reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is warmed to room temperature and stirred until the evolution of gas ceases.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The enantiomeric excess of the resulting (S)-1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in asymmetric synthesis using a chiral auxiliary.

G cluster_workflow General Experimental Workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate_Auxiliary_Adduct Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Mixture Diastereoselective_Reaction->Diastereomeric_Product Separation Separation/Purification (if necessary) Diastereomeric_Product->Separation Pure_Diastereomer Single Diastereomer Separation->Pure_Diastereomer Cleavage Cleavage of Auxiliary Pure_Diastereomer->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_logic Logical Relationship in Stereochemical Control Chiral_Auxiliary Chiral Auxiliary (Fixed Stereochemistry) Transition_State Diastereomeric Transition States Chiral_Auxiliary->Transition_State Steric/Electronic Influence Prochiral_Center Prochiral Center (e.g., sp2 carbon) Prochiral_Center->Transition_State Energy_Difference ΔΔG‡ Transition_State->Energy_Difference Major_Product Major Diastereomer Energy_Difference->Major_Product Lower Energy Minor_Product Minor Diastereomer Energy_Difference->Minor_Product Higher Energy

Caption: Logical relationship of stereocontrol by a chiral auxiliary.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While direct, side-by-side comparative data for all terpene-derived auxiliaries under identical conditions is scarce, this guide provides a compilation of available experimental results to facilitate an informed choice. The (+)-p-menthane-3-carboxaldehyde auxiliary has proven to be highly effective for the creation of chiral quaternary carbons via diastereoselective alkylation, consistently affording high diastereomeric ratios. For other transformations, such as the addition of organozinc reagents to aldehydes, β-pinene-derived amino alcohols demonstrate exceptional enantioselectivity.[1] Meanwhile, for asymmetric Diels-Alder reactions, camphor and menthol derivatives like Oppolzer's sultam and 8-phenylmenthol remain the gold standard, providing excellent diastereoselectivity.[2]

The choice of the optimal terpene-based chiral auxiliary will ultimately depend on the specific transformation being conducted, the nature of the substrate, and the desired stereochemical outcome. The data and protocols presented herein serve as a valuable resource for researchers navigating these choices in their pursuit of enantiomerically pure molecules.

References

A Comparative Guide to the Structural Elucidation of p-Menth-1-ene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products derived from p-menth-1-ene, a monoterpene of significant interest in synthetic chemistry. The structural elucidation and confirmation of these products are crucial for their application in various fields, including fragrance and pharmaceutical development. This document outlines the outcomes of key reactions—epoxidation, ozonolysis, and oxidation with potassium permanganate—and presents comparative data on product distribution and spectroscopic characterization.

Comparison of Reaction Products

The reactivity of the trisubstituted double bond in p-menth-1-ene allows for a variety of transformations, leading to products with distinct structural features. Below is a comparison of the major products obtained from three common oxidative reactions.

ReactionReagentMajor Product(s)Key Structural Features
Epoxidation Peroxy acids (e.g., m-CPBA)cis- and trans-p-Menth-1-ene oxideFormation of an epoxide ring across the C1-C2 double bond.
Ozonolysis Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O or DMS)3-Isopropyl-6-oxoheptanalCleavage of the C1-C2 double bond to yield a keto-aldehyde.
Oxidation Potassium permanganate (KMnO₄)Acetic acid and β-isopropylglutaric acidCleavage of the double bond and further oxidation to carboxylic acids.

Performance Comparison and Experimental Data

The choice of reaction for modifying p-menth-1-ene depends on the desired functional group and the required stereochemistry.

Epoxidation

Table 1: Comparison of Epoxidation Products

Starting MaterialProduct Ratio (cis:trans)Reported YieldReference
p-Menth-1-ene~2:3Not specified[3]
Limonene (endocyclic)~1:1 mixture of diastereomersHigh[3]
Ozonolysis

Ozonolysis provides a reliable method for cleaving the double bond of p-menth-1-ene. A reductive workup of the initially formed ozonide yields 3-isopropyl-6-oxoheptanal. This reaction is a cornerstone in structural elucidation as the identity of the carbonyl products directly reveals the position of the original double bond. The yields for ozonolysis reactions are generally good, though they can be influenced by the workup conditions.

Table 2: Ozonolysis Product and Spectroscopic Data

ProductMolecular FormulaMolecular WeightKey Spectroscopic Features (Predicted)
3-Isopropyl-6-oxoheptanalC₁₀H₁₈O₂170.25 g/mol ¹H NMR: Aldehydic proton (~9.7 ppm), methyl protons of the isopropyl group (~0.9 ppm, doublet), methyl protons of the acetyl group (~2.1 ppm, singlet). ¹³C NMR: Aldehyde carbonyl (~202 ppm), ketone carbonyl (~208 ppm). MS: Molecular ion peak at m/z 170, characteristic fragments from cleavage alpha to the carbonyl groups.
Oxidation with Potassium Permanganate

Vigorous oxidation of p-menth-1-ene with hot, acidic potassium permanganate leads to the cleavage of the carbon-carbon double bond and subsequent oxidation of the resulting fragments to carboxylic acids. This classical degradation method yields acetic acid and β-isopropylglutaric acid, confirming the substitution pattern of the original alkene. While effective for structural proof, this method is less utilized for synthetic purposes due to the degradation of the carbon skeleton.

Experimental Protocols

Epoxidation of p-Menth-1-ene with m-CPBA

This protocol outlines a general procedure for the epoxidation of p-menth-1-ene.

  • Reactant Preparation: Dissolve p-menth-1-ene (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution of the alkene over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting p-menth-1-ene oxides by column chromatography on silica gel.

Ozonolysis of p-Menth-1-ene with Reductive Workup

This protocol describes a general procedure for the ozonolysis of p-menth-1-ene.

  • Reaction Setup: Dissolve p-menth-1-ene (1 equivalent) in a suitable solvent (e.g., DCM or methanol) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution until a blue color persists, indicating the consumption of the alkene.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS, 2 equivalents) or zinc dust (2 equivalents) and acetic acid, to the cold solution. Allow the mixture to warm to room temperature and stir for several hours.

  • Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-isopropyl-6-oxoheptanal.

  • Purification: Purify the product by distillation or column chromatography.

Visualizations

Reaction Pathways of p-Menth-1-ene

p_menth_1_ene_reactions p_menth_1_ene p-Menth-1-ene epoxides cis/trans-p-Menth-1-ene oxide p_menth_1_ene->epoxides m-CPBA keto_aldehyde 3-Isopropyl-6-oxoheptanal p_menth_1_ene->keto_aldehyde 1. O₃ 2. DMS carboxylic_acids Acetic acid + β-Isopropylglutaric acid p_menth_1_ene->carboxylic_acids KMnO₄, H⁺, Δ

Caption: Key oxidative reaction pathways of p-menth-1-ene.

Analytical Workflow for Structural Elucidation

analytical_workflow reaction Reaction (Epoxidation, Ozonolysis, etc.) workup Workup and Purification (Extraction, Chromatography) reaction->workup gc_ms GC-MS Analysis workup->gc_ms Purity and MW nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) workup->nmr Connectivity structure Structural Confirmation gc_ms->structure nmr->structure

Caption: Analytical workflow for product identification.

References

Benchmarking the green chemistry metrics of different p-menth-1-ene syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common synthesis routes to p-menth-1-ene, a valuable monoterpene intermediate in the pharmaceutical and fragrance industries. The comparison focuses on key green chemistry metrics, offering a quantitative assessment of the environmental performance of each pathway. Detailed experimental protocols for the syntheses are also provided to support reproducibility and further investigation.

Green Chemistry Metrics: A Quantitative Comparison

The environmental impact of each synthesis route was evaluated using three widely recognized green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative measure of the efficiency and waste generation associated with each chemical transformation.

Green Chemistry MetricSynthesis from Limonene (Hydrogenation)Synthesis from Carvomenthol (Dehydration)Synthesis from α-Pinene (Isomerization)
Atom Economy (%) 10088.3100
E-Factor ~0.1 - 0.5~15 - 20~5 - 10
Process Mass Intensity (PMI) ~1.1 - 1.5~16 - 21~6 - 11

Note: The values for E-Factor and PMI are estimations based on typical laboratory-scale procedures and may vary depending on the specific reaction conditions, scale, and efficiency of solvent and catalyst recovery.

Experimental Protocols

Detailed methodologies for the three primary synthesis routes to p-menth-1-ene are outlined below.

Synthesis of p-Menth-1-ene via Selective Hydrogenation of Limonene

This method involves the selective hydrogenation of the exocyclic double bond of limonene, a renewable feedstock readily available from citrus peel.

Materials:

  • R-(+)-Limonene

  • Heterogeneous catalyst (e.g., 5% Rh/Alumina)

  • Hydrogen gas

  • Autoclave reactor

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, combine R-(+)-limonene and the 5% Rh/Alumina catalyst.

  • Purge the autoclave multiple times with hydrogen gas to remove air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 0.275 MPa for selective partial hydrogenation)[1].

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of limonene is achieved.

  • Upon completion, carefully vent the hydrogen gas from the autoclave.

  • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recovered and reused.

  • The resulting liquid is purified p-menth-1-ene.

Synthesis of p-Menth-1-ene via Dehydration of Carvomenthol

This route involves the acid-catalyzed dehydration of carvomenthol (or its isomer, menthol), which is an E1 elimination reaction.

Materials:

  • Carvomenthol (or Menthol)

  • Strong acid catalyst (e.g., phosphoric acid or sulfuric acid)

  • Distillation apparatus

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Place carvomenthol and a catalytic amount of concentrated phosphoric acid in a round-bottom flask.

  • Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product (typically 140-170 °C).

  • Collect the distillate, which will contain p-menth-1-ene and other isomers.

  • Wash the distillate with a 5% sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • A final distillation can be performed to obtain purified p-menth-1-ene.

Synthesis of p-Menth-1-ene via Isomerization of α-Pinene

This pathway utilizes the acid-catalyzed rearrangement of α-pinene, a major component of turpentine oil, to form a mixture of monoterpenes, including p-menth-1-ene.

Materials:

  • α-Pinene

  • Solid acid catalyst (e.g., silica-supported zinc oxide)

  • Fixed-bed reactor

  • Condensation and collection apparatus

Procedure:

  • Pack a fixed-bed reactor with the silica-supported zinc oxide catalyst.

  • Heat the reactor to the desired temperature (e.g., 325-370 °C)[2].

  • Introduce α-pinene into the reactor in the gas phase, carried by an inert gas if necessary.

  • The isomerized products are collected after passing through a condenser.

  • The product mixture, which contains p-menth-1-ene along with other isomers like camphene and limonene, is then purified by fractional distillation to isolate p-menth-1-ene.

Comparative Analysis of Synthesis Routes

The choice of synthesis route for p-menth-1-ene involves a trade-off between the source of the starting material, reaction efficiency, and the environmental impact of the process. The following diagram illustrates the logical relationship and a qualitative green assessment of the three main pathways.

G Comparative Green Chemistry Assessment of p-Menth-1-ene Syntheses cluster_start Starting Materials cluster_process Synthesis Process cluster_product cluster_metrics Green Chemistry Performance Limonene Limonene (Renewable) Hydrogenation Selective Hydrogenation Limonene->Hydrogenation Carvomenthol Carvomenthol Dehydration Acid-Catalyzed Dehydration Carvomenthol->Dehydration AlphaPinene α-Pinene Isomerization Acid-Catalyzed Isomerization AlphaPinene->Isomerization pMenth1ene p-Menth-1-ene Hydrogenation->pMenth1ene High Selectivity MetricsH Atom Economy: Excellent E-Factor: Very Low PMI: Very Low Hydrogenation->MetricsH Dehydration->pMenth1ene Mixture of Isomers MetricsD Atom Economy: Good E-Factor: High PMI: High Dehydration->MetricsD Isomerization->pMenth1ene Mixture of Isomers MetricsI Atom Economy: Excellent E-Factor: Moderate PMI: Moderate Isomerization->MetricsI

Caption: Comparison of p-menth-1-ene synthesis routes.

References

Safety Operating Guide

Proper Disposal of (+)-p-Menth-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. (+)-p-Menth-1-ene, a flammable and hazardous compound, requires specific handling and disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and its associated waste.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton™, butyl rubber), chemical safety goggles or a face shield, a laboratory coat, and closed-toe shoes to prevent skin and eye contact[1][2].

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors[1][2]. Ensure that an emergency eyewash station and a safety shower are readily accessible[1].

  • Fire and Explosion Prevention: this compound is a flammable liquid and vapor[3][4]. Keep it away from heat, sparks, open flames, and other ignition sources[4][5]. Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer[4][5].

Quantitative Data: Physicochemical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValueReferences
CAS Number 1195-31-9[6][7]
Molecular Formula C10H18[6][7][8]
Molecular Weight 138.25 g/mol [6][8][9]
Appearance Liquid[5]
Boiling Point 175-177 °C[7][10]
Flash Point 35 - 43.3 °C[6][7]
Density 0.813 - 0.823 g/mL at 20 °C[6][7][10]
Vapor Pressure 1.5 mmHg at 25 °C[6]
Solubility Insoluble in water; soluble in alcohol[10]
LogP (n-octanol/water) 3.38880[6][8]

Experimental Protocols: Spill and Waste Management

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Ventilate: Immediately clear the area of all personnel[1]. Ensure the area is well-ventilated, if it is safe to do so[1].

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity[5].

  • Containment: Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomite to contain the spill[1][3].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, chemically compatible, and sealable container for hazardous waste[1][5].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials and contaminated PPE must also be collected and disposed of as hazardous waste[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste in compliance with all local, regional, and national regulations[3][11].

  • Waste Characterization and Segregation:

    • Characterize all waste containing this compound as hazardous, flammable liquid waste[9][11].

    • This includes the pure chemical, solutions, contaminated labware (pipette tips, gloves), and spill cleanup materials[1][12].

    • Segregate this waste stream from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions[13].

  • Container Selection and Labeling:

    • Use only appropriate, chemically compatible containers for waste storage. The original container or a UN-rated container is often the best choice[14][15]. Ensure the container is in good condition, free of leaks, and has a secure, screw-type lid[13][15].

    • Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Skin Irritant)[13][16].

    • Keep the container closed at all times except when adding waste[14][15]. Do not fill containers beyond 90% capacity to allow for vapor expansion[14].

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[13].

    • The storage area must be a well-ventilated, cool location, away from heat and ignition sources[4][11].

    • Store away from incompatible materials such as strong oxidizing agents and acids[4][11].

  • Final Disposal:

    • Do not dispose of this compound down the drain or with general laboratory trash[3][15]. This substance is very toxic to aquatic life[4].

    • Arrange for collection by a certified hazardous waste disposal company. The preferred method for flammable organic solvents is high-temperature incineration[1][17].

    • Complete all necessary paperwork, such as a hazardous waste pickup request form, as required by your institution and the disposal contractor[13].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal cluster_3 Emergency Protocol (Spill) gen Waste Generation (this compound, contaminated items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Handle in Fume Hood ppe->hood segregate Segregate as Flammable Organic Hazardous Waste hood->segregate container Select Compatible Container (<90% Full, Tightly Sealed) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards container->label_waste store Store in Designated Cool, Ventilated Satellite Area pickup Arrange for Professional Hazardous Waste Collection store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect Collect in Sealed Container contain->collect collect->label_waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of (+)-p-Menth-1-ene, a flammable and hazardous chemical. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Summary

This compound is classified as a flammable liquid and vapor.[1][2] It is known to cause skin irritation and may lead to an allergic skin reaction.[1][2] A significant hazard is its potential to be fatal if swallowed and enters the airways.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on a comprehensive risk assessment and is designed to provide maximum protection.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). For prolonged contact or larger quantities, a utility-grade glove over exam-style nitrile gloves is recommended.To prevent skin contact, which can cause irritation and allergic reactions.[1][4]
Body Protection A laboratory coat (100% cotton or flame-resistant is preferred). Long pants and closed-toe shoes are mandatory. For potential significant exposure, an impervious apron or chemical suit is recommended.To protect the skin from accidental splashes and to provide a barrier against ignition sources.[4][5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.To prevent inhalation of vapors, which can have narcotic effects.[1][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning work.[7]

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][2]

  • Use only explosion-proof electrical equipment for ventilation, lighting, and any other necessary apparatus.[1]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][8]

2. Handling and Use:

  • Wear the appropriate PPE as detailed in the table above before handling the chemical.[1][5]

  • Dispense the liquid carefully to minimize splashing and vapor release.[9]

  • Keep the container tightly closed when not in use.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

3. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap. If irritation or a rash occurs, seek medical attention.[1]

  • In case of eye contact: Flush the eyes with water as a precaution.[1]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Do not use a direct stream of water as it may be inefficient.[6]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[2]

1. Waste Collection:

  • Collect all waste, including contaminated materials like gloves and paper towels, in a designated and properly labeled hazardous waste container.[7]

  • Do not mix with other waste streams unless explicitly permitted.

2. Container Management:

  • Keep the waste container tightly closed and store it in a well-ventilated and designated secondary containment area.

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and lists the contents.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Do not dispose of this compound down the drain or in regular trash.[2]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.